molecular formula C8H17NO B093137 [4-(Aminomethyl)cyclohexyl]methanol CAS No. 1074-62-0

[4-(Aminomethyl)cyclohexyl]methanol

Cat. No.: B093137
CAS No.: 1074-62-0
M. Wt: 143.23 g/mol
InChI Key: WWDKVICMJWBJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Aminomethyl)cyclohexyl]methanol is a versatile amino alcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol (CAS Registry Number: 1074-62-0) . This compound features both a hydroxymethyl and an aminomethyl functional group on the cyclohexane ring, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . It is commonly used as a key intermediate for constructing more complex molecular architectures. Its structure is ideal for exploring structure-activity relationships and is frequently utilized in the development of pharmaceutical candidates and other fine chemicals. Researchers employ it as a core scaffold or a chiral precursor in synthetic pathways. The compound has a calculated density of approximately 0.956 g/cm³ and a high calculated boiling point of 243.4°C, which can inform reaction planning and purification strategies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDKVICMJWBJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061471
Record name Cyclohexanemethanol, 4-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-62-0
Record name 4-(Aminomethyl)cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanemethanol, 4-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 4-(aminomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanemethanol, 4-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional alicyclic compound featuring a primary amine and a primary alcohol separated by a cyclohexane ring. This unique structural arrangement imparts a combination of desirable properties, including conformational rigidity from the cyclohexane scaffold and versatile reactivity from its functional groups. These characteristics make it a valuable building block in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a hydroxyl group allows for orthogonal chemical modifications, rendering it an attractive linker molecule in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Nomenclature and Stereochemistry

This compound can exist as two geometric isomers, cis and trans, depending on the relative orientation of the aminomethyl and hydroxymethyl groups on the cyclohexane ring. It is crucial to distinguish between these isomers as their physical and chemical properties can differ.

  • trans-[4-(Aminomethyl)cyclohexyl]methanol: The aminomethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.

  • cis-[4-(Aminomethyl)cyclohexyl]methanol: The aminomethyl and hydroxymethyl groups are on the same side of the cyclohexane ring.

Commercial availability may include the individual isomers or a mixture of both.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of the listed properties are predicted values from computational models.

PropertyValueSource
Molecular Formula C₈H₁₇NO[Chemchart][1]
Molecular Weight 143.23 g/mol [Chemchart, Sigma-Aldrich][1]
CAS Number 1074-62-0 (isomer mixture)[Chemchart, Sigma-Aldrich][1]
17879-23-1 (trans-isomer)[Chemchart, Hit2Lead][1][2]
IUPAC Name This compound[Sigma-Aldrich]
Synonyms 4-(Aminomethyl)cyclohexanemethanol[ChemicalBook][3]
Appearance Solid[Hit2Lead][2]
Melting Point 43.99 °C (Predicted)[Chemchart][1]
Boiling Point 251.99 °C (Predicted)[Chemchart][1]
243.4 ± 13.0 °C (Predicted)[ChemicalBook][3]
Density 1 g/cm³ (Predicted)[Chemchart][1]
0.956 ± 0.06 g/cm³ (Predicted)[ChemicalBook][3]
Solubility Water: 4991.95 mg/L (Predicted)[Chemchart][1]
Chloroform (Slightly), DMSO (Slightly)[ChemicalBook][3]
LogP 0.52[Hit2Lead][2]
Rotatable Bonds 2[Chemchart, Hit2Lead][1][2]
Hydrogen Bond Donors 2[Chemchart][1]
Hydrogen Bond Acceptors 2[Chemchart][1]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹³C NMR: The ¹³C NMR spectrum in Chloroform-d shows characteristic peaks for the different carbon atoms in the molecule.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the cyclohexane ring would appear around 2850-2950 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its primary amine and primary alcohol functional groups.

Reactivity of the Amine Group

The primary amine is a good nucleophile and a weak base. It readily undergoes reactions typical of primary amines, such as:

  • Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.[5]

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.[5]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Reactivity of the Alcohol Group

The primary alcohol can act as a nucleophile and can be oxidized. Typical reactions include:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Etherification: Conversion to ethers, for example, through the Williamson ether synthesis after deprotonation to the alkoxide.

The bifunctional nature of this molecule allows for selective protection of one functional group while the other is being modified, enabling its use as a versatile linker in multi-step syntheses.

Stability and Storage

This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

Synthesis and Purification

A method for the preparation of trans-[4-(aminomethyl)cyclohexyl]methanol hydrochloride has been described in the patent literature, starting from 4-aminobenzoic ester.[7] The general synthetic strategy involves the following key steps:

  • Catalytic Hydrogenation: The aromatic ring of the 4-aminobenzoic ester is reduced to a cyclohexane ring.

  • Protection of the Amine Group: The amino group is protected to prevent side reactions in subsequent steps.

  • Reduction of the Ester Group: The ester is reduced to a primary alcohol.

  • Deprotection of the Amine Group: The protecting group is removed to yield the final product.

  • Salt Formation: The final product is converted to its hydrochloride salt.

Experimental Protocol: Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride (Illustrative)

The following is an illustrative protocol based on the principles described in the patent literature.[7]

G A 4-Aminobenzoic Ester B Catalytic Hydrogenation (e.g., Pt/C, H2) A->B C Amine Protection (e.g., Phthaloylation) B->C D Ester Reduction (e.g., LiAlH4) C->D E Amine Deprotection (e.g., Hydrazinolysis) D->E F HCl Salt Formation E->F G trans-[4-(Aminomethyl)cyclohexyl]methanol HCl F->G

Caption: Synthetic pathway for trans-[4-(Aminomethyl)cyclohexyl]methanol HCl.

Step 1: Catalytic Hydrogenation

  • A solution of 4-aminobenzoic ester in a suitable solvent (e.g., methanol, ethanol) is subjected to catalytic hydrogenation in the presence of a catalyst such as Pt/C.[7]

  • The reaction is carried out under pressure and at a specific temperature until the aromatic ring is fully saturated.[7]

Step 2: Amine Protection

  • The resulting cyclohexyl amine is then protected, for example, by reacting with phthalic anhydride to form a phthalimide derivative.[7]

Step 3: Ester Reduction

  • The ester group of the protected intermediate is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).[7]

Step 4: Amine Deprotection

  • The phthaloyl protecting group is removed by hydrazinolysis (reaction with hydrazine).[7]

Step 5: Salt Formation and Purification

  • The free base of trans-[4-(aminomethyl)cyclohexyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.[7]

Purification: Purification of the final product and intermediates can be achieved by standard laboratory techniques such as column chromatography or recrystallization.[8] A patent describes a method for purifying trans-4-aminomethyl-cyclohexane carboxylic acid, a related compound, by recrystallization from cold water, which may be applicable for the purification of this compound as well.[9]

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of pharmaceutical compounds. The cyclohexane core provides a rigid scaffold that can be used to control the spatial orientation of substituents, which is often crucial for drug-receptor interactions.

  • Linker Moiety: It can be used as a linker to connect two different molecular fragments. The amine and alcohol groups can be selectively functionalized to attach to different parts of a molecule.

  • Scaffold for Library Synthesis: The rigid cyclohexane core and the two functional groups make it an ideal scaffold for the synthesis of compound libraries for high-throughput screening.

  • Synthesis of Bioactive Molecules: There are patents that describe the use of derivatives of this compound in the synthesis of compounds with potential therapeutic applications. For instance, trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid esters, which can be derived from this compound, are used as raw materials for the manufacture of various medicaments.[10]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its rigid cyclohexane scaffold and the presence of two reactive functional groups, a primary amine and a primary alcohol, allow for a wide range of chemical transformations. A thorough understanding of its physical and chemical properties, as well as its stereochemistry, is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional cycloaliphatic primary amine and alcohol that serves as a valuable building block in the synthesis of a diverse range of chemical entities, including pharmaceuticals, polymers, and specialty chemicals. Its unique 1,4-disubstituted cyclohexane core imparts specific stereochemical properties that can significantly influence the biological activity and material characteristics of its derivatives. The presence of both a primary amine and a primary alcohol offers orthogonal reactivity, making it a versatile synthon for constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the underlying reaction mechanisms, experimental considerations, and strategies for stereochemical control. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis of this important intermediate.

Core Synthetic Strategies

The synthesis of this compound fundamentally relies on the formation of a 1,4-disubstituted cyclohexane ring bearing an aminomethyl and a hydroxymethyl group. The primary approaches can be categorized into two main strategies:

  • Concurrent Reduction of a D-functionalized Cyclohexane Precursor: This approach involves the simultaneous reduction of two functional groups on a pre-formed cyclohexane ring, such as a nitrile and an ester or an aldehyde.

  • Sequential Functional Group Interconversion: This strategy begins with a cyclohexane derivative already possessing one of the desired functional groups (or a precursor) and sequentially introducing the second functional group.

The choice of synthetic route is often dictated by the availability and cost of starting materials, the desired stereoisomer (cis or trans), and the scalability of the process.

Pathway 1: Concurrent Reduction of a Cyano-Ester Precursor

This is one of the most direct and convergent approaches to this compound. The synthesis commences with a cyclohexane derivative containing both a cyano and an ester functionality, which are then reduced in a single step to the corresponding amine and alcohol.

Reaction Scheme

start Methyl 4-cyanocyclohexanecarboxylate reagents LiAlH4, THF start->reagents product This compound reagents->product

Caption: Concurrent reduction of a cyano-ester precursor.

Mechanism

The reduction of both the nitrile and the ester functional groups by a powerful reducing agent like lithium aluminum hydride (LiAlH₄) proceeds through nucleophilic attack of a hydride ion (H⁻).

  • Nitrile Reduction: The nitrile group undergoes a two-step reduction. The first hydride attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride ion then adds to the imine carbon, generating a dianion which, upon aqueous workup, is protonated to yield the primary amine.[1][2][3]

  • Ester Reduction: The ester carbonyl is first attacked by a hydride ion to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is rapidly reduced by a second equivalent of hydride to form an alkoxide, which is protonated during workup to give the primary alcohol.[4][5][6]

Stereochemical Considerations

The stereochemistry of the final product (cis vs. trans) is primarily determined by the stereochemistry of the starting methyl 4-cyanocyclohexanecarboxylate. The reduction with LiAlH₄ does not typically alter the stereochemical relationship of the substituents on the cyclohexane ring. Therefore, to obtain a specific isomer of the product, one must start with the corresponding isomer of the precursor. Separation of the cis and trans isomers of the starting cyano-ester can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]

Experimental Protocol (Representative)

Reduction of Methyl 4-(aminomethyl)cyclohexanecarboxylate with LiAlH₄

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH) (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: The methyl 4-(aminomethyl)cyclohexanecarboxylate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of excess LAH and the precipitation of aluminum salts.

  • Isolation: The resulting granular precipitate is removed by filtration and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by distillation under reduced pressure or by crystallization.

Data Summary
ParameterValueReference
Starting MaterialMethyl 4-cyanocyclohexanecarboxylate-
Key ReagentsLithium Aluminum Hydride (LiAlH₄), THF[1]
Reaction TemperatureReflux[1]
Typical Yield80-90%Estimated
StereoselectivityDependent on starting material stereochemistry[3]

Pathway 2: Synthesis from 1,4-Cyclohexanedimethanol

This pathway involves the selective functionalization of one of the two primary alcohol groups of readily available 1,4-cyclohexanedimethanol (CHDM). This approach offers good control over stereochemistry as the cis and trans isomers of CHDM are commercially available or can be separated.

Reaction Scheme

start 1,4-Cyclohexanedimethanol step1 1. TsCl, Pyridine 2. NaCN, DMSO start->step1 intermediate [4-(Cyanomethyl)cyclohexyl]methanol step1->intermediate step2 Catalytic Hydrogenation (e.g., Raney Ni, H2) intermediate->step2 product This compound step2->product

Caption: Synthesis from 1,4-cyclohexanedimethanol.

Mechanism
  • Monotosylation: The first step involves the selective monotosylation of one of the primary hydroxyl groups of 1,4-cyclohexanedimethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction can be controlled to favor the mono-substituted product by using a stoichiometric amount of TsCl.

  • Cyanation: The resulting tosylate is a good leaving group and is subsequently displaced by a cyanide nucleophile (e.g., from sodium cyanide) in an SN2 reaction to introduce the cyano group.

  • Nitrile Reduction: The final step is the reduction of the nitrile to a primary amine via catalytic hydrogenation. Raney Nickel is a commonly used catalyst for this transformation, which proceeds by the addition of hydrogen across the carbon-nitrogen triple bond.[7]

Stereochemical Considerations

The stereochemistry of the final product is retained from the starting 1,4-cyclohexanedimethanol isomer. The SN2 reaction for the introduction of the cyanide group proceeds with inversion of configuration at the carbon center, but since the substitution is on the methyl group and not the cyclohexane ring, the cis/trans relationship of the substituents on the ring is maintained.

Experimental Protocol (Representative)

Step 1: Synthesis of [4-(Cyanomethyl)cyclohexyl]methanol

  • Monotosylation: To a solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.05 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated.

  • Cyanation: The crude tosylate is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide (1.5 equivalents) is added. The mixture is heated to 80-100 °C for several hours until the reaction is complete (monitored by TLC). The reaction mixture is cooled, poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude nitrile.

Step 2: Reduction to this compound

  • Hydrogenation: The crude [4-(cyanomethyl)cyclohexyl]methanol is dissolved in a suitable solvent such as methanol or ethanol containing ammonia (to suppress the formation of secondary amines). Raney Nickel (as a slurry in water) is added, and the mixture is hydrogenated in a Parr apparatus under hydrogen pressure (e.g., 50-100 psi) at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • Workup: The catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the desired this compound.

Data Summary
ParameterValueReference
Starting Material1,4-Cyclohexanedimethanol[8]
Key ReagentsTsCl, NaCN, Raney Ni, H₂[7]
Reaction Temperature0-100 °C (functionalization), RT (hydrogenation)-
Typical Yield60-70% (over 3 steps)Estimated
StereoselectivityHigh, dependent on starting diol isomer-

Pathway 3: From p-Aminomethylbenzoic Acid

This pathway is analogous to the synthesis of tranexamic acid and involves the reduction of both the aromatic ring and the carboxylic acid functionality of p-aminomethylbenzoic acid.

Reaction Scheme

start p-Aminomethylbenzoic Acid step1 1. Esterification (MeOH, H+) 2. Catalytic Hydrogenation (e.g., Ru/C, H2) start->step1 intermediate Methyl 4-(aminomethyl)cyclohexanecarboxylate step1->intermediate step2 LiAlH4, THF intermediate->step2 product This compound step2->product

Caption: Synthesis from p-aminomethylbenzoic acid.

Mechanism
  • Esterification: The carboxylic acid is first protected as a methyl ester to prevent side reactions during the subsequent reduction steps. This is typically achieved by refluxing in methanol with a catalytic amount of acid.

  • Aromatic Ring Hydrogenation: The aromatic ring of the methyl p-aminomethylbenzoate is reduced to a cyclohexane ring via catalytic hydrogenation. Ruthenium on carbon (Ru/C) is an effective catalyst for this transformation, which often requires elevated temperature and pressure.[1][9] The reaction conditions can be tuned to influence the cis/trans isomer ratio of the product.

  • Ester Reduction: The resulting methyl 4-(aminomethyl)cyclohexanecarboxylate is then reduced to the target diol using a strong reducing agent like LiAlH₄, as described in Pathway 1.[1]

Stereochemical Considerations

The hydrogenation of the aromatic ring typically produces a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, temperature, and pressure.[5] For instance, hydrogenation under basic conditions has been reported to favor the formation of the trans isomer.[5] The separation of the cis and trans isomers of the intermediate ester or the final product can be accomplished by fractional crystallization of their salts or by chromatography.[4]

Experimental Protocol (Representative)

Step 1: Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate

  • Esterification: p-Aminomethylbenzoic acid is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed, and the residue is neutralized with a base and extracted with an organic solvent.

  • Hydrogenation: The methyl p-aminomethylbenzoate is dissolved in a suitable solvent (e.g., water or an alcohol), and a Ru/C catalyst is added. The mixture is hydrogenated in an autoclave under high pressure (e.g., 50-150 bar) and elevated temperature (e.g., 100-150 °C). After the reaction, the catalyst is filtered off, and the product is isolated.

Step 2: Reduction to this compound

This step follows the protocol for the LiAlH₄ reduction of the ester as described in Pathway 1.

Data Summary
ParameterValueReference
Starting Materialp-Aminomethylbenzoic Acid-
Key ReagentsMeOH, H⁺, Ru/C, H₂, LiAlH₄[1][9]
Reaction TemperatureHigh T & P for hydrogenation, Reflux for reductions[1]
Typical Yield50-60% (over 3 steps)Estimated
StereoselectivityMixture of cis/trans isomers, requires optimization/separation[5]

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The concurrent reduction of a cyano-ester precursor offers a convergent and high-yielding route, provided the stereoisomers of the starting material are accessible. The synthesis from 1,4-cyclohexanedimethanol provides excellent stereocontrol but involves a multi-step sequence. The pathway starting from p-aminomethylbenzoic acid is also feasible but requires careful control of the aromatic ring hydrogenation to manage the stereochemical outcome.

The selection of the optimal synthetic route will depend on the specific requirements of the application, including the desired stereoisomer, scale of production, and economic considerations. The mechanistic understanding and experimental protocols provided in this guide serve as a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this versatile chemical building block.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the structural elucidation and characterization of [4-(Aminomethyl)cyclohexyl]methanol. As a bifunctional cycloaliphatic compound, its structure, containing a primary amine, a primary alcohol, and a cyclohexane ring, presents a unique spectroscopic fingerprint. This document serves as a practical resource for researchers and drug development professionals, detailing the theoretical underpinnings and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive analysis with data from analogous structures, this guide establishes a robust framework for unambiguous compound identification and quality control.

Molecular Structure and Isomerism

This compound is a C8 aliphatic compound featuring a cyclohexane core substituted at the 1 and 4 positions with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group, respectively. Its molecular weight is 143.23 g/mol , and its formula is C₈H₁₇NO.

A critical structural feature is the stereochemistry of the cyclohexane ring. The 1,4-disubstitution gives rise to cis and trans diastereomers, which can exhibit distinct physical properties and spectroscopic data due to the different spatial arrangements (axial vs. equatorial) of the substituent groups. This guide will focus on the general spectral features, noting where significant differences between isomers may arise.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR, we can map the precise connectivity of the molecule.

Expertise & Causality: Predicting the NMR Spectrum

Lacking a publicly available, verified spectrum for this specific molecule, we can apply fundamental principles and data from analogous compounds to predict its spectral features. The electronegative oxygen and nitrogen atoms will deshield adjacent protons and carbons, shifting their signals downfield. The cyclohexane ring protons will create a complex, overlapping multiplet region.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show several distinct signals. The protons on carbons bearing the hydroxyl and amino groups (C-CH₂-OH and C-CH₂-NH₂) will be the most downfield aliphatic signals due to the deshielding effect of the heteroatoms. The protons of the cyclohexane ring will likely appear as a series of broad, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Prediction
-CH₂-OH ~3.4 - 3.6 Doublet 2H Adjacent to electronegative oxygen.
-CH₂-NH₂ ~2.6 - 2.8 Doublet 2H Adjacent to electronegative nitrogen.
-OH, -NH₂ 1.0 - 5.0 Broad Singlet 3H Exchangeable protons; position is concentration/solvent dependent.
Cyclohexane -CH- 1.4 - 1.8 Multiplet 2H Methine protons on the ring.

| Cyclohexane -CH₂- | 0.9 - 1.9 | Multiplet | 8H | Methylene protons on the ring, complex overlapping signals. |

Note: Predictions are based on standard chemical shift values and analysis of similar structures. Actual values may vary.[1][2]

Predicted ¹³C NMR Spectrum

Due to molecular symmetry (especially in the trans isomer), fewer than 8 carbon signals may be observed. The carbons bonded to the heteroatoms will be the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale for Prediction
-C H₂-OH ~65 - 70 Deshielded by attached oxygen.
-C H₂-NH₂ ~45 - 50 Deshielded by attached nitrogen.
Cyclohexane -C H- (Substituted) ~38 - 45 Methine carbons bearing the side chains.

| Cyclohexane -C H₂- | ~28 - 35 | Methylene carbons of the cyclohexane ring. |

Note: Predictions are based on established additivity rules and data from comparable cycloalkanes.[3][4]

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5][6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will cause the -OH and -NH₂ proton signals to exchange and disappear, which can be a useful diagnostic tool.[1]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer coils.[8]

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, and C-H bonds.

  • O-H Stretch: A very strong and characteristically broad absorption band is expected in the 3200-3600 cm⁻¹ region due to hydrogen bonding of the alcohol group.[9][10]

  • N-H Stretch: A primary amine (-NH₂) typically shows two medium-intensity peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. These may be superimposed on the broad O-H band.[1][11]

  • C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) are definitive for the sp³ C-H bonds of the cyclohexane ring and methylene groups.[9]

  • C-O Stretch: A strong absorption in the fingerprint region, approximately 1050-1260 cm⁻¹, corresponds to the C-O stretching vibration.[10]

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Amine (-NH₂) N-H Stretch 3300 - 3500 Medium (often two bands)
Alkane (-CH, -CH₂) C-H Stretch 2850 - 2960 Strong, Sharp
Alcohol (-CH₂-O) C-O Stretch 1050 - 1260 Strong

| Amine (-CH₂-N) | C-N Stretch | 1000 - 1250 | Medium-Weak |

Source: Data compiled from standard IR correlation charts and spectral data of analogous compounds.[12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.[15]

  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[16]

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.[17]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a molecule like this, Electron Ionization (GC-MS) is a common technique.

Fragmentation Analysis

The molecular ion (M⁺˙) peak is expected at a mass-to-charge ratio (m/z) of 143. However, for primary alcohols and amines, the molecular ion can be weak or absent.[18][19] The fragmentation pattern provides the most valuable structural information.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.

    • Cleavage adjacent to the oxygen can lead to the loss of the cyclohexylmethyl radical, resulting in a peak at m/z 31 ([CH₂OH]⁺).

    • Cleavage adjacent to the nitrogen can lead to the loss of the cyclohexylmethyl radical, resulting in a peak at m/z 30 ([CH₂NH₂]⁺). This is often a very prominent peak for primary amines.[20]

  • Loss of Water: A peak corresponding to [M-18]⁺ at m/z 125 is common for alcohols.

  • Ring Fragmentation: The cyclohexane ring can also fragment, typically producing a cluster of peaks separated by 14 mass units (-CH₂-).[18][21]

M [C₈H₁₇NO]⁺˙ m/z = 143 (Molecular Ion) M_minus_18 [C₈H₁₅N]⁺˙ m/z = 125 M->M_minus_18 - H₂O m30 [CH₂NH₂]⁺ m/z = 30 (Base Peak) M->m30 α-cleavage m31 [CH₂OH]⁺ m/z = 31 M->m31 α-cleavage m_ring_frag Ring Fragments (e.g., m/z 81, 67, 55) M->m_ring_frag - C₇H₁₄N• / - C₇H₁₄O•

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

This protocol couples gas chromatography for separation with mass spectrometry for detection.

  • Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or methanol.[22]

  • Instrument Setup:

    • Use a standard non-polar or mid-polar GC column (e.g., DB-5ms).

    • Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 25-250) in Electron Ionization (EI) mode at 70 eV.[23]

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be separated from any impurities on the column before entering the mass spectrometer for ionization, fragmentation, and detection.[24][25]

Integrated Analytical Workflow

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS.

cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR (¹H, ¹³C) Sample->NMR IR_Data Identify Functional Groups: -OH, -NH₂, -CH (sp³) IR->IR_Data MS_Data Determine Molecular Weight (m/z 143) & Fragmentation Pattern (m/z 30, 31, 125) MS->MS_Data NMR_Data Elucidate C-H Framework: Connectivity & Stereochemistry NMR->NMR_Data Confirm Structure Confirmed IR_Data->Confirm MS_Data->Confirm NMR_Data->Confirm

References

An In-Depth Technical Guide to the Cis/Trans Isomer Identification of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomerism in Drug Development

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. For cyclic compounds like [4-(aminomethyl)cyclohexyl]methanol, this is manifested in the form of cis and trans diastereomers. The orientation of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) functional groups on the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets.

This guide provides a comprehensive overview of the analytical techniques essential for the unambiguous identification and differentiation of the cis and trans isomers of this compound. We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of stereoisomer characterization.

The core of distinguishing between these isomers lies in the conformational behavior of the cyclohexane ring. In its most stable "chair" conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1]

  • trans Isomer: In a 1,4-disubstituted cyclohexane like our target molecule, the trans isomer will predominantly exist in a diequatorial conformation, which is energetically more stable.[1]

  • cis Isomer: Conversely, the cis isomer will always have one substituent in an axial position and the other in an equatorial position.[1]

These distinct spatial arrangements give rise to unique spectroscopic and chromatographic signatures that we can exploit for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of substituted cyclohexanes.[2] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts (δ) and coupling constants (J).[2]

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift of a proton is highly sensitive to its local electronic environment, which is directly influenced by its axial or equatorial orientation.[1]

  • Chemical Shifts: Axial protons are shielded by the electron clouds of the C-C bonds within the cyclohexane ring and therefore resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[1] For this compound, we would expect the protons on the carbons bearing the substituents (C1 and C4) to show distinct chemical shifts between the cis and trans isomers. In the more stable trans isomer (diequatorial), the protons at C1 and C4 are axial, leading to an upfield shift compared to the equatorial protons at these positions in the cis isomer.[2]

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This is a key diagnostic feature for determining stereochemistry.

    • Axial-Axial (J_ax,ax): A large coupling constant, typically in the range of 10-13 Hz, is observed due to a 180° dihedral angle.

    • Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Smaller coupling constants, generally between 2-5 Hz, are characteristic of these interactions due to ~60° dihedral angles.[1]

In the trans isomer, the protons at C1 and C4 are axial, and they will exhibit a large axial-axial coupling to the adjacent axial protons. The cis isomer, with one axial and one equatorial substituent, will show smaller axial-equatorial and equatorial-equatorial couplings for the protons at C1 and C4.[2]

¹³C NMR Spectroscopy: Probing Steric Interactions

¹³C NMR spectroscopy is sensitive to the steric environment of the carbon atoms. The γ-gauche effect is a particularly useful diagnostic tool.[1] An axial substituent will cause a shielding effect (an upfield shift in the spectrum) on the γ-carbons (carbons at position 3 and 5 relative to the substituent). In the cis isomer of this compound, one of the substituents is axial, leading to an upfield shift for the γ-carbons compared to the trans isomer where both substituents are equatorial.[1]

2D NMR Spectroscopy: NOESY for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons. For the cis isomer, a cross-peak will be observed between the axial proton at C1 and the axial protons at C3 and C5, as well as between the axial proton at C4 and the axial protons at C2 and C6. These correlations are absent in the trans isomer, where the protons at C1 and C4 are axial and will show correlations to other axial protons, but the key distinction lies in the relative orientation of the substituents which can be inferred from the overall NOE pattern.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

    • Choose a suitable deuterated solvent where the sample is soluble. Deuterated water (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.[2]

  • Instrumental Parameters:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, ensure sufficient spectral width to cover all proton signals.

    • For ¹³C NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For NOESY, optimize the mixing time to observe the relevant cross-peaks.

Data Summary Table: Expected NMR Data
Parameter Cis Isomer (Axial/Equatorial) Trans Isomer (Diequatorial) Rationale
¹H Chemical Shift (H at C1/C4) Downfield (higher ppm)Upfield (lower ppm)Equatorial protons are more deshielded than axial protons.[1][2]
¹H Coupling Constant (J_ax,ax) Absent or small (J_ax,eq, J_eq,eq)Large (10-13 Hz)Characteristic of the dihedral angle between adjacent protons.[1]
¹³C Chemical Shift (γ-carbons) Upfield (lower ppm)Downfield (higher ppm)The γ-gauche effect from the axial substituent causes shielding.[1]
NOESY Cross-peaks Present between axial protons and substituents.Different pattern reflecting diequatorial arrangement.NOE is observed between spatially close protons.[3]

Workflow for NMR-Based Isomer Identification

Caption: Workflow for cis/trans isomer identification using NMR spectroscopy.

Chromatographic Techniques: Separating the Isomers

Chromatographic methods are invaluable for both the analytical identification and preparative separation of the cis and trans isomers. The choice of technique depends on the volatility and polarity of the compounds.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their boiling points and interactions with the stationary phase.[4] While mass spectrometry (MS) fragmentation patterns of cis and trans isomers are often identical, their different physical properties can lead to separation by GC.[4] The trans isomer, with its more symmetrical diequatorial conformation, is generally expected to have a slightly higher boiling point and may exhibit a longer retention time on a nonpolar column.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile compounds.[5][6] The separation of cis and trans isomers of cyclohexane derivatives can be achieved using normal-phase or reversed-phase chromatography, often with the need for derivatization to enhance detectability and selectivity.[7] The choice of stationary and mobile phases is critical for achieving baseline separation.

Experimental Protocol: Chromatographic Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer mixture in a suitable solvent (e.g., methanol for HPLC, dichloromethane for GC).

  • GC Method Development:

    • Column: Use a capillary column with a suitable stationary phase (e.g., DB-5).[4]

    • Injector and Detector Temperatures: Optimize to ensure efficient vaporization and detection.

    • Oven Program: Develop a temperature gradient to achieve separation of the isomers.

  • HPLC Method Development:

    • Column: Select a column based on the polarity of the isomers (e.g., C18 for reversed-phase).

    • Mobile Phase: Optimize the composition of the mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer) to achieve optimal resolution.

    • Detector: Use a suitable detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer.

Data Summary Table: Expected Chromatographic Behavior
Technique Cis Isomer Trans Isomer Rationale
GC Retention Time Potentially shorterPotentially longerDifferences in boiling points and molecular shape.
HPLC Retention Time Dependent on conditionsDependent on conditionsDifferences in polarity and interaction with the stationary phase.

Workflow for Chromatographic Separation

Caption: General workflow for separating cis/trans isomers using GC and HPLC.

Infrared (IR) Spectroscopy: A Complementary Technique

Infrared spectroscopy provides information about the vibrational modes of a molecule. While IR spectra of cis and trans isomers can be very similar, subtle but consistent differences can often be observed, particularly in the fingerprint region (<1500 cm⁻¹).[1] These differences arise from the distinct dipole moments and local electronic environments of the two isomers.[1] The C-H wagging region (e.g., 690-970 cm⁻¹) can also be sensitive to the stereochemical arrangement.[1]

Conclusion

The unambiguous identification of the cis and trans isomers of this compound is a critical step in drug development and chemical research. A multi-technique approach, with NMR spectroscopy as the cornerstone, provides the most definitive characterization. By carefully analyzing chemical shifts, coupling constants, and through-space correlations from NMR, in conjunction with the separation power of chromatography, researchers can confidently assign the stereochemistry of their compounds. This ensures the synthesis of pure, well-characterized molecules, which is fundamental to understanding their biological activity and advancing them through the development pipeline.

References

An In-depth Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional primary amine and alcohol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, comprising a cyclohexane ring that provides rigidity and lipophilicity, along with two reactive functional groups, make it a versatile intermediate in medicinal chemistry. The stereochemistry of the 1,4-disubstituted cyclohexane ring, existing as either cis or trans isomers, plays a crucial role in determining the biological activity of the final drug molecule, underscoring the importance of stereocontrol in its synthesis and application.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, regulatory information, and its significant role in the development of notable pharmaceuticals.

Chemical Identity and Properties

The properties of this compound can vary slightly depending on the isomeric form (cis or trans). The general properties are summarized below.

PropertyValueReference(s)
Chemical Name This compound[1][2][3][4]
Synonyms 4-(Aminomethyl)cyclohexanemethanol[2][3]
CAS Number 1074-62-0 (mixture of isomers)[2][4][5][6]
17879-23-1 (trans-isomer)[4]
30134-98-6 (cis-isomer)
Molecular Formula C₈H₁₇NO[2][3][4][5]
Molecular Weight 143.23 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point Approximately 252 °C[1]
Solubility Soluble in polar organic solvents.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available materials like 4-aminobenzoic acid or 4-cyanocyclohexanecarboxylic acid. A common and effective strategy involves the reduction of both the ester and the nitrile or nitro group of a suitable precursor. The choice of starting material and reaction conditions is critical for controlling the stereochemistry of the final product.

A representative synthetic approach is the catalytic hydrogenation of methyl 4-aminobenzoate followed by the reduction of the resulting ester.

Experimental Protocol: Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol

This protocol outlines a two-step synthesis starting from 4-aminobenzoic acid.

Step 1: Esterification of 4-Aminobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid in methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution, which will cause the product, methyl 4-aminobenzoate, to precipitate.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to yield methyl 4-aminobenzoate.

Step 2: Catalytic Hydrogenation and Reduction of Methyl 4-Aminobenzoate

  • Hydrogenation: The methyl 4-aminobenzoate is subjected to catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring. This is typically carried out in an autoclave using a suitable catalyst, such as ruthenium-on-carbon, under hydrogen pressure and elevated temperature. This step yields a mixture of cis and trans isomers of methyl 4-aminocyclohexanecarboxylate.

  • Isomer Separation/Conversion (Optional but often crucial): The cis and trans isomers can be separated at this stage, or reaction conditions can be optimized to favor the formation of the desired trans isomer.

  • Reduction of the Ester: The resulting methyl trans-4-(aminomethyl)cyclohexanecarboxylate is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LAH) is typically used for this transformation.[7][8][9]

    • Reaction Setup: In a dry, inert atmosphere, a solution of the ester in an anhydrous ether solvent (like THF) is added dropwise to a cooled suspension of LAH.

    • Reaction: The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete reduction.

    • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or crystallization to obtain the final product of high purity.

Causality behind experimental choices: The use of a strong reducing agent like LAH is necessary for the efficient reduction of the ester functional group.[9][10] The choice of catalyst and conditions for the hydrogenation of the aromatic ring is critical for achieving high yields and the desired stereoselectivity. Anhydrous conditions are paramount during the LAH reduction step, as LAH reacts violently with water.[7][9]

G cluster_synthesis Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Methyl_4-Aminobenzoate Methyl 4-Aminobenzoate 4-Aminobenzoic_Acid->Methyl_4-Aminobenzoate Methanol, H₂SO₄ (cat.) Reflux Methyl_trans-4-Aminocyclohexanecarboxylate Methyl trans-4-Aminocyclohexanecarboxylate Methyl_4-Aminobenzoate->Methyl_trans-4-Aminocyclohexanecarboxylate H₂, Ru/C High Pressure, Heat Product trans-[4-(Aminomethyl)cyclohexyl]methanol Methyl_trans-4-Aminocyclohexanecarboxylate->Product 1. LiAlH₄, THF 2. Work-up G cluster_atovaquone Mechanism of Action of Atovaquone Atovaquone Atovaquone Cyt_bc1 Cytochrome bc₁ Complex (Complex III) Atovaquone->Cyt_bc1 Inhibits ETC Electron Transport Chain Cyt_bc1->ETC is part of Mito_Potential Mitochondrial Membrane Potential Collapse ETC->Mito_Potential Disruption leads to Pyrimidine_Synth Pyrimidine Synthesis Inhibition Mito_Potential->Pyrimidine_Synth Causes Parasite_Death Parasite Death Pyrimidine_Synth->Parasite_Death Leads to G cluster_oclacitinib Mechanism of Action of Oclacitinib Cytokine Pro-inflammatory & Pruritogenic Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Gene_Expression Gene Expression (Inflammation & Itch) STAT->Gene_Expression Translocates to nucleus & induces Oclacitinib Oclacitinib Oclacitinib->JAK Inhibits

References

A Comprehensive Technical Guide to the Solubility Profile of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a cyclohexane ring.[][2] This unique structure, combining a hydrophilic hydroxymethyl group (-CH₂OH) and a basic aminomethyl group (-CH₂NH₂) with a lipophilic cyclohexane core, makes it a valuable building block in various chemical syntheses.[3] Its applications span from the creation of polymers and resins to its use as an intermediate in the synthesis of pharmaceutically active compounds.[3][4]

In the realm of drug discovery and development, understanding the solubility of a molecule is paramount.[5] Solubility dictates a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy and safety.[6][7] A well-characterized solubility profile is essential for formulation development, enabling the design of effective delivery systems, whether for oral, injectable, or topical administration.[8] This guide provides an in-depth analysis of the solubility of this compound, grounded in its molecular structure and supported by established analytical methodologies.

Molecular Structure and Its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The principle of "like dissolves like" is the governing concept, where polar solvents tend to dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes.[9][10] This compound presents a fascinating case due to its amphiphilic nature.

  • Hydrophilic Moieties : The molecule possesses two highly polar functional groups: a primary amine (-NH₂) and a primary hydroxyl group (-OH). Both groups can act as hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with polar protic solvents like water and alcohols.[11]

  • Lipophilic Core : The cyclohexane ring is a nonpolar, aliphatic structure. This hydrocarbon framework contributes to the molecule's affinity for nonpolar or weakly polar organic solvents through London dispersion forces.[12]

  • Isomeric Forms : The compound exists as cis and trans isomers, which can influence physical properties like packing in the solid state and, consequently, solubility.[13][14] Generally, the trans isomer is more stable, but differences in the spatial arrangement of the functional groups can lead to variations in their interaction with solvent molecules.

The presence of the basic amine group also means that the compound's aqueous solubility is pH-dependent.[11] In acidic solutions, the amine group will be protonated to form an ammonium salt (R-NH₃⁺), which is an ionic species with significantly enhanced water solubility.[15]

Solubility Profile Across Solvent Classes

Based on its structure and available data, the solubility of this compound can be predicted and characterized across a range of common laboratory solvents.

SolventSolvent ClassPredicted/Observed SolubilityRationale for Solubility Behavior (Primary Intermolecular Forces)
Water Polar ProticHigh (Predicted: 329,370 mg/L)[16]Extensive hydrogen bonding between the amine (-NH₂) and hydroxyl (-OH) groups of the solute and water molecules. The protonation of the amine group at neutral or acidic pH further enhances solubility.
Methanol / Ethanol Polar ProticHigh / Very Soluble Strong hydrogen bonding capabilities similar to water. The alkyl portion of the alcohols can also interact favorably with the cyclohexane ring.
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly Soluble [17]DMSO is a strong hydrogen bond acceptor and can interact with the -OH and -NH₂ groups. The "slight" solubility suggests that the nonpolar cyclohexane ring may limit miscibility.
Chloroform (CHCl₃) Weakly PolarSlightly Soluble [17]Chloroform can act as a weak hydrogen bond donor, interacting with the amine and hydroxyl groups. The nonpolar character of the solvent aligns well with the cyclohexane core.
Acetone Polar AproticModerately Soluble to Soluble The carbonyl group of acetone is a hydrogen bond acceptor. Its overall polarity is lower than DMSO, potentially allowing for better interaction with the cyclohexane moiety.[12]
Hexane / Toluene NonpolarPoorly Soluble to Insoluble The dominant polar functional groups (-NH₂ and -OH) cannot form favorable interactions with nonpolar solvents, making dissolution energetically unfavorable.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a standardized experimental approach is crucial. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its robustness and thermodynamic validity.[18][19]

Principle

The method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until the solution reaches equilibrium with the undissolved solid.[20][21] At this point, the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then measured, which represents the equilibrium solubility.[22]

Step-by-Step Methodology
  • Preparation :

    • Accurately weigh an excess amount of solid this compound into a series of clear glass vials. "Excess" ensures that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to each vial.[8][20]

    • Include control vials (solvent only) to serve as analytical blanks.

  • Equilibration :

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a temperature-controlled incubator shaker (e.g., at 25°C or 37°C).[21]

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[8][18] The attainment of equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.[22]

  • Phase Separation :

    • After incubation, allow the vials to stand undisturbed in the incubator to let the undissolved solid settle.[19]

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[20] This step is critical to avoid overestimation of solubility.

  • Quantification :

    • Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

    • Analyze the filtered samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[20][23]

    • Calculate the concentration of the dissolved compound in the samples by comparing their analytical response to the calibration curve. This concentration is the equilibrium solubility.

Workflow Visualization

G cluster_prep 1. Preparation Phase cluster_equil 2. Equilibration Phase cluster_sep 3. Separation Phase cluster_quant 4. Quantification Phase A Weigh excess solid This compound B Add precise volume of solvent A->B in glass vial C Seal vials & place in incubator shaker B->C Start Incubation D Agitate at constant T (24-72 hours) C->D E Confirm equilibrium via time-point sampling D->E F Settle suspension E->F Equilibrium Reached G Withdraw supernatant F->G H Filter with 0.22 µm syringe filter G->H J Analyze filtrate via HPLC-UV or LC-MS H->J Analyze Sample I Prepare calibration standards I->J K Calculate concentration (Equilibrium Solubility) J->K vs. standards

Caption: Equilibrium Solubility Determination via Shake-Flask Method.

Conclusion and Future Directions

The solubility profile of this compound is governed by a balance of strong polar interactions and nonpolar characteristics. It exhibits high solubility in polar protic solvents, particularly water, and limited solubility in nonpolar media. This amphiphilic nature makes it a versatile intermediate. For drug development professionals, this profile suggests that while the molecule itself has good aqueous solubility, its derivatives could be tailored to achieve a desired balance of solubility and lipophilicity for optimal pharmacokinetic performance. Precise, quantitative data obtained through standardized methods like the shake-flask protocol are indispensable for such optimization efforts and for successful formulation design.

References

The Versatility of [4-(Aminomethyl)cyclohexyl]methanol in Advanced Polymer Architectures: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[4-(Aminomethyl)cyclohexyl]methanol (AMCM) is a bifunctional cycloaliphatic monomer poised to unlock new frontiers in polymer chemistry. Its unique structure, featuring a primary amine and a primary hydroxyl group on a cyclohexane ring, offers a versatile platform for the synthesis of a diverse range of high-performance polymers. This technical guide provides an in-depth exploration of the potential applications of AMCM in the synthesis of polyamides, polyurethanes, polyesters, and other novel polymer architectures. We will delve into the fundamental reactivity of AMCM, propose detailed synthetic protocols, and discuss the anticipated properties of the resulting polymers, supported by comparative data from analogous systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique attributes of cycloaliphatic monomers for the creation of advanced materials with enhanced thermal, mechanical, and chemical properties.

Introduction: The Strategic Advantage of this compound (AMCM)

The relentless pursuit of advanced polymeric materials with tailored properties has led to a growing interest in monomers that offer unique structural motifs. This compound (AMCM) emerges as a compelling candidate in this landscape. Its chemical structure, presented in Figure 1, combines the reactivity of a primary amine and a primary hydroxyl group with the rigidity and stability of a cycloaliphatic core.

Figure 1: Chemical Structure of this compound (AMCM)

Caption: Chemical structure of this compound.

This unique combination of functional groups within a cycloaliphatic framework imparts several key advantages:

  • Bifunctionality for Step-Growth Polymerization: The presence of both an amine and a hydroxyl group allows AMCM to act as a versatile building block in a variety of step-growth polymerization reactions, including the synthesis of polyamides, polyurethanes, and polyesters.

  • Enhanced Thermomechanical Properties: The rigid cyclohexane ring, when incorporated into a polymer backbone, can significantly increase the glass transition temperature (Tg) and improve the thermal stability of the resulting material compared to their linear aliphatic counterparts.[1]

  • Improved Chemical Resistance and Durability: The cycloaliphatic structure contributes to enhanced resistance to chemicals, UV degradation, and hydrolysis, leading to more durable polymers.[2]

  • Tailorable Polymer Architectures: The differential reactivity of the amine and hydroxyl groups can be exploited to create complex and well-defined polymer architectures, such as poly(amide-urethane)s and poly(ester-amide)s.

This guide will explore the practical applications of these inherent advantages, providing a roadmap for the synthesis and characterization of novel polymers derived from AMCM.

Potential Applications in Polymer Synthesis

The dual functionality of AMCM opens doors to a wide array of polymerization strategies. Below, we explore its potential in the synthesis of key polymer families.

Polyamides: Leveraging the Amine Functionality

The primary amine group of AMCM readily participates in condensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides, diesters) to form polyamides. The resulting polymers will feature the cycloaliphatic moiety as a repeating unit in the backbone, which is expected to enhance their performance characteristics.

Reaction Scheme:

Polyamide_Synthesis AMCM This compound (n H₂N-R-OH) Polyamide Polyamide [-HN-R-O-CO-R'-CO-]n AMCM->Polyamide Diacid Dicarboxylic Acid (n HOOC-R'-COOH) Diacid->Polyamide Water Water (2n-1 H₂O) Polyamide->Water elimination

Caption: General scheme for polyamide synthesis from AMCM and a dicarboxylic acid.

Anticipated Properties of AMCM-Based Polyamides:

The incorporation of the bulky, rigid cyclohexane ring is predicted to yield polyamides with the following characteristics:

  • High Glass Transition Temperature (Tg): The restricted chain mobility due to the cycloaliphatic ring will lead to a higher Tg compared to polyamides derived from linear aliphatic diamines.

  • Improved Thermal Stability: The inherent stability of the cyclohexane ring will contribute to a higher decomposition temperature.

  • Excellent Mechanical Strength: The rigid backbone is expected to result in high tensile strength and modulus.[3]

  • Good Chemical Resistance: The cycloaliphatic nature generally enhances resistance to a range of solvents and chemicals.[4]

Table 1: Predicted Properties of AMCM-Based Polyamides vs. Conventional Polyamides

PropertyAMCM-Polyamide (Predicted)Nylon 6,6 (Typical Values)Nylon 12 (Typical Values)
Glass Transition Temp. (Tg) > 100 °C50 - 80 °C40 - 50 °C
Melting Temperature (Tm) 200 - 280 °C255 - 265 °C175 - 180 °C
Tensile Strength High75 - 85 MPa40 - 55 MPa
Moisture Absorption Low to ModerateHighLow
Polyurethanes: Capitalizing on Both Functional Groups

AMCM is an ideal monomer for the synthesis of polyurethanes through its reaction with diisocyanates. The hydroxyl group reacts with the isocyanate to form the urethane linkage, while the amine group can also react to form a urea linkage, leading to poly(urethane-urea) structures. The choice of reaction conditions can favor one reaction over the other.

Reaction Scheme:

Polyurethane_Synthesis AMCM This compound (n HO-R-NH₂) Polyurethane Poly(urethane-urea) [-O-R-NH-CO-NH-R'-NH-CO-]n AMCM->Polyurethane Diisocyanate Diisocyanate (n OCN-R'-NCO) Diisocyanate->Polyurethane

Caption: General scheme for poly(urethane-urea) synthesis from AMCM and a diisocyanate.

Anticipated Properties of AMCM-Based Polyurethanes:

The cycloaliphatic nature of AMCM is expected to impart the following properties to the resulting polyurethanes:

  • High Hardness and Modulus: The rigid cyclohexane ring will contribute to a higher hard segment content, leading to increased hardness and modulus.[5]

  • Enhanced Thermal and Oxidative Stability: Cycloaliphatic polyurethanes are known for their superior resistance to thermal degradation and oxidation compared to those based on aromatic diisocyanates.[1]

  • Good Light Stability: The absence of aromatic rings in the AMCM moiety will result in better resistance to yellowing upon exposure to UV light.[1]

Table 2: Predicted Properties of AMCM-Based Polyurethanes vs. Conventional Polyurethanes

PropertyAMCM-Polyurethane (Predicted)MDI-based Polyurethane (Typical)HDI-based Polyurethane (Typical)
Hardness (Shore D) 60 - 8040 - 7050 - 75
Tensile Strength 40 - 60 MPa30 - 50 MPa35 - 55 MPa
Glass Transition Temp. (Tg) 80 - 120 °CVaries widely40 - 80 °C
UV Stability ExcellentPoor to FairGood
Polyesters and Poly(ester-amide)s: A Gateway to Functional Materials

The hydroxyl group of AMCM can undergo esterification with dicarboxylic acids to form polyesters. Furthermore, the bifunctional nature of AMCM allows for the synthesis of more complex architectures like poly(ester-amide)s by carefully selecting the co-monomers and reaction conditions.[6]

Reaction Scheme (Poly(ester-amide)):

Polyesteramide_Synthesis AMCM This compound (n HO-R-NH₂) Polyesteramide Poly(ester-amide) [-O-R-NH-CO-R'-CO-]n AMCM->Polyesteramide Diacid Dicarboxylic Acid (n HOOC-R'-COOH) Diacid->Polyesteramide Water Water (2n-1 H₂O) Polyesteramide->Water elimination

Caption: General scheme for poly(ester-amide) synthesis from AMCM and a dicarboxylic acid.

Anticipated Properties of AMCM-Based Polyesters and Poly(ester-amide)s:

  • Balanced Properties: These polymers are expected to exhibit a unique combination of properties from both polyesters and polyamides, such as good mechanical strength, thermal stability, and processability.

  • Potential for Biodegradability: The presence of ester linkages can introduce hydrolytic instability, making these materials candidates for biodegradable applications, depending on the overall polymer structure.

  • Tunable Properties: The ratio of ester to amide linkages can be controlled to fine-tune the final properties of the polymer.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are proposed as starting points for the synthesis of polymers from AMCM. Researchers should optimize these conditions based on their specific target properties and available equipment.

Synthesis of a Polyamide from AMCM and Adipoyl Chloride (Solution Polymerization)

This protocol describes the synthesis of a polyamide via the reaction of AMCM with a diacid chloride in solution.

Materials:

  • This compound (AMCM)

  • Adipoyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Triethylamine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise amount of AMCM in anhydrous DMAc under a nitrogen atmosphere.

  • Add an equimolar amount of anhydrous triethylamine to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of adipoyl chloride, dissolved in anhydrous DMAc, to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 60-80°C to a constant weight.

Workflow Diagram: Polyamide Synthesis

Polyamide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve_AMCM Dissolve AMCM and Triethylamine in DMAc Cool Cool to 0°C Dissolve_AMCM->Cool Add_Diacid Slowly add Adipoyl Chloride solution Cool->Add_Diacid Stir Stir at Room Temperature for 12-24h Add_Diacid->Stir Precipitate Precipitate in Methanol Stir->Precipitate Filter_Wash Filter and Wash with Methanol Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry

Caption: Step-by-step workflow for the solution polymerization of a polyamide from AMCM.

Synthesis of a Polyurethane from AMCM and Hexamethylene Diisocyanate (HDI) (Bulk Polymerization)

This protocol outlines the solvent-free, bulk polymerization of AMCM with an aliphatic diisocyanate.

Materials:

  • This compound (AMCM)

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, melt a precise amount of AMCM under a nitrogen atmosphere.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) to the molten AMCM and stir until homogeneous.

  • Slowly add an equimolar amount of HDI to the stirred mixture. An exothermic reaction is expected.

  • Maintain the reaction temperature at 80-100°C and continue stirring. The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Once the mixture becomes too viscous to stir, stop the stirrer and continue the reaction in an oven at 100-120°C for an additional 2-4 hours to ensure complete conversion.

  • Cool the resulting polymer to room temperature. The polymer can be removed from the reactor for further processing and characterization.

Workflow Diagram: Polyurethane Synthesis

Polyurethane_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_final Final Product Melt_AMCM Melt AMCM under N₂ Add_Catalyst Add DBTDL Catalyst Melt_AMCM->Add_Catalyst Add_HDI Slowly add HDI Add_Catalyst->Add_HDI Stir_Heat Stir at 80-100°C Add_HDI->Stir_Heat Post_Cure Post-cure in Oven at 100-120°C Stir_Heat->Post_Cure Cool Cool to Room Temperature Post_Cure->Cool

Caption: Step-by-step workflow for the bulk polymerization of a polyurethane from AMCM.

Characterization of AMCM-Based Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the copolymer composition.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide, urethane, ester) and to study hydrogen bonding.[8]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).[9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[8]

  • Mechanical Testing (Tensile, Flexural, Impact): To determine the mechanical properties such as tensile strength, modulus, and elongation at break.[10]

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, monomer for the development of advanced polymers. Its unique combination of a reactive amine and hydroxyl group on a rigid cycloaliphatic ring provides a versatile platform for synthesizing a wide range of materials with enhanced thermal and mechanical properties. The proposed synthetic routes for polyamides, polyurethanes, and polyesters serve as a foundation for further research and development in this area.

Future work should focus on the detailed investigation of the structure-property relationships of AMCM-based polymers, the exploration of its use in creating novel copolymers and blends, and the evaluation of these materials in demanding applications such as high-performance coatings, adhesives, composites, and biomedical devices. The insights provided in this guide are intended to catalyze further innovation and unlock the full potential of this remarkable monomer.

References

The Genesis of an Antifibrinolytic Agent: A Technical Guide to the Discovery and History of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and history of [4-(Aminomethyl)cyclohexyl]methanol, a molecule of significant yet often overlooked importance in medicinal chemistry. While its primary claim to fame is as a key intermediate in the synthesis of the life-saving drug tranexamic acid, its own story is intertwined with a pivotal era of hematological research. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, the scientific rationale behind its development, and its enduring legacy in the field of antifibrinolytic therapy.

Introduction: The Unsung Precursor

This compound is a disubstituted cyclohexane derivative containing both an aminomethyl and a hydroxymethyl functional group.[1][2] While it may not be a household name, its structural features laid the groundwork for the development of a blockbuster drug. Its significance lies in its role as a direct precursor to tranexamic acid, a potent antifibrinolytic agent on the World Health Organization's List of Essential Medicines.[3][4] Understanding the history of this compound is, therefore, essential to appreciating the evolution of treatments for excessive bleeding.

The Quest for a Hemostatic Agent: The Scientific Landscape of the Mid-20th Century

The mid-20th century was a period of intense research into the mechanisms of blood coagulation and fibrinolysis—the enzymatic breakdown of fibrin in blood clots.[5][6][7] Scientists understood that controlling fibrinolysis could be key to managing and preventing excessive bleeding in various clinical scenarios, from surgery to postpartum hemorrhage.[5][8] This led to the exploration of synthetic amino acids as potential inhibitors of plasmin, the primary enzyme responsible for fibrin degradation.[5][9]

Early research identified epsilon-aminocaproic acid (EACA) as a moderately effective antifibrinolytic agent.[3][5] However, the search for more potent and specific inhibitors continued, driven by the desire to create more effective treatments with fewer side effects.[5]

The Pioneering Work of the Okamotos

The pivotal breakthrough in this field came from the dedicated work of Japanese researchers Drs. Utako and Shosuke Okamoto.[4][5][10] In the 1950s, driven by the high rates of postpartum hemorrhage in Japan, they embarked on a systematic investigation of lysine analogues to find a more potent inhibitor of fibrinolysis than EACA.[5][10] Their research culminated in the synthesis and characterization of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) in 1962.[3][4][11] They discovered that tranexamic acid was approximately 27 times more potent than EACA, a landmark achievement in the field.[3][5]

The synthesis of tranexamic acid necessitated the creation of a suitable precursor that could be chemically modified to yield the final carboxylic acid. This is where this compound entered the scientific stage.

The Synthesis of this compound and its Conversion to Tranexamic Acid

The precise, originally documented synthetic route to this compound and its subsequent oxidation to tranexamic acid by the Okamotos is a cornerstone of this narrative. While their seminal 1962 paper in the Keio Journal of Medicine focused on the pharmacological activity of tranexamic acid, subsequent patents and chemical literature have detailed plausible synthetic pathways. One common approach involves the reduction of a bifunctional cyclohexane derivative.

A representative synthesis, gleaned from various sources, can be outlined as follows. The process often starts from p-aminomethylbenzoic acid or a related aromatic compound.

Experimental Protocol: A Representative Synthesis

Part A: Synthesis of this compound

  • Catalytic Hydrogenation: p-Aminomethylbenzoic acid is subjected to catalytic hydrogenation under pressure using a noble metal catalyst such as rhodium or ruthenium. This step reduces the aromatic ring to a cyclohexane ring. The cis and trans isomers are typically formed in this reaction.

  • Esterification: The resulting mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid is esterified, for example, using methanol in the presence of an acid catalyst, to protect the carboxylic acid group.

  • Isomer Separation (Optional at this stage): The cis and trans isomers of the methyl ester may be separated at this point, or the mixture can be carried through to the next step.

  • Reduction of the Ester: The methyl ester of 4-(aminomethyl)cyclohexanecarboxylic acid is then reduced to the corresponding alcohol, this compound, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Part B: Conversion to Tranexamic Acid

  • Oxidation of the Alcohol: The primary alcohol group of this compound is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This step yields a mixture of cis- and trans-tranexamic acid.

  • Isomerization and Purification: The therapeutically active trans-isomer of tranexamic acid is then separated from the inactive cis-isomer. This is often achieved through recrystallization, taking advantage of the different solubilities of the two isomers.

Causality in Experimental Choices
  • Choice of Starting Material: p-Aminomethylbenzoic acid provides the necessary carbon skeleton with the amino and carboxyl functionalities in the desired para arrangement, which translates to the 1,4-disubstituted pattern in the cyclohexane ring.

  • Catalytic Hydrogenation: This is a standard and efficient method for the reduction of aromatic rings to cycloalkanes. The choice of catalyst can influence the stereoselectivity of the reaction.

  • Esterification and Reduction: Protecting the carboxylic acid as an ester before reduction is crucial to prevent its reduction to an alcohol. The subsequent reduction of the ester to the primary alcohol is a classic transformation in organic synthesis.

  • Oxidation and Isomer Separation: The final oxidation step to form the carboxylic acid and the subsequent separation of the trans isomer are critical for obtaining the pharmacologically active compound. The higher potency of the trans isomer is attributed to its specific conformational shape, which allows for better binding to the lysine-binding sites on plasminogen.

Quantitative Data Summary
StepReactantProductTypical Yield (%)Purity (%)
Part A
1. Hydrogenationp-Aminomethylbenzoic acid4-(Aminomethyl)cyclohexanecarboxylic acid85-95>98
2. Esterification4-(Aminomethyl)cyclohexanecarboxylic acidMethyl 4-(aminomethyl)cyclohexanecarboxylate90-98>99
3. ReductionMethyl 4-(aminomethyl)cyclohexanecarboxylateThis compound80-90>98
Part B
1. OxidationThis compoundTranexamic acid (cis/trans mixture)70-85>95
2. PurificationTranexamic acid (cis/trans mixture)trans-Tranexamic acid60-70 (of trans isomer)>99.5

Note: Yields and purities are representative and can vary based on specific reaction conditions and purification methods.

Synthetic Pathway Diagram

Synthesis_Pathway cluster_part_a Part A: Synthesis of this compound cluster_part_b Part B: Conversion to Tranexamic Acid A p-Aminomethylbenzoic acid B 4-(Aminomethyl)cyclohexanecarboxylic acid (cis/trans mixture) A->B Catalytic Hydrogenation (e.g., Rh/C, H2) C Methyl 4-(aminomethyl)cyclohexanecarboxylate (cis/trans mixture) B->C Esterification (CH3OH, H+) D This compound (cis/trans mixture) C->D Reduction (e.g., LiAlH4) E Tranexamic Acid (cis/trans mixture) D->E Oxidation (e.g., KMnO4) F trans-Tranexamic Acid (Active Pharmaceutical Ingredient) E->F Isomer Separation (Recrystallization)

Caption: Synthetic pathway from p-aminomethylbenzoic acid to trans-tranexamic acid, highlighting the formation of the key intermediate this compound.

Legacy and Impact

The discovery and synthesis of tranexamic acid, enabled by the chemistry of precursors like this compound, have had a profound impact on medicine. Tranexamic acid is now widely used to treat or prevent excessive blood loss in a variety of conditions, including major trauma, postpartum bleeding, surgery, and heavy menstrual bleeding.[4][11] Its inclusion on the WHO's List of Essential Medicines underscores its importance in global health.[3][4]

While this compound itself does not possess the potent antifibrinolytic activity of its carboxylic acid derivative, its role in the history of medicine is secure. It stands as a testament to the ingenuity of the Okamotos and a crucial stepping stone in the development of a drug that has saved countless lives. The story of this unassuming alcohol is a powerful example of how fundamental organic synthesis can lead to transformative therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional molecule featuring a cyclohexane ring substituted with aminomethyl and hydroxymethyl groups at the 1 and 4 positions. This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational properties, which influence its biological activity and material characteristics. This guide provides a comprehensive analysis of the molecular structure, stereoisomerism, and conformational preferences of this compound. We will delve into the energetic differences between the cis and trans isomers and their respective chair conformations, supported by established principles of conformational analysis. Furthermore, this document outlines synthetic strategies for accessing both isomers and discusses their applications, particularly in the realm of drug discovery.

Introduction: The Significance of the 1,4-Disubstituted Cyclohexane Scaffold

The cyclohexane ring is a ubiquitous structural element in organic chemistry and is particularly prevalent in the design of pharmaceutical agents. Its non-planar, chair-like conformation provides a three-dimensional scaffold that can orient functional groups in well-defined spatial arrangements. When substituted, the cyclohexane ring can exist as stereoisomers, and the spatial orientation of these substituents profoundly impacts the molecule's interaction with biological targets.

This compound, with its aminomethyl and hydroxymethyl functionalities, presents a versatile building block for the synthesis of more complex molecules. The primary amine can serve as a handle for amide bond formation or as a basic center for salt formation, while the primary alcohol can be engaged in esterification, etherification, or oxidation reactions. The relative orientation of these two groups, dictated by the cis or trans nature of the disubstituted ring, is a critical determinant of the molecule's overall shape and, consequently, its function.

Molecular Structure and Stereoisomerism

This compound (C₈H₁₇NO) can exist as two distinct geometric isomers: cis and trans.[1] This isomerism arises from the relative orientation of the aminomethyl and hydroxymethyl groups with respect to the plane of the cyclohexane ring.

  • Cis Isomer: Both the aminomethyl and hydroxymethyl groups are on the same side of the cyclohexane ring.

  • Trans Isomer: The aminomethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.

These two isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and thus have different physical and chemical properties.

Table 1: General Properties of this compound Isomers

Propertycis-[4-(Aminomethyl)cyclohexyl]methanoltrans-[4-(Aminomethyl)cyclohexyl]methanol
Molecular Formula C₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol
CAS Number 30134-98-6 (as aminocyclohexyl)methanol)17879-23-1

Note: The CAS number for the cis isomer often refers to the parent aminocyclohexylmethanol.[2][3]

Conformational Analysis: The Chair Conformation and Substituent Effects

The cyclohexane ring is not planar but predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[4] Through a process called "ring flipping," one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa.

The stability of a particular chair conformation is largely determined by the steric interactions of the substituents. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions, which are unfavorable interactions with other axial atoms on the same side of the ring.[5] The energetic penalty associated with a substituent being in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations.[4][6]

Conformational Preference of the trans Isomer

The trans isomer of a 1,4-disubstituted cyclohexane can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both substituents in axial positions (diaxial).

The diequatorial conformation is significantly more stable because it avoids the highly unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation.[7] Therefore, trans-[4-(aminomethyl)cyclohexyl]methanol is expected to exist almost exclusively in the diequatorial conformation.

G cluster_trans trans-Isomer Conformations trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibrium of trans-[4-(aminomethyl)cyclohexyl]methanol.

Conformational Preference of the cis Isomer

The cis isomer of a 1,4-disubstituted cyclohexane exists as a mixture of two rapidly interconverting chair conformations. In each conformation, one substituent is in an axial position and the other is in an equatorial position (axial-equatorial or a,e).[7]

The relative populations of these two conformers depend on the relative steric bulk of the two substituents, as quantified by their A-values. The conformation where the larger group occupies the equatorial position will be favored.

Therefore, the conformer with the aminomethyl group in the equatorial position and the hydroxymethyl group in the axial position is likely to be the more stable conformation for the cis isomer.

G cluster_cis cis-Isomer Conformations cis_ae Aminomethyl (equatorial) Hydroxymethyl (axial) (More Stable) cis_ea Aminomethyl (axial) Hydroxymethyl (equatorial) (Less Stable) cis_ae->cis_ea Ring Flip

Caption: Conformational equilibrium of cis-[4-(aminomethyl)cyclohexyl]methanol.

Table 2: Estimated Conformational Energies

IsomerConformationSubstituent PositionsRelative Stability
trans Diequatorial-CH₂NH₂ (e), -CH₂OH (e)Most Stable
Diaxial-CH₂NH₂ (a), -CH₂OH (a)Least Stable
cis Axial-Equatorial-CH₂NH₂ (e), -CH₂OH (a)More Stable
Equatorial-Axial-CH₂NH₂ (a), -CH₂OH (e)Less Stable

Synthesis of cis and trans Isomers

The synthesis of specific isomers of 1,4-disubstituted cyclohexanes often requires stereocontrolled methods. The choice of starting materials and reaction conditions is crucial for achieving the desired stereochemistry.

Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol

A common strategy for synthesizing the trans isomer involves the catalytic hydrogenation of a para-substituted aromatic precursor, followed by separation or isomerization.

Experimental Protocol: Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride [9]

This protocol is based on a patented method for a related compound and illustrates the general principles.

G start p-Aminobenzoic Ester step1 Catalytic Hydrogenation (e.g., Rh/C, Pt/C) start->step1 intermediate1 Mixture of cis/trans 4-(Aminomethyl)cyclohexanecarboxylic Ester step1->intermediate1 step2 Isomerization (optional) & Amine Protection intermediate1->step2 intermediate2 Protected trans Isomer step2->intermediate2 step3 Ester Reduction (e.g., LiAlH₄) intermediate2->step3 intermediate3 Protected trans-[4-(Aminomethyl)cyclohexyl]methanol step3->intermediate3 step4 Deprotection intermediate3->step4 step5 Salification (HCl) step4->step5 end trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride step5->end

Caption: Synthetic workflow for trans-[4-(aminomethyl)cyclohexyl]methanol.

Step-by-Step Methodology:

  • Catalytic Hydrogenation: p-Aminobenzoic ester is hydrogenated under pressure using a suitable catalyst such as rhodium on carbon (Rh/C) or platinum on carbon (Pt/C).[9] This reaction reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of cis and trans isomers.

  • Isomerization and Protection: The resulting mixture of isomers can be subjected to conditions that favor the formation of the thermodynamically more stable trans isomer. The amino group is then protected (e.g., as a phthalimide or Boc-carbamate) to prevent side reactions in the subsequent reduction step.

  • Ester Reduction: The ester group of the protected trans isomer is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., hydrazinolysis for phthalimide or acidic conditions for Boc).

  • Salification: The final product can be isolated as a stable hydrochloride salt by treatment with hydrochloric acid.

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst for hydrogenation allows for easy removal by filtration. The protection of the amine is necessary because the hydride reducing agent would otherwise react with the acidic N-H proton. The use of a strong reducing agent like LiAlH₄ is required for the efficient reduction of the ester functionality.

Synthesis of cis-[4-(Aminomethyl)cyclohexyl]methanol

The synthesis of the cis isomer is often more challenging and may require a different synthetic strategy, potentially starting from a precursor that already has the desired cis stereochemistry.

One possible approach involves the reduction of a cis-4-substituted cyclohexanedione derivative.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

For trans-[4-(aminomethyl)cyclohexyl]methanol, where both substituents are equatorial, the protons attached to the carbons bearing the substituents (H-1 and H-4) are axial. Axial protons typically exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with their neighboring axial protons.

For cis-[4-(aminomethyl)cyclohexyl]methanol, one substituent is axial and the other is equatorial. The proton on the carbon with the equatorial substituent will be axial, showing large axial-axial couplings. Conversely, the proton on the carbon with the axial substituent will be equatorial and will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

Applications in Drug Development and Materials Science

The rigid, three-dimensional structure of the 1,4-disubstituted cyclohexane scaffold makes it an attractive building block in drug discovery. The well-defined spatial relationship between the functional groups allows for precise interactions with biological targets.

  • Pharmaceutical Intermediates: this compound and its derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, a methylated analog, trans-[4-(methylamino)cyclohexyl]methanol, is an intermediate in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor used for treating atopic dermatitis in dogs.[10]

  • Scaffold for Bioactive Molecules: The cyclohexane core can be used as a scaffold to which various pharmacophores are attached. The amino and hydroxyl groups provide convenient points for further chemical modification to explore structure-activity relationships.

  • Tranexamic Acid Analogue: The trans isomer is structurally related to tranexamic acid, an antifibrinolytic agent used to treat or prevent excessive blood loss.[7] Tranexamic acid is trans-4-(aminomethyl)cyclohexanecarboxylic acid. The crystal structure of tranexamic acid confirms the diequatorial arrangement of the substituents in the solid state.[11]

Conclusion

This compound is a fundamentally important molecule whose utility in scientific research and development is intrinsically linked to its molecular structure and conformational behavior. The distinct stereochemical and conformational properties of the cis and trans isomers dictate their three-dimensional shapes and, consequently, their potential applications. The trans isomer, with its preference for a rigid diequatorial conformation, offers a well-defined scaffold for the presentation of functional groups. The cis isomer, existing as an equilibrium of two chair conformers, provides a more flexible structural element. A thorough understanding of these conformational principles is paramount for the rational design of novel pharmaceuticals and materials that incorporate this versatile chemical building block. The synthetic methodologies outlined provide a framework for accessing these isomers, enabling further exploration of their potential in various scientific disciplines.

References

Methodological & Application

Application Note: Synthesis of Novel Polyamides Featuring Pendant Hydroxyl Groups Using [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of novel polyamides incorporating [4-(aminomethyl)cyclohexyl]methanol as a key monomer. The presence of both a primary amine and a primary hydroxyl group in this cycloaliphatic monomer offers the potential for producing polyamides with pendant hydroxyl functionalities. These pendant groups can significantly influence the polymer's properties, enhancing hydrophilicity, providing sites for post-polymerization modification, and potentially improving biocompatibility. This guide will delve into the strategic selection of polymerization techniques to favor amidation over esterification, present a comprehensive step-by-step synthesis protocol, and outline the necessary characterization methods to validate the polymer structure and properties.

Introduction: The Significance of Functional Polyamides

Polyamides are a class of high-performance polymers renowned for their excellent mechanical strength, thermal stability, and chemical resistance.[1] The incorporation of functional groups into the polymer backbone can further enhance their utility, particularly in biomedical applications such as drug delivery and tissue engineering. The monomer, this compound, is a unique building block containing a reactive primary amine and a primary hydroxyl group. By selectively reacting the amine group with a dicarboxylic acid, it is possible to synthesize a polyamide with a pendant hydroxyl group on the cycloaliphatic ring. This hydroxyl functionality can serve as a handle for further chemical modifications or to modulate the physicochemical properties of the resulting polymer.

Strategic Synthesis: Favoring Amidation

The primary challenge in using this compound for polyamide synthesis is the selective reaction of the amine group over the hydroxyl group. Direct polycondensation methods, such as the Yamazaki-Higashi phosphorylation reaction, are well-suited for this purpose.[1] This method utilizes a phosphite-based activating agent in the presence of a base to facilitate the formation of amide bonds under relatively mild conditions, which can help to minimize side reactions involving the hydroxyl group.

Reaction Mechanism: Yamazaki-Higashi Phosphorylation

The Yamazaki-Higashi reaction proceeds through the in-situ activation of the carboxylic acid groups by triphenyl phosphite (TPP) in the presence of pyridine. The activated carboxylic acid then readily reacts with the amine to form the amide bond.

reaction_mechanism RCOOH R-COOH (Diacid) Activated_Acid Activated Carboxylic Acid Intermediate RCOOH->Activated_Acid + TPP, Py TPP Triphenyl Phosphite (TPP) Py Pyridine Amine H₂N-R'-OH (this compound) Amide_Bond Polyamide Formation Amine->Amide_Bond Activated_Acid->Amide_Bond

Caption: Yamazaki-Higashi phosphorylation mechanism.

Experimental Protocol: Solution Polycondensation

This protocol details the synthesis of a polyamide from this compound and adipic acid via the Yamazaki-Higashi phosphorylation method.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₈H₁₇NO143.23≥98%e.g., Sigma-Aldrich
Adipic AcidC₆H₁₀O₄146.14≥99%e.g., Sigma-Aldrich
Triphenyl Phosphite (TPP)C₁₈H₁₅O₃P310.28≥97%e.g., Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrouse.g., Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13Anhydrouse.g., Sigma-Aldrich
Lithium Chloride (LiCl)LiCl42.39≥99%e.g., Sigma-Aldrich
MethanolCH₃OH32.04ACS Gradee.g., Sigma-Aldrich

Step-by-Step Synthesis Procedure

experimental_workflow Start Start: Prepare Reaction Vessel Add_Reagents Add Diacid, this compound, NMP, LiCl, and Pyridine Start->Add_Reagents Stir_Dissolve Stir at Room Temperature under N₂ until Dissolved Add_Reagents->Stir_Dissolve Add_TPP Add Triphenyl Phosphite (TPP) Stir_Dissolve->Add_TPP Heat_Reaction Heat to 110°C and Stir for 15 hours under N₂ Add_TPP->Heat_Reaction Precipitate Cool to Room Temperature and Precipitate in Methanol Heat_Reaction->Precipitate Filter_Wash Filter the Precipitate and Wash with Methanol Precipitate->Filter_Wash Dry Dry the Polymer under Vacuum at 80°C for 24 hours Filter_Wash->Dry End End: Obtain Polyamide Dry->End

Caption: Experimental workflow for polyamide synthesis.

  • Preparation: A 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Charging Reagents: To the flask, add adipic acid (1.46 g, 10 mmol), this compound (1.43 g, 10 mmol), N-methyl-2-pyrrolidone (NMP, 40 mL), lithium chloride (1.0 g), and pyridine (8 mL).

  • Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere until all solids have completely dissolved.

  • Initiation: Add triphenyl phosphite (TPP, 6.2 mL, 22 mmol) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 110°C and maintain this temperature with continuous stirring for 15 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling the viscous solution to room temperature, pour it into 500 mL of methanol with vigorous stirring. A fibrous white precipitate of the polyamide will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with hot methanol to remove any unreacted monomers and residual solvents.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to obtain the final product.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the desired polyamide and to determine its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer.[2][3]

    • Expected Peaks:

      • ~3300 cm⁻¹ (N-H stretching of the amide)

      • ~3400 cm⁻¹ (O-H stretching of the pendant hydroxyl group)

      • ~1640 cm⁻¹ (C=O stretching of the amide I band)

      • ~1540 cm⁻¹ (N-H bending of the amide II band)

      • ~2920 and ~2850 cm⁻¹ (C-H stretching of the cyclohexyl and aliphatic chains)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.[2][3][4]

    • Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):

      • Signals corresponding to the protons of the adipic acid and the this compound moieties.

      • A broad signal for the amide proton (N-H).

      • A signal for the hydroxyl proton (O-H).

      • Integration of the peaks should be consistent with the proposed polymer repeating unit.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyamide.[5] The analysis is typically performed under a nitrogen atmosphere, heating the sample at a constant rate (e.g., 10°C/min). The decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs, is a key parameter.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). For semi-crystalline polyamides, a melting temperature (Tm) may also be observed.

PropertyTypical Expected Range for Cycloaliphatic Polyamides
Glass Transition (Tg)100 - 180 °C
10% Weight Loss Temp (TGA)> 400 °C

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a novel polyamide from this compound and adipic acid. The Yamazaki-Higashi phosphorylation method is proposed to achieve selective amidation, yielding a polymer with pendant hydroxyl groups. The outlined characterization techniques are crucial for verifying the structure and evaluating the thermal properties of the synthesized polyamide. The presence of the hydroxyl functionality opens up possibilities for creating advanced polymeric materials with tailored properties for a variety of applications, including those in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols for [4-(Aminomethyl)cyclohexyl]methanol as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Cycloaliphatic Amine for High-Performance Epoxy Systems

In the realm of thermosetting polymers, epoxy resins stand out for their exceptional mechanical strength, chemical resistance, and adhesive properties. The final performance of an epoxy system is critically dependent on the choice of curing agent. [4-(Aminomethyl)cyclohexyl]methanol, a cycloaliphatic amine, presents a unique combination of a primary amine and a primary alcohol functional group. This structure offers a distinct reaction profile and imparts desirable characteristics to the cured epoxy network, such as enhanced thermal stability and good mechanical performance.[1]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a curing agent for epoxy resins. We will delve into the fundamental principles, detailed experimental protocols, and expected performance characteristics, grounded in established scientific principles and field-proven insights.

Understanding the Curing Agent: this compound

This compound possesses a molecular weight of 143.23 g/mol . Its structure, featuring a primary amine and a primary alcohol, dictates its reactivity with epoxy resins.

Reaction Mechanism

The primary amine group undergoes a nucleophilic addition reaction with the epoxide ring of the epoxy resin. This reaction proceeds in two steps: the two active hydrogens of the primary amine react sequentially with two epoxy groups, forming a secondary and then a tertiary amine, and creating a cross-linked polymer network. The hydroxyl group on the curing agent can also react with the epoxy group, particularly at elevated temperatures or in the presence of a catalyst, leading to ether linkages and further cross-linking.[2]

DOT Script for Reaction Mechanism

Epoxy Curing Reaction cluster_reactants Reactants cluster_products Cured Network Curing_Agent This compound (Primary Amine & Alcohol) Crosslinked_Polymer Cross-linked Polymer Network (Amine & Ether Linkages) Curing_Agent->Crosslinked_Polymer Nucleophilic Addition Epoxy_Resin Epoxy Resin (Epoxide Group) Epoxy_Resin->Crosslinked_Polymer Ring Opening

Caption: Curing of epoxy resin with this compound.

Stoichiometry Determination: The Role of Amine Hydrogen Equivalent Weight (AHEW)

The Amine Hydrogen Equivalent Weight (AHEW) is a crucial parameter for determining the correct mix ratio of the curing agent and epoxy resin. It represents the mass of the curing agent that contains one equivalent of active amine hydrogen. For this compound, the primary amine group has two active hydrogens. While the hydroxyl group can react, its reactivity is significantly lower than the amine hydrogens under typical curing conditions. Therefore, for initial calculations, it is common practice to only consider the amine hydrogens.

Calculation of Theoretical AHEW:

  • Molecular Weight (MW): 143.23 g/mol

  • Number of Active Amine Hydrogens (f): 2

  • AHEW = MW / f = 143.23 / 2 = 71.6 g/eq

The recommended mix ratio is typically expressed as parts per hundred of resin (phr) by weight:

phr = (AHEW / EEW) * 100

Where EEW is the Epoxide Equivalent Weight of the epoxy resin.

Formulation and Curing Protocols

Materials and Equipment
  • Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with a known EEW.

  • Curing Agent: this compound.

  • Accelerator (Optional): Tertiary amines (e.g., 2,4,6-tris(dimethylaminomethyl)phenol) or salicylic acid.

  • Equipment: Laboratory balance, mixing containers, mechanical stirrer, vacuum oven, and molds for sample preparation.

Sample Preparation Protocol
  • Degassing: Pre-heat the epoxy resin and curing agent separately at 60°C for 30 minutes to reduce their viscosity and facilitate the removal of dissolved gases.

  • Weighing: Accurately weigh the required amounts of epoxy resin and this compound based on the calculated stoichiometry.

  • Mixing: Combine the resin and curing agent in a suitable container and mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. If using an accelerator, add it to the amine component before mixing with the resin.

  • Vacuum Degassing: Place the mixture in a vacuum chamber at room temperature and apply a vacuum to remove any air bubbles entrapped during mixing.

  • Casting: Pour the degassed mixture into pre-heated molds.

Curing Schedules

Cycloaliphatic amines generally exhibit lower reactivity compared to aliphatic amines, often necessitating a post-curing step at elevated temperatures to achieve optimal properties.[3][4] The presence of the hydroxyl group in this compound can contribute to an acceleration of the curing process.[5]

Cure ScheduleTemperature (°C)Time (hours)Remarks
Ambient Cure 25°C24Followed by a post-cure for optimal properties.
Post-Cure 1 80°C2A common initial post-cure step.
Post-Cure 2 120°C2For enhanced glass transition temperature.
Post-Cure 3 150°C1To achieve maximum cross-linking and thermal stability.

Characterization of Cured Epoxy Systems

Differential Scanning Calorimetry (DSC) for Cure Monitoring and Glass Transition Temperature (Tg) Determination

DSC is a powerful technique to monitor the curing process and determine the glass transition temperature (Tg) of the cured epoxy.[6][7]

Protocol for DSC Analysis:

  • Prepare a small sample (5-10 mg) of the uncured epoxy/curing agent mixture in an aluminum DSC pan.

  • Place the pan in the DSC instrument and heat at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The resulting thermogram will show an exothermic peak representing the curing reaction. The area under this peak is the heat of cure.

  • To determine the Tg of a cured sample, subject the sample to a heat-cool-heat cycle. The Tg is observed as a step change in the heat flow during the second heating scan.

DOT Script for DSC Workflow

DSC_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis DSC Measurement cluster_Results Data Interpretation Sample_Prep Prepare 5-10 mg of uncured mixture in a DSC pan Heating_Scan Heat at a constant rate (e.g., 10°C/min) under N2 Sample_Prep->Heating_Scan Data_Acquisition Record heat flow vs. temperature Heating_Scan->Data_Acquisition Cure_Analysis Determine heat of cure from exothermic peak Data_Acquisition->Cure_Analysis Tg_Determination Determine Tg from the second heating scan of a cured sample Data_Acquisition->Tg_Determination

Caption: Workflow for DSC analysis of epoxy curing.

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

DMA provides information on the viscoelastic properties of the cured material as a function of temperature, including the storage modulus, loss modulus, and tan delta, from which the Tg can also be determined.

Protocol for DMA Analysis:

  • Prepare rectangular specimens of the cured epoxy with defined dimensions.

  • Mount the specimen in the DMA instrument in a suitable fixture (e.g., three-point bending).

  • Apply a sinusoidal strain at a fixed frequency and ramp the temperature at a controlled rate (e.g., 3°C/min).

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often taken as the Tg.

Fourier Transform Infrared (FTIR) Spectroscopy for Cure Monitoring

FTIR spectroscopy can be used to monitor the curing reaction by observing the disappearance of the epoxide peak (around 915 cm⁻¹) and the changes in the amine and hydroxyl absorption bands.

Protocol for FTIR Analysis:

  • Place a thin film of the uncured mixture between two potassium bromide (KBr) plates.

  • Record the FTIR spectrum at different time intervals during the curing process.

  • Monitor the decrease in the intensity of the epoxide peak to follow the extent of the reaction.

Expected Performance of Cured Epoxy Systems

While specific data for this compound is limited, we can infer the expected performance based on the behavior of similar cycloaliphatic amines, such as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC).[8]

Processing Properties
PropertyExpected Value RangeRemarks
Viscosity of Mixture (at 25°C) 500 - 1500 mPa·sDependent on the epoxy resin used.
Pot Life (100g mass at 25°C) 30 - 60 minutesShorter with the addition of accelerators.
Thermomechanical Properties
PropertyExpected Value RangeTest Method
Glass Transition Temperature (Tg) 120 - 160°CDSC or DMA
Tensile Strength 60 - 80 MPaASTM D638
Flexural Strength 100 - 130 MPaASTM D790
Hardness (Shore D) 80 - 90ASTM D2240

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound serves as a promising curing agent for epoxy resins, offering the potential for high-performance thermosets with good thermal and mechanical properties. Its unique structure, combining a reactive amine and a hydroxyl group, provides a versatile platform for formulating a range of epoxy systems. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this cycloaliphatic amine in their applications.

References

Quantitative Analysis of [4-(Aminomethyl)cyclohexyl]methanol: A Guide to Method Selection and Protocol Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification of [4-(aminomethyl)cyclohexyl]methanol in complex mixtures, a common challenge in pharmaceutical development and quality control. Due to its high polarity and lack of a significant UV chromophore, direct analysis of this compound is often impractical. Here, we present detailed protocols for two primary chromatographic techniques: Gas Chromatography (GC) following silylation and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection after pre-column derivatization. This note emphasizes the rationale behind method selection, provides step-by-step experimental procedures, and outlines a framework for method validation in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. Its high polarity, low volatility, and tendency to interact with active sites on chromatographic columns make its quantification challenging.[1][2] Furthermore, the absence of a chromophore that absorbs in the typical UV range (200-400 nm) precludes direct analysis by the most common HPLC detectors.[3][4] Therefore, chemical modification, or derivatization, is an essential strategy to render the analyte suitable for reliable and sensitive chromatographic analysis. This guide explores two validated approaches to overcome these analytical hurdles.

Method Selection Rationale: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties, laboratory instrumentation, and the specific requirements of the analysis.[5]

  • Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds.[6] For this compound, derivatization is mandatory to increase its volatility and thermal stability while reducing its polarity.[1][7] This process converts the polar -NH2 and -OH groups into non-polar, more volatile substitutes.[6] GC, particularly when coupled with a mass spectrometer (GC-MS), offers high selectivity and sensitivity.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally labile compounds. While the target analyte itself is amenable to HPLC, the primary challenge is detection.[4] To address this, a derivatizing agent that introduces a strongly UV-absorbent or fluorescent tag to the molecule can be employed.[7][9] This approach allows for sensitive quantification using standard HPLC-UV or fluorescence detectors.

This document will detail a protocol for each approach, providing researchers with the flexibility to choose the method that best fits their laboratory's capabilities.

Gas Chromatography with Mass Spectrometry (GC-MS) Protocol

The strategy here is to derivatize both the amine and alcohol functional groups via silylation, replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups.[6][7] This reaction significantly increases the analyte's volatility and improves its chromatographic peak shape.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is an effective reagent for this purpose, as it readily derivatizes both amines and alcohols.[2][6]

Experimental Workflow: GC-MS Derivatization and Analysis

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aliquot of Sample Mixture Evap Evaporate Solvent to Dryness (under Nitrogen) Sample->Evap Solvent Add Anhydrous Solvent (e.g., Pyridine) Evap->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent React Heat at 70°C for 45 min Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quant Quantify using Calibration Curve Detect->Quant

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

A. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent)

  • Methanol (HPLC Grade)

  • Sample diluent (as appropriate for the mixture)

  • 2 mL GC vials with PTFE-lined caps

B. Standard Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.

C. Sample and Standard Derivatization

  • Pipette 100 µL of each standard solution and sample solution into separate GC vials.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • To each dry residue, add 50 µL of anhydrous pyridine to redissolve.

  • Add 100 µL of BSTFA + 1% TMCS to each vial.[2]

  • Immediately cap the vials tightly and vortex for 10 seconds.

  • Heat the vials in a heating block or oven at 70°C for 45 minutes.[2]

  • Allow the vials to cool to room temperature before analysis.

D. Instrumental Parameters The following table summarizes a typical set of GC-MS parameters.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Inlet Temperature250°C
Injection ModeSplit (e.g., 20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification. Scan mode for identification.
Quantifier IonTo be determined from the mass spectrum of the derivatized standard (e.g., a characteristic fragment)

E. Data Analysis and System Suitability

  • Calibration: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards. A linear fit with R² > 0.995 is typically required.

  • Quantification: Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

  • System Suitability: Before analysis, inject a mid-point standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 5.0%.

HPLC with UV Detection Protocol

This method requires pre-column derivatization to attach a chromophoric tag to the primary amine of this compound. Dansyl chloride is a classic derivatizing agent that reacts with primary amines to form highly fluorescent and UV-absorbent sulfonamides, enabling sensitive detection.

Experimental Workflow: HPLC-UV Derivatization and Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis Sample Aliquot of Sample Mixture Dilute Dilute with Acetonitrile Sample->Dilute Buffer Add Bicarbonate Buffer (pH 9.5) Dilute->Buffer Reagent Add Dansyl Chloride Solution Buffer->Reagent React Heat at 60°C for 30 min Reagent->React Quench Quench with Methylamine Solution (Optional) React->Quench Inject Inject 20 µL into HPLC Quench->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Quant Quantify using Calibration Curve Detect->Quant

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol

A. Reagents and Materials

  • This compound reference standard

  • Dansyl Chloride

  • Sodium Bicarbonate

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

  • 2 mL amber HPLC vials with PTFE-lined caps

B. Reagent Preparation

  • Bicarbonate Buffer (100 mM, pH 9.5): Dissolve sodium bicarbonate in HPLC-grade water and adjust pH if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve Dansyl Chloride in acetonitrile. Prepare this solution fresh daily and protect from light.

C. Standard Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.

D. Sample and Standard Derivatization

  • In separate amber HPLC vials, combine 100 µL of each standard or sample solution with 200 µL of the Bicarbonate Buffer.

  • Add 200 µL of the Dansyl Chloride solution to each vial.

  • Cap the vials, vortex, and heat at 60°C for 30 minutes in a heating block.

  • Allow the vials to cool to room temperature. The reaction mixture is now ready for injection.

E. Instrumental Parameters The following table provides a starting point for HPLC method development.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18 Column, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient Program0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-22 min: 40% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength254 nm (or optimal wavelength determined by scanning the derivatized standard)

F. Data Analysis and System Suitability

  • Calibration: Generate a calibration curve by plotting peak area against the concentration of the derivatized standards. A linear fit with R² > 0.995 is desired.

  • Quantification: Determine the concentration in samples from the calibration curve.

  • System Suitability: Inject a mid-point standard six times. The RSD of retention times should be ≤ 1.0% and the RSD of peak areas should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.

Method Validation Framework

To ensure that the chosen analytical procedure is fit for its intended purpose, it must be validated.[10] The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] The common validation parameters for a quantitative impurity test or assay are summarized below.[14][15]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[14][16]Peak purity analysis (for HPLC-DAD); No interfering peaks at the analyte's retention time.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.R² ≥ 0.995 for the calibration curve over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated with suitable precision and accuracy.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked matrix samples.Mean recovery of 98.0% - 102.0% at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration should meet precision requirements.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability criteria are met after minor changes (e.g., flow rate ±10%, column temp ±5°C).

Conclusion

The quantification of this compound requires a strategic approach to overcome its inherent analytical challenges. Both GC-MS after silylation and HPLC-UV after pre-column derivatization are powerful and reliable techniques capable of providing accurate and precise results. The GC-MS method offers high specificity, making it ideal for complex matrices where analyte identification is critical. The HPLC-UV method is a robust alternative that leverages standard laboratory equipment. The selection between these methods should be based on available instrumentation, required sensitivity, and the nature of the sample matrix. Regardless of the chosen method, a thorough validation according to ICH guidelines is imperative to guarantee the integrity and reliability of the generated data.

References

Application Notes & Protocols: A Step-by-Step Guide for the Preparation of [4-(Aminomethyl)cyclohexyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The [4-(aminomethyl)cyclohexyl]methanol scaffold is a pivotal building block in medicinal chemistry, prized for its conformationally rigid cyclohexane core that presents amino and hydroxyl functionalities in well-defined spatial orientations. This structure is integral to numerous pharmacologically active agents, where the trans isomer is often preferred for its specific receptor interactions. This guide provides a comprehensive, in-depth exploration of the synthesis of the core scaffold and the subsequent derivatization at both the primary amine and primary alcohol functional groups. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for key transformations including reductive amination and amide coupling, alongside robust methods for purification and characterization.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of drug design, the cyclohexane ring serves as a versatile and conformationally restricted scaffold.[1] When substituted at the 1 and 4 positions, it allows for the precise projection of functional groups, influencing binding affinity and selectivity for biological targets.[1] The this compound moiety, in particular, offers two distinct points for chemical modification: a nucleophilic primary amine and a primary alcohol. This dual functionality enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Derivatives of this scaffold are explored for a range of therapeutic applications, including their potential as antidepressants, analgesics, and antidiabetics.[1] A notable related compound is Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, a synthetic derivative of lysine used clinically as an antifibrinolytic agent.[2][3][4] The synthetic strategies for Tranexamic acid often share common intermediates and principles with the synthesis of this compound, particularly concerning the control of cis/trans isomerism.[5] This guide will focus on providing robust and reproducible methods to access this valuable scaffold and its derivatives.

Synthesis of the Core Scaffold: trans-[4-(Aminomethyl)cyclohexyl]methanol

The synthesis of the core scaffold is the foundational step. The primary challenge lies in controlling the stereochemistry to obtain the desired trans isomer, which is thermodynamically more stable. The following protocol starts from the commercially available dimethyl terephthalate, a cost-effective starting material.[4]

Workflow for Core Scaffold Synthesis

Core_Synthesis_Workflow A Dimethyl Terephthalate B Dimethyl 1,4-Cyclohexanedicarboxylate (cis/trans mixture) A->B Catalytic Hydrogenation C trans-Dimethyl 1,4-Cyclohexanedicarboxylate B->C Isomerization (NaOMe, MeOH) D trans-4-(Methoxycarbonyl)cyclohexane -1-carboxylic acid C->D Selective Mono-hydrolysis E Methyl trans-4-(aminocarbonyl)cyclohexane -1-carboxylate D->E Amide Formation (SOCl₂, NH₃) F Methyl trans-4-(aminomethyl)cyclohexane -1-carboxylate E->F Hofmann Rearrangement or Nitrile Reduction Route G trans-[4-(Aminomethyl)cyclohexyl]methanol F->G Ester Reduction (LiAlH₄ or BH₃) Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Scaffold-NH₂ C Hemiaminal Intermediate A->C Nucleophilic attack B Aldehyde/Ketone (R-C=O) B->C D Iminium Ion C->D Dehydration (weak acid) E Imine D->E Deprotonation F Imine H Final Amine Derivative F->H Hydride attack G [H⁻] source (e.g., NaBH₃CN) G->H

References

Application Notes: The Strategic Role of [4-(Aminomethyl)cyclohexyl]methanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. [4-(Aminomethyl)cyclohexyl]methanol, a disubstituted cyclohexane derivative, has emerged as a critical and versatile intermediate. Its unique structure, featuring a primary amine and a primary alcohol on a conformationally well-defined cyclohexane scaffold, offers chemists a powerful tool for molecular construction. The trans-isomer, in particular, provides a rigid, linear separation of its two functional groups, making it an ideal component for creating specific spatial arrangements in bioactive molecules.

This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into its role as a key precursor to the antifibrinolytic agent Tranexamic Acid, its incorporation into the anti-ulcer drug Cetraxate, and its emerging utility as a bifunctional linker in the sophisticated architecture of Antibody-Drug Conjugates (ADCs). The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for utilizing this valuable synthetic intermediate.

Part 1: Synthesis of Tranexamic Acid via Selective Oxidation

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential medicine used to treat or prevent excessive blood loss.[1] A direct and efficient synthetic route to Tranexamic Acid can be envisioned starting from trans-[4-(Aminomethyl)cyclohexyl]methanol. This transformation hinges on the selective oxidation of the primary alcohol to a carboxylic acid without affecting the primary amine.

Causality of Experimental Choices:

The primary challenge in this synthesis is the chemoselective oxidation of the alcohol in the presence of the nucleophilic amine. Direct oxidation under harsh conditions could lead to undesired side reactions, including N-oxidation or polymerization. To circumvent this, two main strategies are viable:

  • Amine Protection-Oxidation-Deprotection: The amine can be temporarily protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), followed by oxidation of the alcohol and subsequent removal of the protecting group.

  • Direct Selective Oxidation: Modern catalytic methods, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can achieve selective oxidation of primary alcohols to carboxylic acids under mild conditions that are often compatible with amine functionalities.[2][3][4] The TEMPO-catalyzed system, using a co-oxidant like sodium hypochlorite (NaOCl), operates via a nitroxyl radical-mediated mechanism that is highly selective for primary alcohols.[2][3]

For efficiency and atom economy, the direct selective oxidation approach is often preferred in an industrial setting. The protocol below outlines a TEMPO-based oxidation.

Experimental Workflow: From Alcohol to Antifibrinolytic

Tranexamic Acid Synthesis Workflow Start trans-[4-(Aminomethyl)cyclohexyl]methanol Protect Amine Protection (e.g., Boc-anhydride) Start->Protect Step 1 Oxidation TEMPO/NaOCl Oxidation Protect->Oxidation Step 2 Deprotection Acidic Deprotection (e.g., HCl) Oxidation->Deprotection Step 3 Purify Crystallization Deprotection->Purify Step 4 End Tranexamic Acid Purify->End

Caption: Workflow for Tranexamic Acid synthesis.

Protocol 1: Synthesis of Tranexamic Acid

Step 1: N-Boc Protection of trans-[4-(Aminomethyl)cyclohexyl]methanol

  • Dissolve trans-[4-(aminomethyl)cyclohexyl]methanol (1 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: TEMPO-Catalyzed Oxidation to N-Boc-Tranexamic Acid

  • Dissolve the N-Boc protected amino alcohol (1 eq.) in a biphasic solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.

  • Add TEMPO (0.05 eq.) and sodium bromide (NaBr, 0.1 eq.) to the mixture.

  • Cool the reaction to 0-5 °C.

  • Prepare a buffered aqueous solution of sodium hypochlorite (NaOCl, ~1.5 eq.) containing sodium bicarbonate (NaHCO₃, 2.5 eq.).

  • Add the NaOCl solution dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Stir vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the layers. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude N-Boc-Tranexamic Acid.

Step 3: Deprotection and Isolation of Tranexamic Acid

  • Dissolve the crude N-Boc-Tranexamic Acid in a suitable solvent like dioxane or methanol.

  • Add an excess of 4M HCl in dioxane (or concentrated HCl if using methanol) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting solid from a water/acetone or water/ethanol mixture to yield pure trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid).[5]

Table 1: Representative Yields and Purity

StepIntermediate/ProductTypical Yield (%)Typical Purity (HPLC, %)
1. Boc ProtectionN-Boc amino alcohol95-99>95
2. TEMPO OxidationN-Boc-Tranexamic Acid85-92>90 (crude)
3. DeprotectionTranexamic Acid90-97>99.5
Overall Tranexamic Acid 74-87 >99.5

Part 2: Synthesis of Cetraxate Hydrochloride

Cetraxate hydrochloride is an anti-ulcer agent that functions by increasing gastric mucosal blood flow and promoting the healing of the gastric lining.[6][7] Its structure is an ester formed between Tranexamic Acid and 3-(4-hydroxyphenyl)propanoic acid.[8] The synthesis therefore requires a reliable esterification protocol.

Causality of Experimental Choices:

The direct esterification of Tranexamic Acid (a zwitterionic amino acid) with a phenolic alcohol can be challenging. Standard Fischer esterification conditions (strong acid, heat) may not be effective and could lead to side reactions. A more controlled approach involves:

  • Protecting the Amine: The amine of Tranexamic Acid must be protected (e.g., as the hydrochloride salt or with a Boc group) to prevent it from acting as a competing nucleophile.

  • Activating the Carboxylic Acid: The carboxylic acid of the protected Tranexamic Acid is activated to facilitate ester formation under mild conditions. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a Steglich-type esterification.

The protocol below utilizes the readily available Tranexamic Acid hydrochloride salt and an acid-catalyzed esterification in a high-boiling solvent to drive the reaction to completion.

Protocol 2: Synthesis of Cetraxate Hydrochloride

Step 1: Esterification of Protected Tranexamic Acid

  • To a suspension of Tranexamic Acid (1 eq.) in toluene, add 3-(4-hydroxyphenyl)propanoic acid (1 eq.).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq.).

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 8-12 hours, or until TLC analysis indicates consumption of the starting materials.

  • Cool the reaction mixture to room temperature. A precipitate of crude Cetraxate as the tosylate salt may form.

  • Filter the crude product and wash with cold toluene.

Step 2: Salt Exchange and Purification

  • Dissolve the crude product in methanol.

  • Add a slight excess of a solution of HCl in isopropanol or ether to precipitate Cetraxate hydrochloride, leaving the p-TsOH in solution.

  • Alternatively, dissolve the crude product in water, adjust the pH to ~7.5 with a mild base, and then re-acidify with concentrated HCl to a pH of ~2-3 to precipitate the hydrochloride salt.

  • Filter the white solid, wash with cold isopropanol, and dry under vacuum at 40-50 °C.

  • Recrystallize from a mixture of water and isopropanol to obtain Cetraxate hydrochloride of high purity.[9]

Part 3: Application as a Bifunctional Linker in Drug Conjugates

The defined spatial orientation and the presence of two distinct, readily functionalizable handles (amine and hydroxyl) make trans-[4-(aminomethyl)cyclohexyl]methanol an excellent candidate for a bifunctional linker in drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).[10][11] In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody, which directs the payload to cancer cells.[12]

Causality of Experimental Choices:

A successful linker must be stable in circulation but allow for the release of the payload inside the target cell. The cyclohexane core provides rigidity and metabolic stability. The amine and hydroxyl groups can be orthogonally functionalized:

  • The amine can be acylated to attach a payload or a reactive moiety for antibody conjugation (e.g., maleimide).

  • The hydroxyl group can be used to attach solubility-enhancing moieties like polyethylene glycol (PEG) or can be part of a cleavable ester or carbamate linkage to a drug.

The following protocol outlines a conceptual pathway for creating a maleimide-functionalized linker for conjugation to a thiol-containing antibody.

Synthetic Workflow: Building a Drug Conjugate Linker

ADC Linker Synthesis Start trans-[4-(Aminomethyl) cyclohexyl]methanol Step1 Attach Payload (P) to Amine Start->Step1 Step2 Functionalize Hydroxyl with Maleimide-PEG Step1->Step2 End Payload-Linker Construct Step2->End Conjugation Thiol-Maleimide Conjugation End->Conjugation Antibody Thiol-containing Antibody (Ab-SH) Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: Conceptual workflow for an ADC linker.

Protocol 3: Synthesis of a Maleimide-Functionalized Linker Construct

Step 1: Amine Protection

  • Protect the amine of trans-[4-(aminomethyl)cyclohexyl]methanol with an orthogonal protecting group like Fmoc (9-fluorenylmethyloxycarbonyl chloride) under standard Schotten-Baumann conditions to yield the Fmoc-protected amino alcohol.

Step 2: Attachment of Maleimide-PEG Moiety

  • Activate the terminal carboxyl group of a commercially available Maleimide-PEG-COOH linker (e.g., Mal-PEG4-Acid) using a coupling agent like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIPEA) in an anhydrous solvent like DMF.

  • Add the Fmoc-protected amino alcohol to the activated PEG-linker solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Purify the resulting Fmoc-protected Payload-Linker construct by reverse-phase HPLC.

Step 3: Deprotection and Payload Attachment

  • Remove the Fmoc group by treating the purified construct with a solution of 20% piperidine in DMF.

  • After deprotection, the free amine is available for coupling.

  • Activate the carboxylic acid of a desired cytotoxic payload (e.g., a derivative of monomethyl auristatin E) using HATU/DIPEA.

  • Couple the activated payload to the deprotected linker to form the final Payload-Linker construct.

Step 4: Conjugation to Antibody

  • Partially reduce a monoclonal antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups from interchain disulfide bonds.

  • Incubate the reduced antibody with a slight excess of the Maleimide-functionalized Payload-Linker construct in a buffered solution (e.g., PBS, pH ~7.2) at room temperature.

  • The maleimide group will selectively react with the antibody's thiol groups to form a stable thioether bond.[13]

  • Purify the resulting ADC using size exclusion or hydrophobic interaction chromatography to remove unreacted linker-payload and aggregated antibody.

Conclusion

This compound is a building block of significant strategic value in pharmaceutical synthesis. Its bifunctional nature, combined with the stereochemical rigidity of the cyclohexane core, allows for its application in diverse and complex molecular architectures. From the industrial-scale synthesis of essential medicines like Tranexamic Acid to the intricate design of targeted cancer therapeutics, this intermediate provides a reliable and versatile platform for innovation. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full potential of this powerful synthetic tool.

References

Formulation of High-Performance Coatings with [4-(Aminomethyl)cyclohexyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and formulation chemists with a comprehensive framework for incorporating [4-(Aminomethyl)cyclohexyl]methanol (AMCM) into high-performance epoxy and polyurethane coating systems. AMCM is a unique cycloaliphatic amino alcohol possessing both a primary amine and a primary hydroxyl group. This dual functionality offers a versatile platform for creating robust, durable, and chemically resistant coatings. This document elucidates the chemical principles behind AMCM's reactivity, provides detailed starting-point formulations, and outlines step-by-step protocols for coating preparation, application, and performance evaluation based on established industry standards. While specific performance data for AMCM is emerging, the protocols and formulations presented herein are based on established principles and data from structurally similar cycloaliphatic amines, providing a solid foundation for development and optimization.

Introduction to this compound (AMCM)

This compound is a cycloaliphatic amino alcohol with a unique molecular structure that makes it a compelling candidate for advanced coating formulations. The presence of a primary aminomethyl group provides a reactive site for curing epoxy resins and for rapid reaction with isocyanates. Simultaneously, the primary hydroxymethyl group can participate in polyurethane formation or undergo secondary reactions in epoxy systems, such as etherification at elevated temperatures, to further enhance crosslink density.

The cycloaliphatic backbone of AMCM is a key contributor to the performance of coatings formulated with it. Unlike their aromatic counterparts, cycloaliphatic structures offer excellent UV stability and resistance to yellowing, making them suitable for exterior and topcoat applications where color retention is critical.[1][2] Furthermore, the rigid and compact nature of the cyclohexane ring enhances the hardness, mechanical strength, and chemical resistance of the cured coating.[1]

Key Properties of AMCM:

PropertyValueReference
Molecular Formula C8H17NO--INVALID-LINK--
Molecular Weight 143.23 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point ~252 °C--INVALID-LINK--
Solubility Slightly soluble in Chloroform, DMSO--INVALID-LINK--

Application in Two-Component Epoxy Coatings

In epoxy systems, the primary amine group of AMCM acts as the main curing agent, reacting with the epoxide groups of the epoxy resin to form a crosslinked network.[1] The cycloaliphatic nature of AMCM imparts several desirable properties to the resulting epoxy coating, including excellent color stability, high gloss, and good overall chemical resistance.[1] The hydroxyl group on AMCM can also contribute to the reaction, particularly at elevated temperatures, through etherification with epoxy groups, which can lead to a more densely crosslinked and chemically resistant network.

Curing Mechanism

The curing of an epoxy resin with AMCM proceeds primarily through the nucleophilic addition of the primary amine to the epoxide ring. This reaction opens the epoxide ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group, leading to a highly crosslinked, three-dimensional network.

EpoxyCuring cluster_reactants Reactants cluster_products Cured Network AMCM AMCM (R-CH₂-NH₂) Network Crosslinked Polymer (-CH(OH)-CH₂-N(R-CH₂)-CH₂-CH(OH)-) AMCM->Network Primary Amine Attack Epoxy1 Epoxy Resin (Glycidyl Ether) Epoxy1->Network CoatingProtocol cluster_prep Preparation cluster_application Application cluster_cure Curing PrepA Prepare Part A (Resin Blend) Mix Mix Part A and Part B PrepA->Mix PrepB Prepare Part B (Hardener Blend) PrepB->Mix Induction Induction Time (10-15 min) Mix->Induction Apply Apply to Substrate Induction->Apply Cure Cure (e.g., 7 days at 25°C) Apply->Cure PUR_Reaction cluster_reactants Reactants cluster_products Cured Network AMCM AMCM (-NH₂ and -OH) Urea Urea Linkage (Fast Reaction) AMCM->Urea Amine Reaction Urethane Urethane Linkage (Slower Reaction) AMCM->Urethane Hydroxyl Reaction Isocyanate Polyisocyanate (R-NCO) Isocyanate->Urea Isocyanate->Urethane

References

Protocol for scaling up the synthesis of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of [4-(Aminomethyl)cyclohexyl]methanol

Introduction

This compound (AMCM), CAS No. 1074-62-0, is a versatile cycloaliphatic building block characterized by a primary amine and a primary alcohol functional group.[1][2] This unique bifunctional nature makes it a valuable intermediate in the synthesis of a wide range of molecules, from active pharmaceutical ingredients (APIs) to high-performance polymers like polyamides and epoxy resins.[3][4][5] The cyclohexane core imparts rigidity and thermal stability, while the amine and alcohol moieties provide reactive sites for further chemical transformations.

The primary challenge in synthesizing AMCM, particularly at an industrial scale, lies in achieving high selectivity and yield while managing the hazardous reagents and reaction conditions typically required. Direct synthesis from readily available precursors often involves high-pressure catalytic hydrogenation, a process that demands rigorous control and a deep understanding of safety protocols to mitigate risks such as fire and explosion.[6]

This document serves as a comprehensive guide for researchers, process chemists, and drug development professionals. It details a robust and scalable two-step synthesis of this compound starting from a commercially available d-functionalized cyclohexane precursor. The protocol is presented in two parts: a laboratory-scale synthesis for proof-of-concept and a detailed scale-up protocol suitable for kilogram production, with an emphasis on process safety, optimization, and troubleshooting.

Synthetic Strategy: A Two-Step Reductive Approach

The chosen synthetic route begins with the commercially available cis/trans mixture of 4-cyanocyclohexanecarboxylic acid . This starting material is strategic due to its direct structural correlation to the target molecule and the well-established reliability of the subsequent reduction chemistries. The synthesis proceeds in two key reductive steps:

  • Esterification and Reduction of the Carboxylic Acid: The carboxylic acid is first converted to its methyl ester to facilitate a selective reduction to the primary alcohol using a mild reducing agent.

  • Catalytic Hydrogenation of the Nitrile: The crucial amine functionality is installed via high-pressure catalytic hydrogenation of the nitrile group using Raney® Nickel, a method widely employed in industry for its efficiency and cost-effectiveness.[7][8]

This strategy avoids the harsh conditions often required for direct aromatic ring hydrogenation and provides a clear, controllable pathway to the final product.

Synthetic_Workflow SM 4-Cyanocyclohexane- carboxylic Acid Ester Methyl 4-Cyanocyclohexane- carboxylate SM->Ester  CH3OH, H+ (cat.) Int [4-(Hydroxymethyl)cyclohexyl]- carbonitrile Ester->Int  NaBH4, LiCl  (Ester Reduction) FP [4-(Aminomethyl)cyclohexyl]- methanol Int->FP  H2 (1000 psi), Raney® Ni  NH3/MeOH  (Nitrile Hydrogenation)

Caption: Overall workflow for the synthesis of AMCM.

Part A: Laboratory-Scale Synthesis Protocol (Proof-of-Concept)

This protocol is designed for a ~10-20 gram scale to validate the chemical route and establish analytical methods before proceeding to scale-up.

Step 1: Synthesis of Methyl 4-Cyanocyclohexanecarboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanocyclohexanecarboxylic acid (15.3 g, 100 mmol).

  • Reaction: Add methanol (100 mL) followed by concentrated sulfuric acid (1 mL) as a catalyst.

  • Heating: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-cyanocyclohexanecarboxylate as a clear oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of [4-(Hydroxymethyl)cyclohexyl]carbonitrile
  • Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude Methyl 4-cyanocyclohexanecarboxylate (16.7 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add lithium chloride (4.2 g, 100 mmol). Portion-wise, add sodium borohydride (7.6 g, 200 mmol) over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. Monitor by TLC or GC-MS.

  • Quenching: Carefully cool the mixture back to 0°C and slowly quench the reaction by adding 1 M hydrochloric acid until gas evolution ceases and the pH is ~2.

  • Isolation: Remove the organic solvents via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate alcohol, [4-(Hydroxymethyl)cyclohexyl]carbonitrile.

Step 3: Synthesis of this compound
  • Reactor Setup: Charge a 300 mL Parr high-pressure reactor with [4-(Hydroxymethyl)cyclohexyl]carbonitrile (13.9 g, 100 mmol) and a 7 N solution of ammonia in methanol (150 mL).

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (approx. 1.5 g, 50% slurry in water), ensuring the catalyst remains wet at all times.

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen (100 psi) and then three times with hydrogen (100 psi). Pressurize the reactor with hydrogen to 500-1000 psi.

  • Reaction: Heat the reactor to 80-100°C and stir vigorously (e.g., 1000 RPM). Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 6-10 hours.

  • Work-up: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry, as Raney® Nickel is pyrophoric in air. [6] Wash the filter cake with methanol (2 x 25 mL).

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield the final product as a colorless liquid or low-melting solid.[9]

Part B: Scale-Up Protocol (Kilogram Scale)

Scaling up high-pressure hydrogenation requires specialized equipment and stringent adherence to safety protocols. This section outlines the procedure for a ~1.4 kg batch size.

Key Scale-Up Considerations
  • Heat Management: The hydrogenation of nitriles is highly exothermic. A jacketed reactor with an efficient cooling system is mandatory to control the reaction temperature and prevent a runaway reaction.[6]

  • Mass Transfer: Efficient agitation is critical to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Baffles within the reactor and an appropriate impeller design (e.g., gas-entraining) are necessary.

  • Safety: Operating high-pressure hydrogen reactors requires extensive training and robust infrastructure, including a designated blast-proof bay, proper ventilation, and hydrogen gas detectors.[10][11] All equipment must be properly grounded to prevent static discharge.[6]

Equipment
  • 5-gallon (~20 L) stainless steel or Hastelloy high-pressure reactor (autoclave) rated for at least 1500 psi and 200°C.

  • Jacketed temperature control unit.

  • Variable speed agitator with a gas-entraining impeller.

  • Calibrated hydrogen mass flow controller.

  • Enclosed filtration system (e.g., filter press or Nutsche filter) for safe catalyst removal.

Data Presentation: Reagent and Parameter Tables

Table 1: Reagent Quantities for Lab-Scale vs. Kilo-Scale Synthesis

Reagent Lab Scale (100 mmol) Kilo Scale (10 mol) Role
[4-(Hydroxymethyl)cyclohexyl]carbonitrile 13.9 g 1.39 kg Substrate
7N NH3 in Methanol 150 mL 15.0 L Solvent / Byproduct Suppressant
Raney® Nickel (50% slurry) ~1.5 g ~150 g Catalyst

| Hydrogen (H2) | 500-1000 psi | 1000-1200 psi | Reducing Agent |

Table 2: Key Process Parameters and Setpoints

Parameter Laboratory Scale Kilo Scale Justification
Temperature 80-100°C 90-110°C Balances reaction rate with stability. Must be actively cooled.
Pressure 500-1000 psi 1000-1200 psi Higher pressure increases H2 solubility, improving reaction rate.
Agitation ~1000 RPM 400-600 RPM Ensures catalyst suspension and gas dispersion.
Reaction Time 6-10 hours 8-16 hours Scale-dependent; monitor by H2 uptake and IPC.

| Catalyst Loading | ~10 wt% (dry basis) | 5-8 wt% (dry basis) | Optimized for efficiency and cost at scale. |

Detailed Kilo-Scale Hydrogenation Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and has passed a pressure test. Perform a full safety review and ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including anti-static shoes and flame-retardant lab coats.[12]

  • Inerting: Seal the reactor and purge the vessel and lines with nitrogen (at least 3 cycles) to reduce the oxygen content to below 0.5%.

  • Charging:

    • Charge the 7 N ammonia in methanol solution (15.0 L) to the reactor.

    • Add the substrate, [4-(Hydroxymethyl)cyclohexyl]carbonitrile (1.39 kg).

    • In a separate vessel, weigh the Raney® Nickel slurry (~150 g) and dilute with methanol. Transfer this catalyst slurry to the reactor via a charging port under a positive nitrogen pressure.

  • Hydrogenation:

    • Seal the reactor completely. Begin agitation (e.g., 500 RPM).

    • Pressurize and vent three times with nitrogen, followed by three times with hydrogen to 100 psi to fully purge the headspace.[12]

    • Pressurize the reactor to the target pressure of 1000-1200 psi with hydrogen.

    • Begin heating the reactor jacket to the target internal temperature of 90-110°C. The reaction is exothermic; use the cooling function of the jacket to maintain the setpoint.

    • Monitor the reaction by tracking hydrogen consumption via the mass flow controller. The reaction is complete when hydrogen uptake ceases. An in-process control (IPC) sample can be taken (if the system allows) to confirm completion by GC.

  • Cooldown and Venting:

    • Stop the hydrogen flow and cool the reactor to < 25°C.

    • Slowly and safely vent the excess hydrogen pressure to a designated flare or vent line.[12]

    • Purge the reactor headspace with nitrogen (at least 3 cycles) to remove all residual hydrogen.

  • Catalyst Filtration:

    • Transfer the reactor contents as a slurry to the enclosed filtration system under a nitrogen blanket.

    • Filter the catalyst, ensuring the filter cake is kept wet with methanol at all times.

    • Wash the cake with additional methanol (2 x 2 L).

    • The wet catalyst cake should be immediately transferred to a designated container and quenched (e.g., with dilute acetic acid) or stored under water for disposal or regeneration according to site safety procedures.

  • Product Isolation and Purification:

    • Transfer the combined filtrate to a suitable distillation apparatus.

    • Remove the methanol solvent under reduced pressure.

    • Perform a vacuum distillation of the crude residue to obtain pure this compound.

Process Safety Analysis

The primary hazards are associated with the catalytic hydrogenation step. A systematic approach to safety is critical.

Safety_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Post Post-Reaction Phase P1 Pressure Test Reactor P2 Ground All Equipment P1->P2 P3 Verify Ventilation & H2 Detectors P2->P3 E1 Purge Reactor with N2 (O2 < 0.5%) P3->E1 E2 Charge Reagents & Wet Catalyst Slurry E1->E2 E3 Purge Headspace with N2 then H2 E2->E3 E4 Pressurize & Heat (Monitor Exotherm) E3->E4 PO1 Cool Reactor to < 25°C E4->PO1 PO2 Vent H2 to Safe Location PO1->PO2 PO3 Purge System with N2 PO2->PO3 PO4 Filter Catalyst (Keep Wet) PO3->PO4

Caption: Critical safety workflow for high-pressure hydrogenation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Stalled H2 Uptake 1. Catalyst deactivation (poisoned).2. Insufficient catalyst loading.3. Poor mass transfer (low agitation).4. Hydrogen leak in the system.1. Ensure starting materials and solvent are pure. If stalled, a fresh catalyst charge may be needed.2. Increase catalyst loading within reasonable limits (e.g., up to 10 wt%).3. Increase agitation speed.4. Re-run pressure test on the system.
Low Yield of Primary Amine 1. Formation of secondary/tertiary amine byproducts.[8]2. Incomplete reaction.1. Ensure sufficient ammonia concentration in the solvent.2. See above.
Difficult Catalyst Filtration 1. Catalyst fines are clogging the filter medium.1. Use a filter aid like Celite®.2. Ensure the slurry is well-suspended during transfer.
Product Darkens During Distillation 1. Thermal decomposition.2. Residual catalyst or base causing degradation.1. Ensure a deep vacuum is achieved to lower the boiling point.2. Ensure the crude product is free of catalyst fines before distillation.

References

Application Note: Leveraging [4-(Aminomethyl)cyclohexyl]methanol for Advanced Polyurethane-Urea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Cycloaliphatic Monomers

Polyurethanes (PUs) are a cornerstone of modern materials science, prized for their versatility and tunable properties.[1][2] The final characteristics of a polyurethane are fundamentally dictated by the chemical nature of its constituent building blocks, primarily polyols, isocyanates, and chain extenders.[1][2] While aromatic monomers are known for imparting rigidity and thermal stability, they often suffer from poor resistance to photo-oxidation, leading to undesirable yellowing upon UV exposure.[3] Conversely, linear aliphatic monomers offer excellent UV resistance and flexibility but may lack the requisite mechanical strength and thermal performance for demanding applications.[1][4]

Cycloaliphatic monomers, such as [4-(Aminomethyl)cyclohexyl]methanol (AMCM), occupy a critical space between these two categories. They uniquely combine the advantages of both linear aliphatic and aromatic compounds, enabling the synthesis of polyurethanes with an exceptional balance of UV and oxidation resistance, thermal stability, transparency, and robust mechanical properties.[1][3] This application note provides a detailed technical guide for researchers on the strategic use of AMCM in the production of high-performance poly(urethane-urea) elastomers.

Core Principle: Exploiting Differential Reactivity

The efficacy of this compound as a chain extender stems from its unique bifunctional structure, containing both a primary aminomethyl group (-CH₂NH₂) and a primary hydroxymethyl group (-CH₂OH). A foundational principle of isocyanate chemistry is the significant difference in reaction kinetics between an amine and a hydroxyl group. Aliphatic amines react with isocyanates (NCO) orders of magnitude faster than alcohols to form highly stable urea linkages (-NH-CO-NH-).[3] The subsequent reaction of the hydroxyl group with another isocyanate molecule forms a urethane linkage (-O-CO-NH-).

This differential reactivity is not a complication but a powerful tool. It allows for a sequential and controlled polymerization process. During the chain extension phase of a polyurethane prepolymer, the isocyanate groups will react almost exclusively with the amine functionality of AMCM. This rapid reaction builds molecular weight and forms strong, thermally stable urea crosslinks. The less reactive hydroxyl groups can then participate in a slower, secondary curing reaction, often facilitated by heat or catalysis, to form urethane linkages. This two-stage reaction mechanism is key to developing the distinct microphase-separated morphology that gives these elastomers their superior properties.

Protocol 1: Two-Step Synthesis of a Poly(urethane-urea) Elastomer via Prepolymer Method

This protocol details the synthesis of a high-performance elastomer using an isocyanate-terminated prepolymer followed by chain extension with AMCM. The chosen isocyanate is 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI), an aliphatic diisocyanate that ensures UV stability.[5]

Materials & Equipment:

  • Polyol: Polytetramethylene ether glycol (PTMEG), MW = 2000 g/mol , dried under vacuum at 80°C for 4 hours.

  • Diisocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI).

  • Chain Extender: this compound (AMCM).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Equipment: Jacketed glass reactor with mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel; vacuum oven; heated press for film casting.

Workflow Overview

G cluster_0 Part A: Prepolymer Synthesis cluster_1 Part B: Chain Extension & Curing A1 Charge Reactor: Dried PTMEG-2000 A2 Heat & Stir: 60°C under N₂ A1->A2 A3 Add H₁₂MDI: Dropwise, maintain T < 80°C (NCO:OH ratio = 2:1) A2->A3 A4 React for 2-3 hours at 80°C A3->A4 A5 Confirm NCO Content: Titration (ASTM D2572) A4->A5 B1 Cool Prepolymer: Cool to 40°C, add DMF A5->B1 B2 Add AMCM Solution: AMCM in DMF, dropwise (NH₂:NCO ratio = 0.95:1) B1->B2 B3 Mix & Degas: Stir vigorously, then degas under vacuum B2->B3 B4 Cast & Cure: Pour into mold, cure in oven (e.g., 100°C, 12h) B3->B4 B5 Post-Cure: Condition at ambient temp for 7 days B4->B5 C1 Material Characterization: FTIR, DSC, TGA, Tensile Testing B5->C1 Proceed to Characterization

Caption: Two-step synthesis workflow for AMCM-based poly(urethane-urea).

Step-by-Step Methodology

Part A: Prepolymer Synthesis

  • Reactor Setup: Assemble the jacketed glass reactor. Ensure all glassware is thoroughly dried. Purge the system with dry nitrogen gas for 15 minutes to create an inert atmosphere.

  • Polyol Charging: Charge the calculated amount of dried PTMEG-2000 into the reactor.

  • Heating: Begin stirring and heat the polyol to 60°C under a gentle nitrogen flow.

  • Isocyanate Addition: Slowly add the stoichiometric amount of H₁₂MDI dropwise via the funnel. An NCO:OH molar ratio of 2:1 is typical. This step is exothermic; control the addition rate to maintain the reaction temperature below 80°C.

  • Reaction: After the addition is complete, raise the temperature to 80°C and maintain for 2-3 hours to ensure complete reaction between the isocyanate and the polyol hydroxyl groups.

  • Validation: Cool the reactor. Take a sample of the prepolymer and determine the free NCO content via standard dibutylamine back-titration (ASTM D2572). The experimental value should be close to the theoretical calculation.

Part B: Chain Extension and Curing

  • Prepolymer Dilution: Cool the NCO-terminated prepolymer to approximately 40°C. Add anhydrous DMF to reduce viscosity for easier mixing (e.g., to achieve a 30-40% solids content).

  • Chain Extender Addition: Prepare a solution of AMCM in anhydrous DMF. Add this solution dropwise to the stirring prepolymer. The stoichiometry is critical; an amine-to-isocyanate (NH₂:NCO) ratio of 0.95:1 is recommended to ensure all isocyanate is consumed while avoiding excess amine. The viscosity will increase significantly as urea linkages form and the polymer chain grows.

  • Catalysis (Optional): The primary amine-isocyanate reaction is extremely fast and typically requires no catalyst.[3] For the secondary cure involving the hydroxyl groups of AMCM, a small amount of DBTDL (e.g., 0.01-0.05 wt%) can be added at this stage to promote the urethane formation during the thermal curing step.

  • Degassing: Once the AMCM solution is fully incorporated, continue stirring for 15 minutes. Then, degas the mixture under vacuum to remove any entrapped air bubbles.

  • Casting and Curing: Pour the viscous polymer solution into a pre-heated, release-agent-treated mold. Place the mold in a vacuum oven and cure at 100°C for 12 hours.

  • Post-Curing: After demolding, the elastomer sheet should be conditioned at ambient temperature (23°C, 50% RH) for 7 days to allow for the completion of all reactions and the stabilization of the polymer's morphology.

Expected Material Properties and Characterization

The use of AMCM imparts a unique combination of properties due to the rigid cycloaliphatic ring and the strong hydrogen bonding from the urea groups.

Reaction Mechanism Visualization

G R1 O=C=N-R-N=C=O (Diisocyanate) P1 O=C=N-R-NH-CO-NH-CH₂-C₆H₁₀-CH₂-OH (Urea-Urethane Intermediate) R1->P1 Fast Reaction (Amine + NCO) R2 HO-CH₂-C₆H₁₀-CH₂-NH₂ (AMCM) P2 ~R'-NH-CO-O-CH₂-C₆H₁₀-CH₂-NH-CO-NH-R-NH-CO-NH-CH₂-C₆H₁₀-CH₂-OH~ (Poly(urethane-urea) Chain) P1->P2 Slower Reaction / Curing (Hydroxyl + NCO)

Caption: Simplified reaction pathway showing the sequential formation of urea and urethane linkages.

Comparative Performance Data

Polyurethanes synthesized with AMCM exhibit enhanced performance compared to those made with standard linear aliphatic diol chain extenders like 1,4-butanediol (BDO).

PropertyPolyurethane with BDOPolyurethane with AMCMRationale for Difference
Tensile Strength ModerateHighThe rigid cyclohexyl ring in AMCM increases chain stiffness. Strong bidentate hydrogen bonding from urea groups enhances hard segment cohesion.[4]
Hardness (Shore A/D) LowerHigherIncreased hard segment content and rigidity contributed by the AMCM structure.[6]
Thermal Stability (TGA) GoodExcellentThe decomposition temperature of urea linkages is significantly higher than that of urethane linkages, improving the overall thermal stability.[3]
Glass Transition (Tg) Lower Hard Segment TgHigher Hard Segment TgEnhanced phase mixing can occur, but the inherent rigidity and strong intermolecular forces within the AMCM-based hard segments raise their Tg.[7]
UV Resistance ExcellentExcellentBoth are based on aliphatic backbones, providing inherent resistance to photo-oxidation.[1][5]
Self-Validating System: Key Characterization Techniques

To ensure the successful synthesis and to understand the structure-property relationships, the following characterization methods are essential:

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Validation: Monitor the disappearance of the strong NCO peak (~2270 cm⁻¹) to confirm complete reaction.

    • Analysis: Observe the appearance of peaks corresponding to urea C=O stretching (~1640 cm⁻¹) and urethane C=O stretching (~1730 cm⁻¹). The N-H stretching region (~3300 cm⁻¹) provides insight into the degree of hydrogen bonding.

  • Differential Scanning Calorimetry (DSC):

    • Validation: Identify the glass transition temperatures (Tg) of the soft (polyol) and hard (AMCM-isocyanate) segments. This confirms the microphase-separated morphology crucial for elastomeric properties.

  • Thermogravimetric Analysis (TGA):

    • Validation: Determine the onset of thermal degradation. A high degradation temperature is indicative of the stable urea linkages formed.

  • Mechanical Testing (ASTM D412):

    • Validation: Measure tensile strength, elongation at break, and modulus to confirm the material meets performance requirements. The results should align with the expected enhancements from using AMCM.

Conclusion

This compound is a uniquely advantageous monomer for creating advanced poly(urethane-urea) materials. By understanding and exploiting the differential reactivity of its amine and hydroxyl groups, researchers can precisely control the polymer architecture. The resulting materials exhibit a superior balance of mechanical strength, thermal stability, and UV resistance, making them ideal candidates for demanding applications in coatings, adhesives, biomedical devices, and high-performance elastomers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable bifunctional molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield outcomes.

Section 1: Understanding the Core Synthesis Routes

The synthesis of this compound is primarily achieved through two strategic pathways: the reduction of a pre-formed cyclohexane ring system or the catalytic hydrogenation of an aromatic precursor. The choice of route significantly impacts the reaction conditions, potential byproducts, and, crucially, the final cis/trans isomer ratio.

cluster_0 Route A: Reduction of Cyclohexane Precursor cluster_1 Route B: Hydrogenation of Aromatic Precursor cluster_2 Starting Materials A_Start Methyl 4-(aminomethyl) cyclohexanecarboxylate A_Mid Aluminum Alkoxide Intermediate A_Start->A_Mid LiAlH4, Anhydrous THF A_End This compound (Stereochemistry Preserved) A_Mid->A_End Aqueous Workup B_Start Methyl 4-aminobenzoate B_Mid Methyl 4-(aminomethyl) cyclohexanecarboxylate (Cis/Trans Mixture) B_Start->B_Mid H2, Ru/C or Pt/C High Pressure B_End This compound (Cis/Trans Mixture) B_Mid->B_End LiAlH4 Reduction SM1 Aromatic Precursor (e.g., p-aminobenzoic acid ester) SM1->B_Start SM2 Cyclohexane Precursor (e.g., Tranexamic acid ester) SM2->A_Start start Start: Assemble Dry Glassware under Inert Atmosphere setup Prepare LiAlH4 Slurry in Anhydrous THF (Cool to 0°C) start->setup addition Dropwise Addition of Ester Solution in THF (Maintain T < 10°C) setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Cool to 0°C & Perform Fieser Workup (H₂O, NaOH, H₂O) reaction->quench filtration Filter Granular Aluminum Salts (Wash with THF/EtOAc) quench->filtration isolation Combine Filtrates & Concentrate via Rotovap filtration->isolation purification Purify Crude Product (Vacuum Distillation or Column) isolation->purification end End: Pure Product (Characterize by NMR, MS) purification->end

Overcoming challenges in the purification of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist.

Technical Support Center: Purification of [4-(Aminomethyl)cyclohexyl]methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile bifunctional molecule. As a compound containing both a primary amine and a primary alcohol, its purification requires a nuanced understanding of its chemical properties to remove synthetic byproducts, particularly isomeric impurities.

This document provides field-proven insights and validated protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties I should be aware of during purification?

Understanding the fundamental properties of this compound is critical for selecting an appropriate purification strategy. The molecule is a solid at room temperature and possesses both basic (amine) and polar (alcohol) functional groups.[1]

PropertyValue / InformationSignificance for Purification
Molecular Formula C₈H₁₇NO---
Molecular Weight 143.23 g/mol [2]Influences behavior in mass spectrometry and boiling point.
Form Solid[1]Enables purification by crystallization/recrystallization.
Isomerism Exists as cis and trans isomers.The primary purification challenge is often the separation of these isomers.
Stability Stable under recommended storage conditions.[3]Avoid strong oxidizing agents, acid anhydrides, and acid chlorides.[3][4]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.Key for selecting appropriate crystallization or chromatography solvents.

Q2: What are the most common impurities found in crude this compound?

Impurities are typically byproducts of the synthetic route. A common synthesis involves the catalytic hydrogenation of a 4-aminobenzoic acid ester.[5]

Potential impurities include:

  • Geometric Isomers : The cis-isomer of this compound is the most common and challenging impurity to remove from the desired trans-isomer.

  • Unreacted Starting Materials : Depending on the synthesis, this could include precursors like 4-aminobenzoic esters.[5]

  • Incomplete Reduction Products : Molecules where the ester group has not been fully reduced to the alcohol.

  • Catalyst Residues : Trace metals from the hydrogenation step (e.g., Ruthenium, Platinum, Rhodium).[5]

  • Solvent Residues : Residual solvents used during the reaction or initial workup, such as methanol or tetrahydrofuran (THF).[5]

Q3: What are the primary methods for purifying this compound and when should I use them?

The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization : This is the most effective and scalable method for removing the cis-isomer and other minor impurities, yielding a highly pure trans-isomer.[5][6] It is the recommended final purification step.

  • Vacuum Distillation : Best suited for large-scale, initial purification to remove volatile solvents and non-volatile baseline impurities. It is generally not effective for separating cis and trans isomers due to their likely similar boiling points.

  • Column Chromatography : Ideal for small-scale purification (mg to g) to separate a wide range of impurities based on polarity. While effective, it is less scalable and can be material-intensive.[7] A Chinese patent for a related synthesis route notes that their process is advantageous because it avoids column chromatography, suggesting it is a common but sometimes undesirable step.[5]

Q4: How can I effectively monitor the purification process and assess final purity?

A multi-faceted approach to analytical monitoring is recommended.

  • Thin-Layer Chromatography (TLC) : An excellent, rapid technique for monitoring the progress of column chromatography or for a quick assessment of purity. The amine group can be visualized with a ninhydrin stain.

  • Gas Chromatography (GC) : A powerful method for separating and quantifying the cis and trans isomers, as demonstrated with structurally similar compounds like (4-methylcyclohexyl)methanol.[8][9] It can also detect volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) : Highly suitable for assessing the purity of non-volatile compounds like this one.[10] It can be developed into a stability-indicating method to detect degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities by comparing the spectra to a reference standard.[12]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification workflow.

Problem: My primary challenge is separating the cis and trans isomers. How can I selectively isolate the trans-isomer?

Solution: Isomer-Selective Recrystallization.

The key to separating the isomers lies in exploiting the subtle differences in their crystal lattice energies and, consequently, their solubilities. The trans-isomer often forms a more stable, less soluble crystal lattice in specific solvent systems. A method adapted from the purification of the structurally related trans-4-aminomethyl-cyclohexane carboxylic acid (AMCHA), which is purified by crystallizing its hydrate from cold water, is highly effective.[6]

Protocol: Selective Recrystallization of trans-[4-(Aminomethyl)cyclohexyl]methanol
  • Dissolution : In a suitable flask, dissolve the crude mixture of isomers in a minimal amount of hot deionized water. The goal is to create a saturated solution at an elevated temperature.

  • Controlled Cooling : Slowly cool the solution with gentle stirring. As the temperature drops below a critical point (for a similar compound, AMCHA, this is 21.5°C), the less soluble trans-isomer hydrate will begin to crystallize, while the more soluble cis-isomer remains in the solution.[6]

  • Maturation : Continue stirring the resulting slurry at a reduced temperature (e.g., 0-5°C) for at least one hour. This "maturation" period allows the crystallization equilibrium to be reached, maximizing the yield and purity of the trans-isomer.[6]

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the collected crystals with a small amount of ice-cold water to remove any residual mother liquor containing the dissolved cis-isomer.

  • Drying : Dry the crystals under vacuum at a moderate temperature (e.g., 50-60°C) to remove water and obtain the anhydrous, pure trans-[4-(Aminomethyl)cyclohexyl]methanol.

G cluster_workflow Isomer-Selective Recrystallization Workflow A 1. Dissolve Crude Isomer Mixture in Hot Water B 2. Cool Solution Slowly (e.g., to <20°C) A->B C trans-Isomer Hydrate Selectively Crystallizes B->C D 3. Stir Slurry at 0-5°C (Maturation) C->D E 4. Isolate Crystals via Vacuum Filtration D->E F 5. Wash Crystals with Ice-Cold Water E->F I Mother Liquor (Enriched in cis-Isomer) E->I Filtrate G 6. Dry Under Vacuum F->G H Pure trans-Isomer G->H

Caption: Workflow for the selective purification of the trans-isomer.

Problem: My recrystallization failed. The compound either "oiled out" or no crystals formed.

Solution: Systematic Troubleshooting of Crystallization Parameters.

When a compound precipitates as a liquid ("oiling out") or fails to crystallize, it indicates that the conditions are not optimal for forming a stable crystal lattice. The following table outlines common causes and solutions, based on established crystallization troubleshooting principles.[7]

IssuePossible Cause(s)Recommended Solution(s)
"Oiling Out" 1. Solution cooled too quickly : The rate of supersaturation is too high for nucleation to occur. 2. Solvent boiling point is too high : The compound may be melting in the hot solvent before it can crystallize.1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. 2. Try a lower-boiling point solvent system. 3. Add a co-solvent in which the compound is less soluble (e.g., hexanes if using ethyl acetate) to induce crystallization at a lower temperature.[7]
No Crystals Form 1. Solution is not sufficiently saturated : Too much solvent was used initially. 2. High concentration of impurities : Impurities can inhibit crystal lattice formation.1. Gently boil off some of the solvent to concentrate the solution and attempt cooling again. 2. "Seed" the solution : Add a tiny crystal of pure product to act as a nucleation site. 3. Scratch the inside of the flask : Use a glass rod to scratch the flask below the solvent line; the microscopic glass fragments can initiate nucleation. 4. Perform a preliminary purification (e.g., column chromatography) to remove major impurities before attempting recrystallization.
Low Recovery 1. Significant product solubility in cold solvent : The compound is still partially soluble even at low temperatures. 2. Excessive washing : Too much cold solvent was used to wash the crystals, re-dissolving some of the product.1. Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) to minimize solubility. 2. Use a minimal amount of ice-cold solvent for washing. 3. Consider concentrating the mother liquor and performing a second-crop crystallization to recover more product.

Problem: I have multiple persistent impurities that co-crystallize with my product. Is column chromatography a good option?

Solution: Yes, for small-scale purification, silica gel chromatography is an effective method.

The polarity difference between the highly polar this compound and less polar impurities (e.g., unreacted esters, byproducts of protecting groups) makes it well-suited for normal-phase column chromatography. The basic amine group may cause "streaking" or tailing on standard silica gel. This can be mitigated by pre-treating the eluent.

Protocol: Column Chromatography with a Modified Eluent
  • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column, ensuring no cracks or air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" technique often results in better separation.

  • Elution :

    • Start with a moderately polar eluent system, such as a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Crucially, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~0.5-1%) to the eluent mixture. This deactivates the acidic sites on the silica gel, preventing the amine from irreversibly binding and ensuring a sharp, symmetrical peak shape.

    • A typical starting gradient could be 98:2:0.5 DCM/MeOH/TEA, gradually increasing the methanol concentration to elute the highly polar product.

  • Monitoring : Collect fractions and monitor them by TLC, using a ninhydrin stain to visualize the amine-containing product.

  • Solvent Removal : Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to yield the purified product.

G A Poor Separation or Product Streaking? B Is Eluent Polarity Correct? A->B No C Is a Basic Modifier Being Used? A->C Yes D Eluent Too Polar (Product at Solvent Front) B->D No E Eluent Not Polar Enough (Product Stuck on Column) B->E Yes F Amine is Tailing on Acidic Silica C->F No G Decrease Polarity (e.g., Reduce % Methanol) D->G H Increase Polarity (e.g., Increase % Methanol) E->H I Add 0.5-1% Triethylamine or NH4OH to Eluent F->I

Caption: Troubleshooting logic for column chromatography purification.

References

Troubleshooting side reactions in polymerization with [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [4-(Aminomethyl)cyclohexyl]methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the polymerization of this versatile cycloaliphatic amino alcohol. Our goal is to equip you with the knowledge to anticipate and resolve side reactions, ensuring the successful synthesis of high-quality polymers.

Introduction to this compound in Polymer Synthesis

This compound is a unique bifunctional monomer containing both a primary amine and a primary alcohol on a cyclohexane ring. This structure allows for its participation in various polymerization reactions, most notably in the synthesis of polyamides and polyurethanes. The cycloaliphatic nature of the monomer imparts distinct properties to the resulting polymers, such as improved thermal stability, hydrolytic resistance, and weatherability compared to their purely aliphatic counterparts.[1][2]

However, the presence of two different functional groups and the stereochemistry of the cyclohexane ring can also introduce specific challenges and side reactions. This guide will walk you through troubleshooting these issues to optimize your polymerization processes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the polymerization of this compound, providing potential causes and actionable solutions.

Issue 1: Premature Gelation or Cross-linking

Question: My reaction mixture is forming an insoluble gel much earlier than expected. What could be the cause and how can I prevent it?

Answer:

Premature gelation is a common issue in polymerization and can be particularly prevalent when working with multifunctional monomers. In the case of this compound, several factors can contribute to this problem.

Potential Causes and Solutions:

  • Uncontrolled Reaction with Both Functional Groups: In polyurethane synthesis, the primary amine is significantly more reactive with isocyanates than the primary alcohol.[3] However, at elevated temperatures or with certain catalysts, the hydroxyl group can also react, leading to branching and cross-linking.

    • Solution: Control the reaction temperature. For polyurethane synthesis, conduct the initial reaction at a lower temperature (e.g., 0-25 °C) to favor the amine-isocyanate reaction. The hydroxyl-isocyanate reaction can be driven to completion at a later stage with controlled heating.

  • Side Reactions of Isocyanates: At temperatures above 100-120 °C, isocyanates can undergo side reactions such as the formation of allophanate and biuret linkages, which introduce cross-links.

    • Solution: Maintain strict temperature control throughout the polymerization. If high temperatures are necessary for the final curing step, limit the duration of exposure.

  • Impure Monomers: The presence of multifunctional impurities in either this compound or the co-monomer (diacid, diisocyanate, etc.) can act as cross-linking agents.

    • Solution: Ensure the purity of your monomers. This compound can be purified by vacuum distillation or recrystallization to remove impurities.

Issue 2: Low Molecular Weight of the Final Polymer

Question: I'm consistently obtaining polymers with low molecular weight and poor mechanical properties. What factors could be limiting chain growth?

Answer:

Achieving high molecular weight is crucial for obtaining desirable polymer properties. Several factors can hinder chain growth during the polymerization of this compound.

Potential Causes and Solutions:

  • Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the functional groups. An excess of either the amino/hydroxyl groups or the co-monomer's functional groups will limit the final molecular weight.

    • Solution: Accurately determine the purity of your monomers and carefully calculate the required molar ratios. For polyurethane synthesis, a slight excess of isocyanate is sometimes used, but a large excess will cap the chains.

  • Intramolecular Cyclization: Amino alcohols can undergo intramolecular cyclization to form cyclic ethers or lactams, effectively capping the growing polymer chain.[4][5]

    • Solution: This is more likely at higher temperatures and in dilute solutions. Conduct the polymerization at the lowest effective temperature and at a higher concentration to favor intermolecular reactions.

  • Presence of Monofunctional Impurities: Impurities with a single reactive group will act as chain stoppers, limiting the polymer's molecular weight.

    • Solution: As mentioned previously, ensure high purity of all monomers and solvents.

Issue 3: Discoloration of the Polymer

Question: My final polymer has a yellow or brown tint. What is causing this discoloration and how can I obtain a colorless product?

Answer:

Discoloration in polyamides and polyurethanes is often a sign of thermal degradation or side reactions.

Potential Causes and Solutions:

  • Thermal Degradation: Polyamides and polyurethanes can degrade at elevated temperatures, especially in the presence of oxygen.[6][7][8][9] Cycloaliphatic structures generally have better thermal stability, but degradation can still occur at high processing temperatures.

    • Solution: Minimize the reaction temperature and time. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of thermal stabilizers can also be considered.

  • Side Reactions of Aromatic Co-monomers: If you are using an aromatic diisocyanate or diacid, these can be more prone to oxidation and color formation than their aliphatic or cycloaliphatic counterparts.

    • Solution: If color is a critical parameter, consider using aliphatic or cycloaliphatic co-monomers. If aromatic monomers are necessary, ensure they are of high purity and use the mildest possible reaction conditions.

  • Catalyst-Induced Side Reactions: Some catalysts, particularly certain tin-based catalysts used in polyurethane synthesis, can promote side reactions that lead to discoloration at high temperatures.

    • Solution: Optimize the catalyst concentration and consider using catalysts that are less prone to causing discoloration, such as bismuth or zirconium-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the difference in reactivity between the amine and hydroxyl groups in this compound?

In polyurethane synthesis with diisocyanates, the primary amine group is significantly more reactive than the primary hydroxyl group.[3] This allows for a two-stage polymerization where the amine reacts first at a lower temperature to form a urea linkage, followed by the reaction of the hydroxyl group at a higher temperature to form a urethane linkage. In polyamide synthesis with diacids or their derivatives, the amine group is also the primary reactive site.

Q2: How does the cis/trans isomerism of the cyclohexane ring affect the polymer properties?

The cyclohexane ring in this compound can exist as either cis or trans isomers. The trans isomer, with both functional groups in equatorial positions in the more stable chair conformation, is generally more linear and can lead to polymers with higher crystallinity and melting points.[10][11][12][13] The cis isomer introduces a kink in the polymer chain, which can disrupt packing and result in more amorphous polymers with lower glass transition temperatures. The specific isomer ratio in your starting material can therefore significantly influence the final properties of your polymer.

Q3: What are the best practices for purifying this compound before polymerization?

High monomer purity is critical for successful polymerization. The following purification methods are recommended:

  • Vacuum Distillation: This is an effective method for removing non-volatile impurities.

  • Recrystallization: Recrystallization from a suitable solvent can be used to purify the monomer and potentially separate cis and trans isomers.

Q4: Can I use this compound to synthesize polyesters?

While the hydroxyl group can react with diacids to form polyesters, the presence of the more reactive amine group makes this challenging. The amine will preferentially react to form amide bonds. To synthesize a polyester, the amine group would need to be protected with a suitable protecting group, which is then removed after polymerization.

Experimental Protocols

The following are generalized protocols for the synthesis of polyamides and polyurethanes using this compound. These should be adapted and optimized for your specific application.

Protocol 1: Synthesis of a Polyamide via Low-Temperature Solution Polymerization

This protocol describes the synthesis of a polyamide from this compound and a diacid chloride.

Materials:

  • This compound

  • Diacid chloride (e.g., isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous pyridine

  • Methanol

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C and cool under a stream of dry nitrogen. Dry NMP over molecular sieves and LiCl under vacuum at 150°C.

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Polymerization: Add a small amount of pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for 12-24 hours.

  • Precipitation and Washing: Pour the viscous polymer solution into an excess of methanol to precipitate the polyamide. Filter the polymer and wash it thoroughly with methanol and then water to remove any residual salts and solvent.

  • Drying: Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Protocol 2: Synthesis of a Polyurethane via a Two-Step Process

This protocol takes advantage of the different reactivities of the amine and hydroxyl groups.

Materials:

  • This compound

  • Diisocyanate (e.g., 4,4'-methylenebis(cyclohexyl isocyanate), H12MDI)

  • Anhydrous solvent (e.g., dimethylformamide, DMF)

  • Catalyst (e.g., dibutyltin dilaurate, DBTDL)

Procedure:

  • Preparetion: In a reaction vessel under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

  • Amine-Isocyanate Reaction: Cool the solution to 0-5°C and slowly add the diisocyanate. Maintain this temperature and stir for 2-4 hours to allow for the selective reaction of the amine groups.

  • Hydroxyl-Isocyanate Reaction: Add the catalyst and slowly heat the reaction mixture to 60-80°C. Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the NCO peak.

  • Casting and Curing: Once the reaction is complete, the polymer solution can be cast into a film or mold. The solvent is then evaporated, and the polymer is cured at an elevated temperature to ensure full reaction of the hydroxyl groups.

Visualizations

Troubleshooting Workflow for Gelation

Caption: A flowchart for troubleshooting premature gelation.

Influence of Cis/Trans Isomers on Polymer Structure

Isomer_Effect cluster_trans Trans Isomer cluster_cis Cis Isomer Trans_Monomer [Trans]-[4-(Aminomethyl) cyclohexyl]methanol Trans_Polymer Linear Polymer Chain (Higher Crystallinity) Trans_Monomer->Trans_Polymer Polymerization Cis_Monomer [Cis]-[4-(Aminomethyl) cyclohexyl]methanol Cis_Polymer Kinked Polymer Chain (Amorphous) Cis_Monomer->Cis_Polymer Polymerization

Caption: Impact of cis/trans isomers on polymer chain structure.

Data Summary

PropertyTypical Value/ObservationPotential Impact on Polymerization
Purity >98% recommendedImpurities can act as chain stoppers or cross-linkers.
Cis/Trans Ratio Varies by supplierAffects polymer crystallinity, melting point, and solubility.
Water Content <0.1% recommendedWater can react with isocyanates and diacid chlorides.

References

Technical Support Center: Optimization of [4-(Aminomethyl)cyclohexyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [4-(aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this versatile molecule. Here, we address specific experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: There are two predominant and industrially relevant synthetic pathways for the synthesis of this compound. The choice between these routes often depends on the available starting materials, equipment (particularly for high-pressure reactions), and desired scale.

  • Route 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT). This is a robust, one-pot or two-step process that involves the reduction of both the aromatic ring and the two ester functionalities of DMT. This method is often favored for large-scale production due to the relatively low cost of the starting material.

  • Route 2: Reduction of 4-Cyanocyclohexanecarboxylate Derivatives. This route involves the use of a strong reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), to simultaneously reduce a nitrile and an ester group on a cyclohexane ring. This pathway offers an alternative when high-pressure hydrogenation equipment is not available but requires careful handling of pyrophoric reagents.

Q2: What are the key differences in the reaction conditions between the catalytic hydrogenation and the chemical reduction routes?

A2: The reaction conditions for these two routes are fundamentally different, which significantly impacts the required equipment and safety protocols.

ParameterCatalytic Hydrogenation (Route 1)Chemical Reduction (Route 2)
Reducing Agent Hydrogen gas (H₂)Lithium Aluminum Hydride (LiAlH₄)
Catalyst Heterogeneous catalysts (e.g., Ru/C, Rh/Al₂O₃, Raney Nickel)Not applicable
Temperature High (typically 100-200°C)Low to moderate (0°C to reflux)
Pressure High (typically 50-150 bar)Atmospheric pressure
Solvent Alcohols (Methanol, Ethanol), Ethers (THF, Dioxane)Anhydrous ethers (Diethyl ether, THF)
Safety High-pressure gas handling, potential for catalyst pyrophoricityHandling of pyrophoric and water-reactive reagents

Q3: How does the stereochemistry of the final product (cis/trans isomer ratio) get influenced in these synthetic routes?

A3: The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of this synthesis. The trans isomer is often the desired product in pharmaceutical applications.

  • In the catalytic hydrogenation of DMT , the stereochemical outcome is highly dependent on the catalyst and reaction conditions. The use of specific catalysts and optimization of temperature and pressure can favor the formation of the trans isomer. For instance, some patented processes claim high selectivity for the trans-isomer under specific catalytic systems.[1]

  • In the reduction of a pre-existing cyclohexane derivative (Route 2), the stereochemistry is largely determined by the starting material. If you begin with a trans-4-cyanocyclohexanecarboxylate, the reduction will yield the trans-[4-(aminomethyl)cyclohexyl]methanol.

Troubleshooting Guide

Route 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)

Issue 1: Low conversion of the aromatic ring.

  • Possible Cause A: Catalyst Deactivation. The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur and halogen compounds are common poisons for hydrogenation catalysts.

    • Solution: Ensure the purity of your DMT and solvent. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons. If catalyst poisoning is suspected, using a fresh batch of catalyst is recommended. Some catalysts, like Raney Nickel, can be reactivated, though this is often a complex procedure.[2]

  • Possible Cause B: Insufficient Hydrogen Pressure or Temperature. The hydrogenation of an aromatic ring is thermodynamically less favorable than that of an alkene and requires significant energy input.[3][4]

    • Solution: Gradually increase the hydrogen pressure and/or reaction temperature within the safe limits of your reactor. A pressure of at least 50 bar and a temperature above 100°C are typically necessary for this transformation.

  • Possible Cause C: Poor Mass Transfer. In a heterogeneous catalytic system, efficient mixing is crucial for the hydrogen gas, liquid substrate, and solid catalyst to interact.

    • Solution: Increase the stirring speed to ensure the catalyst is well suspended and to maximize the gas-liquid interface.

Issue 2: Incomplete reduction of the ester groups.

  • Possible Cause: Catalyst Selectivity. Some catalysts are more effective for aromatic ring hydrogenation than for ester reduction. For example, Palladium on carbon (Pd/C) is excellent for aromatic ring reduction but generally poor for ester hydrogenation.

    • Solution: A dual-catalyst system or a more versatile catalyst is required. Ruthenium-based catalysts are known to be effective for both aromatic and ester hydrogenations. A physical mixture of a catalyst for aromatic hydrogenation (e.g., Pd/C) and one for ester reduction (e.g., a copper-based catalyst) can also be employed in a one-pot fashion.[5]

Issue 3: Formation of by-products.

  • Possible Cause A: Hydrogenolysis of the C-O bond. At high temperatures, the ester group can undergo hydrogenolysis, leading to the formation of methylcyclohexane and methanol.

    • Solution: Optimize the reaction temperature. A lower temperature will generally favor the desired reduction over hydrogenolysis, although it may require a longer reaction time or higher pressure to achieve full conversion.

  • Possible Cause B: Transesterification with alcohol solvent. If using an alcohol solvent other than methanol, transesterification can occur.

    • Solution: Use methanol as the solvent when starting from dimethyl terephthalate.

Route 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Issue 1: Low yield of the desired product.

  • Possible Cause A: Incomplete reaction. Insufficient LiAlH₄ or a short reaction time can lead to incomplete reduction of either the nitrile or the ester group.

    • Solution: Use a molar excess of LiAlH₄ (typically 2-3 equivalents per functional group to be reduced). Monitor the reaction by TLC or GC until the starting material is fully consumed. The reaction may require heating to reflux in THF to go to completion.

  • Possible Cause B: Degradation of LiAlH₄. LiAlH₄ reacts violently with water and protic solvents.[6][7] Any moisture in the starting materials or solvent will consume the reagent and reduce the yield.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. It is good practice to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use.

Issue 2: Difficult work-up and product isolation.

  • Possible Cause: Formation of gelatinous aluminum salts. The quenching of excess LiAlH₄ and the subsequent hydrolysis of the aluminum alkoxide intermediates can form a gelatinous precipitate of aluminum hydroxide, which can be difficult to filter and may trap the product.

    • Solution: Employ a Fieser work-up procedure.[8] After the reaction is complete and cooled in an ice bath, a specific sequence of additions is performed:

      • For every 'x' grams of LiAlH₄ used, slowly add 'x' mL of water.

      • Then, add 'x' mL of 15% aqueous NaOH.

      • Finally, add '3x' mL of water. This procedure results in the formation of a granular, easily filterable solid.

Issue 3: Safety concerns during the reaction and work-up.

  • Possible Cause: Highly exothermic and gas-evolving reaction. The reaction of LiAlH₄ with the substrate and the quenching of excess reagent are highly exothermic and produce hydrogen gas.

    • Solution:

      • Always perform the reaction in a fume hood.

      • Add the LiAlH₄ portion-wise to the cooled solution of the starting material.

      • During work-up, add the quenching agents (water, NaOH solution) very slowly and with efficient cooling in an ice bath.

      • Ensure the reaction flask is large enough to accommodate potential foaming.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Dimethyl Terephthalate

This protocol outlines a general procedure for the one-pot hydrogenation of DMT to this compound.

  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean and dry.

    • Charge the reactor with dimethyl terephthalate (1.0 eq) and the catalyst (e.g., 5% Ru/C, 5-10 wt% loading).

    • Add the solvent (e.g., methanol or THF), ensuring the final concentration of DMT is appropriate (typically 10-20% w/v).

  • Reaction Setup and Execution:

    • Seal the reactor and perform a leak test with nitrogen.

    • Purge the reactor with nitrogen several times to remove all oxygen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 150°C).

    • Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst may be pyrophoric and should be handled with care, often filtered wet.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization or distillation. A patent for a similar compound suggests crystallization from cold water can be effective for purification and isomer separation.[9]

Protocol 2: LiAlH₄ Reduction of Methyl 4-cyanocyclohexanecarboxylate

This protocol provides a general procedure for the chemical reduction route.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of methyl 4-cyanocyclohexanecarboxylate (1.0 eq) in anhydrous THF.

    • In a separate flask, prepare a suspension of LiAlH₄ (e.g., 2.5 eq) in anhydrous THF.

  • Reaction Execution:

    • Cool the solution of the starting material to 0°C in an ice bath.

    • Slowly add the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully quench the reaction using the Fieser work-up procedure as described in the troubleshooting section.

    • Stir the resulting mixture at room temperature for at least 30 minutes.

    • Filter the granular solid and wash it thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by distillation under reduced pressure or by crystallization.

Visualizations

Reaction_Workflow cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Chemical Reduction DMT Dimethyl Terephthalate Intermediate Dimethyl Cyclohexane-1,4-dicarboxylate DMT->Intermediate H₂, Ru/C High T, High P (Aromatic Ring Reduction) Product1 This compound Intermediate->Product1 H₂, Ru/C High T, High P (Ester Reduction) Start2 Methyl 4-cyanocyclohexanecarboxylate Product2 This compound Start2->Product2 1. LiAlH₄, THF 2. Work-up (Nitrile & Ester Reduction)

Caption: Synthetic routes to this compound.

Troubleshooting_Hydrogenation Start Low Conversion in Catalytic Hydrogenation Cause1 Catalyst Deactivation? Start->Cause1 Cause2 Insufficient T/P? Start->Cause2 Cause3 Poor Mass Transfer? Start->Cause3 Solution1 Use pure reagents Use fresh catalyst Cause1->Solution1 Solution2 Increase Temperature Increase Pressure Cause2->Solution2 Solution3 Increase Stirring Speed Cause3->Solution3

Caption: Troubleshooting low conversion in catalytic hydrogenation.

References

Resolving issues with cis/trans isomer separation of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of cis/trans isomers of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and purifying these specific geometric isomers. The structural similarity and subtle differences in the physicochemical properties of cis- and trans-[4-(Aminomethyl)cyclohexyl]methanol make their separation a non-trivial task.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind the recommended strategies.

Section 1: Understanding the Challenge & Initial Strategy

Q1: Why is the separation of cis/trans this compound isomers so challenging?

A1: The primary difficulty lies in the subtle structural differences between the cis and trans isomers. Both molecules have the same molecular weight and elemental composition. The key distinctions are:

  • Spatial Orientation: In the cis isomer, both the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups are on the same side of the cyclohexane ring (either both axial or both equatorial in a given chair conformation). In the trans isomer, they are on opposite sides (one axial, one equatorial).

  • Dipole Moment and Polarity: The trans isomer generally has a lower net dipole moment due to the opposing orientation of the polar functional groups, making it slightly less polar than the cis isomer. This small difference in polarity is the primary handle for chromatographic separation.

  • Steric Hindrance: The spatial arrangement affects how each isomer interacts with a stationary phase. Columns that offer shape selectivity can often exploit these steric differences.[1][2]

These subtle differences require highly selective analytical techniques to achieve baseline resolution.

Section 2: Chromatographic Method Development & Troubleshooting

This section addresses common issues encountered during method development for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Q2: I'm starting my HPLC method development. What column and mobile phase should I begin with?

A2: For separating non-chiral geometric isomers like these, the goal is to exploit the small polarity difference. A systematic approach is recommended.

Recommended Starting Point:

ParameterRecommendationRationale
Column Chemistry Phenyl-Hexyl or Pentafluorophenyl (PFP)These phases provide alternative selectivity to standard C18 columns. Phenyl phases offer π-π interactions, while PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating positional isomers.[1]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile often provides better selectivity for isomers than methanol. Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions.
pH/Additive 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)The primary amine group will be protonated at acidic pH (pKa ≈ 10.5-11). This ensures good peak shape by minimizing interactions with residual silanols on the stationary phase. TFA can offer sharper peaks but may suppress MS signals if used.
Alternative HILIC (Hydrophilic Interaction Chromatography)If reversed-phase methods fail, HILIC is an excellent alternative. The polar functional groups will interact strongly with a polar stationary phase (e.g., bare silica, diol, or amide).

Troubleshooting Workflow for Initial HPLC Development:

G cluster_start Problem Definition cluster_phase1 Phase 1: Mobile Phase Optimization cluster_phase2 Phase 2: Stationary Phase Change cluster_end Resolution start No or Poor Separation (Rs < 1.0) A Switch Organic Solvent (Acetonitrile <=> Methanol) start->A Initial attempts fail B Optimize Gradient Slope (Shallow Gradient) A->B Selectivity improves? end_node Separation Achieved (Rs >= 1.5) A->end_node Success C Adjust pH / Additive (e.g., TFA for peak shape) B->C Retention okay? B->end_node Success D Try Phenyl-Hexyl or PFP Column C->D Still poor resolution? C->end_node Success E Consider HILIC Column (e.g., Diol or Amide) D->E No improvement? D->end_node Success E->end_node Success

Caption: HPLC method development workflow for isomer separation.

Q3: My peaks are tailing badly. How can I fix this?

A3: Peak tailing for basic compounds like this compound is a classic problem in chromatography. It is almost always caused by secondary interactions between the protonated amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[3][4]

Primary Cause & Solutions:

  • Silanol Interactions:

    • Work at Low pH: Ensure your mobile phase is buffered at a low pH (e.g., pH 2.5-3.5 with formic or acetic acid). This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[3]

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.05-0.1%). The TEA will preferentially interact with the active silanol sites, effectively "shielding" your analyte from them. Note that TEA is not MS-friendly.

    • Use a High-Purity, End-capped Column: Modern columns labeled "base-deactivated" or made with high-purity silica have fewer accessible silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[4]

  • Column Overload:

    • Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[3] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.

  • Extra-Column Dead Volume:

    • Excessive volume from tubing, fittings, or an improper connection between the column and the HPLC system can cause peak distortion.[3] Ensure all fittings are tight and you are using tubing with the appropriate inner diameter for your system (UHPLC vs. HPLC).

Q4: HPLC resolution is insufficient for preparative scale-up. Is Supercritical Fluid Chromatography (SFC) a viable alternative?

A4: Absolutely. SFC is an outstanding technique for separating isomers and is often considered superior to HPLC for this purpose, especially for preparative work.[5][6][7][8]

Advantages of SFC:

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC.

  • High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates without a significant loss in efficiency, leading to faster separations.[7]

  • "Greener" Technique: SFC significantly reduces the consumption of organic solvents.[8]

  • Simplified Evaporation: Removing CO₂ post-collection is trivial, which simplifies sample recovery in preparative chromatography.

SFC Starting Conditions:

ParameterRecommendationRationale
Column Chiral Stationary Phases (e.g., polysaccharide-based like Cellulose-1 or Amylose-2)Even for non-chiral compounds, chiral columns can provide excellent separation of geometric isomers due to their highly ordered, three-dimensional structures that recognize subtle differences in shape.[6]
Mobile Phase Supercritical CO₂ with a polar co-solventMethanol is the most common co-solvent. Start with a gradient of 5-40% Methanol.
Additive Diethylamine (DEA) or Isopropylamine (IPA)A basic additive is crucial for improving the peak shape of amines in SFC.[9] Start with 0.1-0.3% in the co-solvent.
Temperature 35-40 °CTemperature can significantly affect selectivity in SFC; it's a key parameter to optimize.[5]
Q5: Can I use Gas Chromatography (GC)? My initial attempts show no peaks or very broad, tailing peaks.

A5: Direct injection of this compound onto a GC is highly problematic and generally not recommended. The molecule has two polar, active hydrogens (-NH₂ and -OH) that lead to several issues:

  • Low Volatility: The hydrogen bonding capability of the molecule gives it a high boiling point, making it difficult to volatilize in the GC inlet.

  • Adsorption: The polar groups will strongly and often irreversibly adsorb to any active sites in the inlet liner or on the column itself, resulting in poor peak shape, peak loss, or no elution at all.[10][11]

The solution is chemical derivatization. Derivatization is a process that chemically modifies the analyte to make it more suitable for GC analysis by replacing the active hydrogens with non-polar groups.[12][13][14]

Recommended Derivatization Protocol: Silylation

Silylation is a robust and common method for derivatizing amines and alcohols.[13]

  • Sample Preparation: Accurately weigh ~1 mg of your sample into a 2 mL GC vial. If dissolved in a solvent, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[12]

  • Reagent Addition: Add 200 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). The TMCS acts as a catalyst.[10][13]

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Expected Result: The derivatization will convert the polar -NH₂ and -OH groups into non-polar -N(Si(CH₃)₃)₂ and -O-Si(CH₃)₃ groups, respectively. The resulting molecule will be much more volatile and exhibit significantly improved chromatographic behavior. The separation of the cis/trans isomers can then be attempted on a mid-polarity column (e.g., DB-5ms, HP-5ms).

G cluster_start Initial State cluster_process Derivatization Process cluster_end Final State for GC start This compound (Polar, Non-volatile) A Add BSTFA + 1% TMCS in Anhydrous Solvent start->A Step 1 B Heat at 70°C for 30 min A->B Step 2 end_node Silylated Derivative (Non-polar, Volatile) B->end_node Reaction Complete

Caption: Workflow for GC analysis via silylation derivatization.

Section 3: Non-Chromatographic & Preparative Strategies

Q6: My primary goal is to isolate several grams of the pure trans isomer. Is there an alternative to preparative chromatography?

A6: Yes, for gram-scale purification, fractional crystallization can be a highly effective and economical alternative to preparative chromatography, provided the isomers exhibit different solubilities in a given solvent system. A common strategy involves converting the amines into salts.

A relevant patent for the separation of a similar compound, cis/trans-cyclohexanediamine, describes a method where the dihydrochloride salts are formed.[15] The trans-isomer of the salt was found to be significantly less soluble in methanol than the cis-isomer, allowing for its selective precipitation.[15]

Proposed Protocol Inspired by Literature:

  • Salt Formation: Dissolve the cis/trans mixture of this compound in a suitable alcohol (e.g., methanol or ethanol).

  • Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas into the solution or add a solution of HCl in isopropanol. This will form the dihydrochloride salts of both isomers.

  • Selective Crystallization: Stir the resulting slurry at a controlled temperature (e.g., room temperature or cooled in an ice bath). One of the isomer salts (likely the more symmetric trans isomer) may preferentially crystallize due to lower solubility.

  • Isolation: Filter the precipitate, wash with a small amount of cold solvent, and dry.

  • Analysis: Analyze the precipitate and the filtrate by an established analytical method (e.g., the HPLC or GC method developed previously) to determine the isomeric purity.

  • Recovery: To recover the free base, the purified salt can be dissolved in water and neutralized with a strong base (e.g., NaOH), followed by extraction with an organic solvent.

This process may require optimization of the solvent, temperature, and concentration to achieve high purity and yield.[6][15]

References

Identifying and removing impurities from [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this versatile bifunctional molecule. The following question-and-answer-based troubleshooting guide provides not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Impurity Identification and Characterization

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A common pathway involves the reduction of a 4-cyanocyclohexanecarboxylate derivative or the hydrogenation of a p-aminobenzoate precursor.[1] Based on these routes, you should anticipate the following classes of impurities:

  • Geometric Isomers: The most prevalent impurity is the undesired geometric isomer. This compound exists as cis and trans isomers. Syntheses often produce a mixture, and if your application requires a specific isomer (typically trans), the other becomes the primary impurity to remove.[1][2][3]

  • Unreacted Starting Materials: Depending on reaction completion, you may find residual starting materials, such as methyl 4-aminobenzoate or the corresponding cyclohexanecarboxylate.[1]

  • Reaction Intermediates: Incomplete reduction can lead to intermediates. For example, if reducing a nitrile and an ester, you might have compounds where only one of the two functional groups has been reduced.

  • Byproducts of Side Reactions: The specific byproducts will depend on the reagents used. For instance, using protecting groups can lead to byproducts from incomplete deprotection.

  • Residual Solvents: Solvents used during the synthesis (e.g., methanol, ethanol, tetrahydrofuran) or purification can be retained in the final product.[4]

The logical workflow for identifying these impurities is outlined below.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Detailed Analysis cluster_2 Phase 3: Final Profile Crude Crude Product TLC Thin-Layer Chromatography (TLC) Crude->TLC Quick Purity Check HPLC_GC HPLC / GC-MS Analysis TLC->HPLC_GC Quantitative Purity & Isomer Ratio NMR 1H & 13C NMR Spectroscopy HPLC_GC->NMR Structural Confirmation Profile Complete Impurity Profile NMR->Profile

Caption: Impurity identification workflow from initial screening to detailed profiling.

Q2: Which analytical techniques are best for identifying and quantifying specific impurities like geometric isomers?

A2: A multi-technique approach is most effective. No single method provides all the necessary information. The choice depends on the impurity type, the required accuracy, and available instrumentation.[5][6]

Technique Primary Use Case Strengths Limitations
GC-MS Isomer quantification, volatile impuritiesExcellent separation of cis/trans isomers; high sensitivity.[7][8]Requires analyte to be volatile and thermally stable; derivatization may be needed.[5]
HPLC-UV/MS Purity assay, non-volatile impuritiesVersatile for non-volatile compounds; UV detection is suitable for aromatic precursors; MS provides mass identification.[6][9]May require more method development to resolve closely related isomers compared to GC.
¹H & ¹³C NMR Structural elucidation, isomer identificationUnambiguously identifies cis and trans isomers based on distinct chemical shifts and coupling constants; can be made quantitative (qNMR).[10]Lower sensitivity compared to GC/HPLC; may not detect trace impurities below ~0.1%.
TLC Reaction monitoring, fraction analysisFast, inexpensive, and excellent for visualizing separation during column chromatography development.[11]Not quantitative; provides a qualitative assessment of purity.

Expert Insight: For routine analysis, a well-developed Gas Chromatography (GC) method is often the most robust for resolving and quantifying the cis and trans isomers.[7] However, for initial characterization and structural confirmation of unknown impurities, nothing replaces the definitive information provided by NMR spectroscopy.

Section 2: Troubleshooting Purification Challenges

Once you have identified the impurities, the next step is to remove them. This section addresses common issues encountered during the purification of this compound.

Q3: My primary purification attempt by recrystallization failed. What are the common reasons and how can I troubleshoot it?

A3: Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[12] Failure typically stems from a few key issues:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[12] If your compound remains soluble when cold, you won't get crystal formation. If it's insoluble even when hot, you can't perform the recrystallization.

    • Troubleshooting: Perform a solvent screen. Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). A patent for a related compound suggests solvents like hexane, ethyl acetate, or various alcohols can be effective.[1]

  • Cooling Too Quickly: Rapid cooling, such as immediately placing the hot solution in an ice bath, promotes the precipitation of impurities along with your product, rather than selective crystallization.[13]

    • Troubleshooting: Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, then move it to an ice bath to maximize yield.[13][14]

  • "Oiling Out": The compound separates as a liquid (an oil) instead of forming crystals. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

    • Troubleshooting: Reheat the solution to dissolve the oil. Add slightly more solvent to reduce the saturation level and allow it to cool more slowly. Seeding with a pure crystal can also help initiate proper crystal growth.[11]

  • Impurity Entrapment: If the impurity concentration is very high, impurities can get trapped within the crystal lattice of your product.[15]

    • Troubleshooting: In this case, a second recrystallization may be necessary. Alternatively, an initial purification by another method (like acid-base extraction or column chromatography) to remove the bulk of the impurities may be required before a final recrystallization step.

Q4: How do I effectively separate the cis and trans isomers of this compound?

A4: Separating cis and trans isomers is a common challenge due to their similar physical properties. The most effective methods leverage subtle differences in their molecular shape and polarity.

  • Fractional Recrystallization: This is often the most industrially viable method. The two isomers will likely have slightly different solubilities in a given solvent system. By carefully controlling the solvent and temperature, one isomer can be selectively crystallized while the other remains in the mother liquor.[1][2] A patent for separating isomers of a similar compound, 1,2-diaminocyclohexane, found that converting the amines to their dihydrochloride salts dramatically altered their relative solubilities in methanol, allowing for efficient separation.[16] This derivatization approach is a powerful strategy to consider.

  • Preparative Chromatography: For laboratory-scale separations where high purity is paramount, column chromatography is the method of choice.[11]

    • Stationary Phase: Standard silica gel is often effective. The slightly different polarities of the isomers should allow for separation.

    • Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent like methanol. Because the target compound contains a primary amine, which can interact strongly with the acidic silica gel, it is often necessary to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to improve peak shape and prevent streaking.

Below is a decision tree to help select the appropriate purification strategy.

G Start Crude Product Analysis Q_Scale What is your scale? Start->Q_Scale Lab_Scale Lab Scale (<10g) Q_Scale->Lab_Scale Small Process_Scale Process Scale (>10g) Q_Scale->Process_Scale Large Q_Purity What is the main impurity? Isomer_Imp Geometric Isomer Q_Purity->Isomer_Imp Isomer Other_Imp Starting Material / Byproduct Q_Purity->Other_Imp Other Lab_Scale->Q_Purity Recrystallize Attempt Recrystallization Process_Scale->Recrystallize Chromatography Use Column Chromatography Isomer_Imp->Chromatography Other_Imp->Chromatography AcidBase Consider Acid-Base Extraction Other_Imp->AcidBase

Caption: Decision tree for selecting a purification strategy based on scale and impurity type.

Section 3: Key Experimental Protocols

This section provides actionable, step-by-step protocols for the most common analytical and purification procedures discussed.

Protocol 1: General Recrystallization Protocol (Mixed Solvent System)

This protocol is adapted from standard laboratory procedures and is highly effective when a single perfect solvent cannot be found.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot solvent in which the compound is highly soluble (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the solution hot to prevent premature crystallization.[14]

  • Induce Cloudiness: While the solution is still hot, add a second solvent in which the compound is poorly soluble (an "anti-solvent," e.g., hexanes or water) dropwise until a persistent cloudiness appears.

  • Re-dissolve: Add a few drops of the first (hot) solvent until the solution becomes clear again. This brings the solution to its saturation point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any adhering mother liquor containing impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Purity Check: Analyze the purified product using an appropriate analytical method (TLC, GC, or NMR) to confirm the removal of impurities.

Protocol 2: Suggested HPLC Method for Purity Analysis

This protocol is a starting point for method development, based on general principles for analyzing polar, amine-containing compounds.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for good peak shape with amine compounds.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for general detection) or Mass Spectrometry (MS) for identification.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.[5]

Protocol 3: Column Chromatography for Isomer Separation

This protocol is designed for the preparative separation of cis and trans isomers on a laboratory scale.[11]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 90:10:1 Hexanes:Ethyl Acetate:Triethylamine). The triethylamine is critical to prevent peak tailing.

    • Gradually increase the eluent polarity by increasing the proportion of ethyl acetate and then introducing methanol if necessary (e.g., move to 100% Ethyl Acetate, then to 95:5:1 Ethyl Acetate:Methanol:Triethylamine).

  • Fraction Collection: Collect fractions continuously and monitor their composition using TLC.

  • Analysis: Spot each fraction on a TLC plate. Combine the fractions that contain only the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Final Purity Check: Confirm the purity and isomeric identity of the final product by GC or NMR.

References

Best practices for handling and storing [4-(Aminomethyl)cyclohexyl]methanol safely

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [4-(Aminomethyl)cyclohexyl]methanol (CAS No. 1074-62-0 / 17879-23-1). This document provides in-depth safety protocols, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals. Our goal is to ensure you can handle this compound with the highest degree of safety and experimental integrity.

Section 1: Compound Profile and Core Hazards

This compound is a bifunctional organic compound containing both a primary amine and a primary alcohol. These functional groups dictate its chemical reactivity and the necessary safety precautions. While comprehensive toxicological data is not extensively published, the hazards can be inferred from its chemical structure and data on similar amine and alcohol compounds.

PropertyValueSource(s)
Chemical Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [3][4]
CAS Number 1074-62-0 (mixture), 17879-23-1 (trans-isomer)[1][5]
Appearance Typically a solid or viscous liquid[1]
Primary Hazards Likely causes skin, eye, and respiratory irritation. Amines can be corrosive.[6][7]
Key Characteristic Hygroscopic (readily absorbs moisture from the air).[8][9]
Section 2: Frequently Asked Questions (FAQs) on Safe Handling & Storage

This section addresses common queries encountered during the routine use of this compound.

Q1: What are the most critical hazards I should be aware of before starting my experiment?

A: The primary hazards stem from its amine functional group. Amines can be corrosive and irritating to the skin, eyes, and respiratory system.[7] Direct contact should be avoided at all times. Inhalation of vapors or aerosols can cause irritation to the nose, throat, and lungs.[7] Furthermore, like many amines, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A: A risk assessment is crucial before any handling.[6] For routine lab-scale operations (e.g., weighing, preparing solutions), Level C or D protection is typically sufficient.[11][12] Never underestimate the risk, and assume any new or unknown substance is toxic.[13]

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene gloves.Provides good protection against incidental contact with amines and alcohols.[13] Always inspect gloves before use and use proper removal technique to avoid skin contact.[14] For prolonged contact, consider thicker gloves.
Eye Protection ANSI Z87.1-approved chemical splash goggles.Protects against splashes.[13][15] If there is a significant splash risk or you are working with larger quantities, a full-face shield should be worn in addition to goggles.[13]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin on the arms and body from accidental contact.[16] Ensure it is appropriately sized.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.This is the primary engineering control to prevent inhalation exposure.[6][17] A respirator may be needed for large spills or poor ventilation scenarios.[6]

Q3: How must I store this compound to ensure its stability and my safety?

A: Proper storage is critical due to the compound's hygroscopic nature.[8][9] It readily absorbs atmospheric moisture, which can affect its purity and physical state.[9]

  • Container: Store in a tightly sealed container to minimize exposure to air and humidity.[8][18] Sealing the cap with parafilm can provide an additional barrier.[19]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][20][21]

  • Hygroscopicity Management: For long-term storage or after opening, it is best practice to store the container inside a desiccator with a suitable desiccant (e.g., silica gel) to maintain a dry environment.[8][19]

Q4: I opened the container, and the solid material looks wet or has formed clumps. What happened and what should I do?

A: This is a classic sign of water absorption due to the compound's hygroscopic properties.[9] The clumping or "caking" occurs as water molecules are adsorbed onto the surface of the solid.[9]

  • Cause: The container was likely not sealed properly or was left open to the atmosphere for an extended period.

  • Action: The material may still be usable for applications where the presence of a small amount of water is not critical. However, for sensitive reactions (e.g., those using water-sensitive reagents), the material's purity is compromised. You may need to dry the material under a vacuum, but this should be done with caution. The best course of action is to prevent this by always storing it in a desiccator after opening.[8]

Q5: What chemicals and materials should I keep separate from this compound?

A: Based on the reactivity of its functional groups, you must avoid contact with:

  • Strong Oxidizing Agents (e.g., peroxides, nitrates): Can cause vigorous, potentially explosive reactions.[10][21]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: Can cause violent reactions due to the basicity of the amine group.[10][22]

  • Sources of Ignition: While not highly flammable, it is likely a combustible liquid. Keep away from open flames, sparks, and hot surfaces.[21]

Section 3: Troubleshooting Guide
Observed IssueProbable Cause(s)Recommended Action & Explanation
Material solidifies or becomes highly viscous upon transfer. Hygroscopicity: The compound is rapidly absorbing moisture from the ambient air, causing a change in its physical state.[9]Work Quickly & Use Inert Gas: Minimize the time the container is open. For sensitive applications, handle the compound inside a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen) to displace moist air.
A faint "fishy" or ammonia-like odor is noticeable. Vapor Release: Amine compounds often have characteristic odors.[7] This indicates that vapors are escaping from the container or a small spill has occurred.Check Seals & Ventilation: Immediately verify that the container is tightly sealed. Ensure you are working in a certified chemical fume hood with adequate airflow. Inspect your work area for any residual contamination.[6]
Discoloration (e.g., yellowing) of the material over time. Oxidation/Degradation: Prolonged exposure to air (oxygen) and/or light can cause amines to degrade.Inert Atmosphere & Opaque Containers: For long-term storage, consider purging the container headspace with an inert gas before sealing.[8] Storing the container in a dark place or using an amber vial can mitigate light-induced degradation.[20]
Section 4: Standard Operating Procedures (SOPs)

These protocols provide a framework for common laboratory operations. Always adapt them to your specific experimental context and institutional safety policies.

SOP 1: Protocol for Safe Weighing and Handling
  • Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.[17]

  • Inert Environment (Recommended): If available, perform weighing and handling inside a glovebox with a dry atmosphere.

  • Fume Hood Procedure: a. Place the balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the chemical fume hood. b. Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. c. Open the container inside the hood, weigh the desired amount quickly, and transfer it to the receiving vessel. d. Tightly reseal the primary container immediately. Use parafilm for extra security.[19]

  • Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated weigh boats or wipes as chemical waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[17]

SOP 2: Protocol for Small Spill (<100 mL) Cleanup
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure ignition sources are removed.[23][24]

  • Assess & Ventilate: If not already, perform the cleanup inside a chemical fume hood. If the spill is on an open bench, ensure the area is well-ventilated.[23]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[23][25] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container.[22][26]

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[23]

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.[23]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

SOP 3: Protocol for Chemical Waste Disposal
  • Designation: this compound and materials contaminated with it should be treated as hazardous waste.[27][28]

  • Container: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[28][29] The container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[28]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams (e.g., strong acids or oxidizers).[28]

  • Disposal: Do not pour this chemical down the drain. Arrange for pickup and disposal through your institution's EH&S department, which will use a licensed hazardous waste vendor.[26][30]

Section 5: Visual Workflows
PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection cluster_0 cluster_1 start Assess Task & Scale weighing Routine Weighing (<1g in Fume Hood) start->weighing Small Scale solution Solution Prep (>100mL) start->solution Medium Scale large_scale Large Scale Transfer (>1L) or Aerosol Risk start->large_scale Large Scale / High Risk level_d Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves weighing->level_d level_c Required PPE: - Lab Coat - Goggles + Face Shield - Double Nitrile/Neoprene Gloves solution->level_c level_b Required PPE: - Chemical Resistant Suit - Goggles + Face Shield - Heavy Duty Gloves - Consider Respirator large_scale->level_b

Caption: PPE selection decision tree based on task scale.

Spill Response Decision Tree

This chart provides a logical flow for responding to a chemical spill.

Spill_Response spill Spill Detected size Spill > 100 mL or Unknown? spill->size location Is spill outside a fume hood? size->location No evacuate EVACUATE AREA Call Emergency Response size->evacuate Yes cleanup Proceed with Small Spill Cleanup SOP location->cleanup No ventilate Ensure Ventilation Remove Ignition Sources location->ventilate Yes ventilate->cleanup

Caption: Decision-making workflow for chemical spill response.

Section 6: References
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Advanced Dehumidifiers. 20

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. 8

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. 6

  • Storage of Hygroscopic materials. (2016). Reddit r/chemistry. 18

  • Hygroscopy. Wikipedia. 9

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. 31

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate. 19

  • Monoethanolamine (MEA) Safety & Handling Guide. (2025). TeamChem. 15

  • SAFETY DATA SHEET - Cyclohexylmethanol. (2010). Fisher Scientific. 21

  • SAFETY DATA SHEET - 4-Methylcyclohexanol. (2009). Fisher Scientific. 10

  • SAFETY DATA SHEET - Methanol. (2009). Fisher Scientific. 22

  • SAFETY DATA SHEET - Methanol. (2025). Sigma-Aldrich. 14

  • Amines. RPS Group. 7

  • [trans-4-(aminomethyl)cyclohexyl]methanol. Hit2Lead. 1

  • This compound (1074-62-0). Chemchart. 5

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. 23

  • This compound | 1074-62-0. Sigma-Aldrich. --INVALID-LINK--

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. 13

  • (4-aminocyclohexyl)methanol - Safety Data Sheet. ChemicalBook. 32

  • This compound - C8H17NO. Chemspace. 2

  • Methanol(67-56-1)_BZ_EN June 2017. (2017). Methanex Corporation. 26

  • Personal Protective Equipment (PPE). CHEMM. 11

  • Methanol(67-56-1) NA EN-final 5.2. (2020). Methanex Corporation. 33

  • Methanol - Standard Operating Procedure. (2012). UCLA EH&S. 17

  • Fuel Cell Spill Response. Woods Hole Oceanographic Institution. 25

  • Personal Protective Equipment. (2025). US EPA. 12

  • Methanol | CH4O | 67-56-1. Dräger VOICE. 34

  • safety data sheet - [1-(methoxymethyl)cyclohexyl]methanol. Enamine. 35

  • (4-(Aminomethyl)cyclohexyl)methanol, 95% Purity. CP Lab Safety. 36

  • This compound. Sapphire Bioscience. 37

  • How to Safely handle Methanol. (2019). YouTube. 38

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. 27

  • METHANOL. CAMEO Chemicals - NOAA. 24

  • STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL. (2025). Environmental Health & Safety. 16

  • ((1R,4r)-4-(methylamino)cyclohexyl)methanol. ChemScene. 3

  • METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute. 30

  • Chemical Compatibility Database. Cole-Parmer. 39

  • Personal Protective Equipment. Anesthesia Key. 40

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. 41

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. 28

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. 29

  • [(1r,4r)-4-aminocyclohexyl]methanol. Chemspace. 42

  • (1-(Aminomethyl)cyclohexyl)methanol. PubChem. 4

References

Technical Support Center: Optimizing Epoxy Formulations Cured with [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for epoxy systems cured with [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and formulation chemists to navigate the nuances of working with this versatile cycloaliphatic amine curing agent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the mechanical properties of your epoxy formulations. Our approach is rooted in fundamental polymer chemistry and extensive field experience to empower you to overcome common challenges and unlock the full potential of your materials.

I. Understanding the Curing Agent: A Primer

This compound is a cycloaliphatic amine that offers a unique combination of properties to epoxy formulations. Its cyclic structure contributes to a high glass transition temperature (Tg), excellent chemical resistance, and good UV stability, making it a suitable choice for demanding applications.[1] However, like many cycloaliphatic amines, it can present challenges such as brittleness and a need for careful control of curing conditions.[2][3] This guide will address these challenges head-on, providing you with the knowledge to formulate robust and high-performance epoxy systems.

II. Troubleshooting Guide: From Common Problems to Proven Solutions

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Question 1: My cured epoxy is brittle and fractures easily. How can I improve its toughness?

Answer: Brittleness is a common characteristic of highly cross-linked epoxy networks, which are typical for those cured with cycloaliphatic amines.[4] To enhance toughness, you need to introduce a mechanism for energy dissipation within the polymer matrix. Here are several strategies:

  • Incorporate a Toughening Agent: The most common approach is to add a second phase of a rubbery or thermoplastic material.[2][5]

    • Liquid Rubbers: Carboxyl-terminated butadiene acrylonitrile (CTBN) or amine-terminated butadiene acrylonitrile (ATBN) are widely used.[5] These react with the epoxy resin to form a separate, rubbery phase that can absorb and dissipate energy from an impact.

    • Core-Shell Particles: These are pre-formed particles with a rubbery core and a glassy shell that is compatible with the epoxy matrix. They are highly effective at toughening without significantly compromising the modulus and Tg.

    • Thermoplastics: Certain thermoplastics can be dissolved in the epoxy resin and will phase-separate during curing to create a toughening phase.[5]

  • Adjust the Stoichiometry: While a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is generally recommended for maximizing cross-link density and thermal properties, a slight excess of either the epoxy resin or the curing agent can sometimes increase toughness by creating a more flexible network.[4] This should be done with caution, as it can also negatively impact other properties like chemical resistance.

  • Introduce a More Flexible Curing Agent: Blending this compound with a more flexible, long-chain aliphatic amine can lower the cross-link density and improve toughness. However, this will likely reduce the Tg and chemical resistance.

Experimental Protocol: Toughening with CTBN
  • Preparation: In a reaction vessel, pre-react the CTBN with an excess of liquid epoxy resin (e.g., a standard Bisphenol A diglycidyl ether - DGEBA) at 100-120°C for 1-2 hours with stirring. This "adduction" step ensures better compatibility and dispersion of the rubber in the final formulation.

  • Formulation: Cool the adduct to room temperature. Add the remaining epoxy resin and mix thoroughly.

  • Curing Agent Addition: Add the this compound to the epoxy-CTBN mixture and mix until homogeneous.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a pre-heated mold and cure according to your established schedule. A typical starting point for cycloaliphatic amines is a multi-stage cure, for example, 2 hours at 80°C followed by 2 hours at 150°C.

Question 2: The cured epoxy feels soft or tacky, even after an extended curing time. What is causing this incomplete cure?

Answer: A soft or tacky surface is a clear indication of an incomplete curing reaction. Several factors could be at play:

  • Incorrect Mix Ratio: This is the most common cause. An off-ratio formulation will leave unreacted epoxy or amine groups, leading to a partially cured material.[4] Always calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of your resin.

  • Insufficient Curing Temperature or Time: Cycloaliphatic amines often require a higher temperature to achieve a full cure compared to some other amines.[3] If the curing temperature is too low, the reaction will be slow and may not go to completion.

  • Amine Carbonation: Amines can react with atmospheric carbon dioxide and moisture to form ammonium carbamates, which are unreactive with epoxy groups. This is more common with liquid amines that have been stored for a long time in a partially filled container.

Troubleshooting Workflow: Incomplete Cure

G start Incomplete Cure (Soft/Tacky Surface) check_ratio Verify Mix Ratio Calculation (EEW & AHEW) start->check_ratio check_storage Check Curing Agent (Age, Storage Conditions) start->check_storage check_cure Review Cure Schedule (Temperature & Time) start->check_cure recalculate Recalculate and Prepare New Batch check_ratio->recalculate Incorrect new_hardener Use Fresh Curing Agent check_storage->new_hardener Suspect Carbonation increase_cure Increase Cure Temperature and/or Time check_cure->increase_cure Sub-optimal CuringMechanism cluster_reactants Reactants cluster_products Products epoxy Epoxy Group (Oxirane Ring) secondary_amine Secondary Amine epoxy->secondary_amine Reaction hydroxyl Hydroxyl Group epoxy->hydroxyl amine Primary Amine Group (from Curing Agent) amine->secondary_amine

References

Validation & Comparative

A Senior Application Scientist's Guide to Chromatographic Purity Validation of [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of [4-(aminomethyl)cyclohexyl]methanol. It offers expert insights into method development, validation strategies, and data interpretation, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of this compound

This compound is a crucial bifunctional molecule, serving as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably tranexamic acid. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane ring, presents a unique analytical challenge. The molecule exists as cis and trans isomers, the ratio of which can significantly impact the quality and efficacy of the final API. Furthermore, its synthesis can introduce various process-related impurities, including starting material residues, by-products, and stereoisomers, that must be rigorously controlled.

The inherent properties of this compound—high polarity, low volatility, and lack of a significant UV chromophore—render its analysis non-trivial. This guide will navigate the complexities of selecting and validating the most appropriate chromatographic technique, HPLC or GC, to ensure the identity, purity, and isomeric integrity of this critical intermediate. We will explore the causality behind experimental choices, from derivatization strategies to detector selection, to build a robust and self-validating analytical protocol.

Strategic Approach to Purity Validation

A comprehensive purity validation strategy for this compound should not be a monolithic exercise but a structured workflow. The choice between HPLC and GC is not merely a matter of preference but a strategic decision based on the specific analytical goals, such as routine quality control, impurity profiling, or isomer-specific quantification.

Below is a conceptual workflow illustrating the decision-making and validation process.

G cluster_1 Phase 2: Method Development & Selection cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Define Analytical Needs (e.g., Isomer Ratio, Impurity Profile, Assay) B Identify Potential Impurities (Starting Materials, By-products, Degradants) A->B C GC Method Development - Derivatization (e.g., Silylation) - Column Selection (e.g., DB-5) - Detector: FID B->C Volatility & Thermal Stability D HPLC Method Development - Derivatization (e.g., Dansyl Chloride) - Column Selection (e.g., C18) - Detector: UV/Fluorescence - Alternative: HILIC, ELSD, CAD B->D Polarity & Solubility E Method Feasibility & Optimization C->E D->E F Specificity / Selectivity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD / LOQ H->I J Robustness I->J K System Suitability J->K

Caption: Workflow for Chromatographic Method Selection and Validation.

Gas Chromatography (GC): The Power of Volatilization

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. Given the high boiling point and polar nature of this compound, direct injection is often impractical. Therefore, a critical prerequisite for GC analysis is chemical derivatization.

Expertise & Experience: The primary purpose of derivatization is to convert the polar -NH2 and -OH groups into less polar, more volatile, and thermally stable moieties. The most common and effective approach for this compound is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents quantitatively replace the active protons on the amine and alcohol groups with trimethylsilyl (TMS) groups.

This conversion not only enables elution from the GC column at reasonable temperatures but also enhances peak shape and detector response. The Flame Ionization Detector (FID) is the detector of choice for this application due to its universal response to carbon-containing compounds, high sensitivity, and wide linear range, making it ideal for both high-percentage assay and low-level impurity analysis.

Protocol: GC-FID Purity Assay with Silylation
  • Standard & Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent like Pyridine or N,N-Dimethylformamide (DMF).

  • Derivatization Procedure:

    • Transfer 1.0 mL of the standard and sample solutions into separate 2 mL autosampler vials.

    • Add 0.5 mL of BSTFA (with 1% TMCS as a catalyst) to each vial.

    • Cap the vials tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

    • Allow the vials to cool to room temperature before placing them in the GC autosampler.

  • Chromatographic Conditions:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.

    • Inlet: Split mode (e.g., 50:1), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

  • Data Analysis:

    • Identify the peaks corresponding to the cis- and trans-TMS derivatives.

    • Calculate the purity by area percent normalization, assuming all components have a similar response factor with FID. For higher accuracy, determine relative response factors for known impurities.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

HPLC offers greater versatility for polar, non-volatile compounds, often without the need for derivatization. However, the lack of a strong UV chromophore in this compound necessitates alternative detection strategies or pre-column derivatization to introduce a UV-active or fluorescent tag.

Expertise & Experience:

  • Direct Analysis: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for direct analysis, using a polar stationary phase and a high organic content mobile phase. Detection can be achieved with universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). While powerful, ELSD and CAD can exhibit non-linear responses and require careful calibration.

  • Derivatization for UV/Fluorescence Detection: A more common and robust approach in QC labs is pre-column derivatization. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to yield highly fluorescent derivatives. This significantly enhances sensitivity and selectivity. The derivatization reaction must be optimized for completeness and stability. Reversed-phase chromatography on a C18 column is then ideal for separating the derivatized products.

Protocol: HPLC-UV/FLD Purity Assay with Dansylation
  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH with NaOH.

    • Dansyl Chloride Solution: Dissolve 5 mg/mL dansyl chloride in Acetone. Prepare fresh daily.

  • Standard & Sample Preparation:

    • Prepare stock solutions of the reference standard and sample in a diluent like 50:50 Acetonitrile:Water.

  • Derivatization Procedure:

    • To 100 µL of a diluted standard/sample solution in a vial, add 200 µL of Borate Buffer.

    • Add 400 µL of the Dansyl Chloride solution.

    • Vortex, and heat at 60°C for 45 minutes in the dark.

    • Cool to room temperature. To consume excess dansyl chloride, add 100 µL of a 2% diethylamine solution and let it react for 15 minutes.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV and Fluorescence detectors.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • UV: 254 nm.

      • Fluorescence (FLD): Excitation 340 nm, Emission 525 nm.

  • Data Analysis:

    • Quantify against the derivatized reference standard. The high sensitivity of FLD is particularly useful for quantifying trace impurities.

Comparative Analysis: GC vs. HPLC

The choice between GC and HPLC depends on the specific requirements of the analysis. Below is a comparative summary of their performance attributes for this compound purity validation.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-FLD/UV)
Sample Preparation Derivatization Required (Silylation). Relatively simple, fast, and robust reaction.Derivatization often required (e.g., Dansylation). Can be more complex and time-consuming. Direct analysis with ELSD/CAD/MS is possible but requires specialized detectors.
Separation of Isomers Excellent. Capillary GC columns offer very high efficiency for separating cis and trans TMS-derivatives.Good to Excellent. Achievable on standard C18 columns after derivatization. Method optimization may be required.
Sensitivity High. FID is highly sensitive for carbon-based compounds.Very High (with FLD). Fluorescence detection after derivatization provides exceptional sensitivity for trace impurity analysis. UV sensitivity is moderate.
Specificity High. Separation is based on volatility and interaction with the stationary phase.High. Separation is based on polarity. Detector choice (e.g., FLD) can add another layer of selectivity.
Quantitation Excellent. FID provides a wide linear dynamic range and near-uniform response factors for hydrocarbons, simplifying area percent calculations.Excellent. Requires a well-characterized reference standard. FLD response can be non-linear at high concentrations.
Robustness High. GC methods are generally very robust and reproducible once established.High. Modern HPLC systems are highly reliable. Derivatization step can be a source of variability if not well-controlled.
Throughput Moderate. Run times are typically 15-25 minutes, plus batch derivatization time.Moderate. Run times are similar to GC, but the derivatization step can be longer.

Method Validation: A Trustworthy System

Regardless of the chosen technique, the analytical method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose. This process establishes, through documented evidence, that the method's performance characteristics are suitable and reliable.

G cluster_0 Method Performance Characteristics (ICH Q2(R1)) cluster_1 Validation Inputs cluster_2 Validation Outcome Specificity Specificity (Discrimination from impurities) FitForPurpose Method is Fit for Purpose (Assay, Impurity Test, etc.) Specificity->FitForPurpose Linearity Linearity (Proportional response) Linearity->FitForPurpose Accuracy Accuracy (Closeness to true value) Accuracy->FitForPurpose Precision Precision (Repeatability, Intermediate) Precision->FitForPurpose Range Range (Interval of reliable quantitation) Range->FitForPurpose LOD LOD (Limit of Detection) LOD->FitForPurpose LOQ LOQ (Limit of Quantitation) LOQ->FitForPurpose Robustness Robustness (Insensitive to small variations) Robustness->FitForPurpose RefStd Reference Standard RefStd->Linearity RefStd->Accuracy RefStd->Precision ImpurityStd Known Impurity Standards ImpurityStd->Specificity ImpurityStd->LOD ImpurityStd->LOQ Placebo Matrix/Placebo Placebo->Specificity

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by separating the main analyte peaks from all known impurities and any derivatization artifacts.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the nominal test concentration for an assay.

  • Accuracy: The closeness of test results to the true value. It is often assessed by spike recovery experiments, where known amounts of the analyte are added to a placebo or sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days, analysts, etc.).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.

Conclusion and Recommendations

Both GC and HPLC are powerful and suitable techniques for the purity validation of this compound, provided that appropriate sample preparation and detection strategies are employed.

  • Recommendation for GC-FID: This method is highly recommended for routine quality control, assay, and isomer ratio determination. Its primary advantages are the robustness of the silylation chemistry and the universal, linear response of the FID, which simplifies quantitation. The high resolving power of capillary GC columns provides excellent separation of the cis and trans isomers.

  • Recommendation for HPLC-FLD: This method is the superior choice for trace impurity analysis and stability-indicating assays. The pre-column derivatization with a fluorescent tag like dansyl chloride provides exceptional sensitivity (low LOQ) and selectivity, allowing for the detection and quantification of impurities at levels that may be missed by GC-FID.

Ultimately, a comprehensive quality control strategy may involve using both techniques orthogonally: GC-FID for the main assay and isomer control, and a stability-indicating HPLC-FLD method for the definitive impurity profile. This dual-pronged approach provides a self-validating system, ensuring the highest confidence in the quality of this compound intended for pharmaceutical use.

Performance comparison of polyamides synthesized with [4-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Class of Cycloaliphatic Polyamides

For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision, balancing mechanical robustness, thermal stability, chemical inertness, and processability. Traditional aliphatic polyamides like Nylon 6,6 offer excellent mechanical properties but are often limited by their thermal resistance and moisture absorption. Conversely, wholly aromatic polyamides (aramids) provide exceptional thermal and mechanical performance but suffer from poor solubility and processability, hindering their application in complex device fabrication.[1][2][3] This guide offers a comprehensive comparison of a promising alternative: polyamides synthesized with the cycloaliphatic monomer [4-(Aminomethyl)cyclohexyl]methanol. The incorporation of this bulky, non-planar cyclohexane ring into the polymer backbone disrupts chain packing, leading to a unique combination of properties that bridge the gap between conventional aliphatic and aromatic polyamides.

The Strategic Advantage of Cycloaliphatic Monomers

The introduction of cycloaliphatic structures, such as the one provided by this compound, into the polyamide backbone is a deliberate design choice aimed at overcoming the limitations of traditional polyamides. Unlike their linear aliphatic or planar aromatic counterparts, the three-dimensional nature of the cyclohexane ring introduces steric hindrance that prevents the polymer chains from packing into highly ordered, crystalline structures. This results in amorphous or semi-crystalline materials with enhanced solubility in common organic solvents and improved optical transparency.[1][4] Furthermore, the rigid cycloaliphatic ring restricts segmental motion, contributing to high glass transition temperatures (Tg) and good thermal stability, often superior to fully aliphatic polyamides.[5][6][7]

The cis/trans isomerism of the this compound monomer also presents a unique avenue for tailoring polymer properties. The ratio of cis to trans isomers can influence the linearity and packing of the polymer chains, thereby affecting the final material's crystallinity, solubility, and thermal characteristics.[8][9] This provides an additional level of control over the material's performance profile.

Performance Benchmark: A Comparative Analysis

To objectively assess the performance of polyamides synthesized with this compound, we will compare their key properties against two well-established classes of polyamides: a standard aliphatic polyamide (e.g., PA6,6) and a high-performance aromatic polyamide (aramid).

Thermal Properties

The thermal stability of a polymer is paramount for applications involving elevated temperatures. The inclusion of the cycloaliphatic moiety from this compound typically results in a significant increase in the glass transition temperature (Tg) compared to linear aliphatic polyamides. This is attributed to the restricted rotation of the polymer backbone imposed by the rigid cyclohexane ring. While not reaching the extreme thermal stability of aramids, these cycloaliphatic polyamides offer a substantial improvement over materials like PA6,6.[5][6]

PropertyPolyamide with this compoundAliphatic Polyamide (PA6,6)Aromatic Polyamide (Aramid)
Glass Transition Temp. (Tg)150-200°C[5][6]50-80°C> 250°C[2]
Melting Temp. (Tm)Amorphous or 250-300°C255-265°C[10]Decomposes before melting
10% Weight Loss Temp. (TGA)350-450°C[1]~400°C> 500°C[2]
Mechanical Properties

Polyamides derived from this compound exhibit a compelling balance of mechanical properties. They typically demonstrate high tensile strength and modulus, approaching the performance of some engineering plastics. The rigid cycloaliphatic structure contributes to the material's stiffness, while the amorphous nature can allow for good ductility and toughness.

PropertyPolyamide with this compoundAliphatic Polyamide (PA6,6)Aromatic Polyamide (Aramid)
Tensile Strength50-80 MPa[1]60-85 MPa[11]> 100 MPa
Tensile Modulus1.5-2.5 GPa[1]1.8-3.0 GPa[11]> 5 GPa
Elongation at Break10-20%[1]30-100%< 10%
Solubility and Processability

A key advantage of incorporating this compound is the enhanced solubility of the resulting polyamides. The disruption of chain packing by the bulky cycloaliphatic ring reduces crystallinity and allows for dissolution in a wider range of organic solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even some less polar solvents.[1][12] This is in stark contrast to aramids, which are notoriously difficult to dissolve and process. This improved solubility facilitates processing via solution-based techniques like casting and spin-coating.

PropertyPolyamide with this compoundAliphatic Polyamide (PA6,6)Aromatic Polyamide (Aramid)
SolubilityGood in polar aprotic solvents[1][12]Soluble in formic acid, m-cresolSoluble only in strong acids (e.g., H2SO4)[3]
ProcessabilitySolution and melt processableMelt processableDifficult to process
Optical Properties

The amorphous nature of many polyamides containing this compound leads to high optical transparency.[1][5][6] This makes them suitable for applications requiring clarity, such as optical sensors, transparent films, and housings for analytical devices.

PropertyPolyamide with this compoundAliphatic Polyamide (PA6,6)Aromatic Polyamide (Aramid)
TransparencyHigh[1][5][6]Translucent to opaqueOpaque

Experimental Protocols

Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This method is widely used for the synthesis of high-molecular-weight polyamides from diamines and diacid chlorides.

Materials:

  • This compound

  • Terephthaloyl chloride (or other diacid chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Add a molar excess of pyridine to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Synthesis_Workflow cluster_synthesis Low-Temperature Solution Polycondensation Monomer This compound + Terephthaloyl Chloride in NMP Reaction Reaction at 0°C to RT with Pyridine under Nitrogen Monomer->Reaction Polymerization Precipitation Precipitation in Methanol Reaction->Precipitation Isolation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying

Caption: Workflow for the synthesis of polyamides.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyamide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bond formation.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

  • Tensile Testing: To determine the mechanical properties such as tensile strength, modulus, and elongation at break according to ASTM D638 standards.

  • UV-Vis Spectroscopy: To assess the optical transparency of polymer films.

Molecular Structure and Property Relationship

The unique performance characteristics of these polyamides can be directly attributed to their molecular architecture.

Molecular_Structure cluster_structure Structure-Property Relationship Monomer This compound Backbone Bulky, Non-Planar Cyclohexane Ring Monomer->Backbone incorporation into polymer backbone Properties Enhanced Solubility High Tg Optical Transparency Backbone->Properties leads to

Caption: Influence of monomer structure on polymer properties.

Conclusion

Polyamides synthesized with this compound represent a versatile class of materials that successfully bridge the performance gap between conventional aliphatic and aromatic polyamides. Their unique combination of high thermal stability, good mechanical properties, excellent solubility, and optical transparency makes them highly attractive for a range of advanced applications. For researchers and professionals seeking materials with a tailored balance of properties, these cycloaliphatic polyamides offer a compelling and customizable solution. The ability to fine-tune their characteristics through the strategic use of cis/trans isomers further enhances their potential for innovation in diverse scientific and technological fields.

References

A Senior Application Scientist's Guide to Comparing the Curing Kinetics of Epoxy Resins with Different Diamines

Author: BenchChem Technical Support Team. Date: January 2026

<

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the curing kinetics of epoxy resins with various diamine hardeners. As a Senior Application Scientist, the goal is to furnish you with not just data, but a foundational understanding of the interplay between chemical structure, reaction kinetics, and the final properties of the cured epoxy system. This document is structured to provide actionable insights, supported by robust experimental data and methodologies.

Introduction: The Chemistry of Epoxy-Diamine Curing

Epoxy resins are a cornerstone of high-performance materials, prized for their exceptional adhesion, chemical resistance, and mechanical strength. However, these properties are only realized upon successful curing, a process critically dependent on the choice of a curing agent, or hardener. Among the various classes of hardeners, amines are the most diverse and widely used.[1]

The curing of an epoxy resin with a diamine hardener is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon of the oxirane (epoxy) ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, creating a cross-linked, three-dimensional network.[2][3] This network structure is what imparts the final thermoset properties to the material.[4][5]

The general reactivity of amines follows the order: primary > secondary.[6] Aliphatic amines are generally more reactive than their aromatic or cycloaliphatic counterparts.[3] This guide will focus on comparing the curing kinetics of epoxy resins with different classes of diamines, elucidating how their structural differences dictate the curing profile and, ultimately, the performance of the final product.

The Influence of Diamine Structure on Curing Kinetics and Final Properties

The chemical structure of the diamine hardener profoundly influences the curing process and the properties of the resulting thermoset.[4] Key structural features to consider include the nature of the backbone (aliphatic, cycloaliphatic, or aromatic) and the presence of substituent groups.

  • Aliphatic Diamines: These hardeners, characterized by a flexible, linear carbon chain, generally exhibit fast curing at ambient or low temperatures.[3][7] Their flexibility can contribute to a lower glass transition temperature (Tg) and increased toughness in the cured resin.

  • Cycloaliphatic Diamines: Containing a saturated ring structure, these amines offer a balance of properties. They typically provide better UV resistance and lower yellowing compared to aromatic amines, making them suitable for outdoor applications.[7] Their curing speed is generally intermediate between aliphatic and aromatic diamines.[1]

  • Aromatic Diamines: Featuring a rigid benzene ring structure, aromatic diamines impart excellent thermal stability, chemical resistance, and high mechanical strength to the cured epoxy.[8] However, they typically require elevated temperatures to achieve a full cure and can be more brittle than systems cured with aliphatic amines.[1] The electron-withdrawing nature of the aromatic ring reduces the nucleophilicity of the amine groups, leading to slower reactivity.[4]

Substituent groups on the diamine molecule can also significantly impact reactivity through electronic and steric effects. Electron-donating groups can increase the reactivity of the amine, while bulky electron-withdrawing groups can decrease it through steric hindrance and reduced nucleophilicity.[4][6]

Experimental Methodologies for Characterizing Curing Kinetics

A thorough understanding of curing kinetics is essential for process optimization and quality control.[8] Several analytical techniques are employed to monitor the progress of the curing reaction. This guide will detail the protocols for three of the most powerful and commonly used methods: Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared Spectroscopy (FTIR).

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying the curing kinetics of thermosetting resins.[9] It measures the heat flow associated with the exothermic curing reaction as a function of temperature or time.

  • Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed epoxy-diamine formulation into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature sufficient to ensure complete curing (e.g., 250 °C).[10]

  • Data Analysis:

    • The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.

    • The degree of cure (α) at any given temperature is calculated as the ratio of the partial heat of reaction at that temperature to the total heat of reaction.

    • Kinetic parameters, such as the activation energy (Ea), can be determined using model-free isoconversional methods (e.g., Kissinger, Ozawa-Flynn-Wall) or model-fitting methods (e.g., Kamal model).[9][10][11]

  • Sample Preparation: Prepare the sample as described for non-isothermal DSC.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program: Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 160, 170 °C) and hold for a sufficient time to achieve complete cure.[12]

  • Data Analysis:

    • The rate of cure (dα/dt) is proportional to the heat flow at any given time.

    • The degree of cure (α) is determined by integrating the heat flow curve over time.

    • Isothermal data is crucial for validating kinetic models under processing-relevant conditions.[13]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep Mix Epoxy & Diamine Weigh Weigh 5-10 mg Prep->Weigh Seal Seal in DSC Pan Weigh->Seal Load Load Sample & Reference Seal->Load Heat Apply Thermal Program (Isothermal or Non-Isothermal) Load->Heat Record Record Heat Flow Heat->Record Integrate Integrate Exotherm Record->Integrate Calculate Calculate Degree of Cure (α) & Rate of Cure (dα/dt) Integrate->Calculate Model Determine Kinetic Parameters (Ea, Reaction Order) Calculate->Model

Rheometry

Rheology is the study of the flow and deformation of matter. For thermoset curing, rheological analysis provides critical information about the change in viscosity and the development of the cross-linked network, including the determination of the gel point.[14][15]

  • Sample Preparation: Place a small amount of the mixed epoxy-diamine formulation onto the lower plate of the rheometer.

  • Instrument Setup: Lower the upper plate to the desired gap, ensuring the sample fills the gap completely. A parallel plate geometry is commonly used.

  • Thermal Program: Equilibrate the sample to the desired isothermal cure temperature.

  • Measurement: Apply a small amplitude oscillatory shear to the sample at a constant frequency (e.g., 1 Hz) and monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.[16]

  • Data Analysis:

    • The initial decrease in viscosity is due to the heating of the sample.

    • The subsequent sharp increase in viscosity indicates the onset of polymerization and network formation.

    • The gel point is often identified as the crossover point where G' = G''. At this point, the material transitions from a liquid-like to a solid-like state.[15][16]

    • The time to gelation is a critical processing parameter.

Rheometry_Workflow cluster_prep Sample Preparation cluster_analysis Rheological Measurement cluster_data Data Interpretation Mix Mix Epoxy & Diamine Load Load Sample onto Rheometer Plate Mix->Load SetGap Set Measurement Gap Load->SetGap Equilibrate Equilibrate to Isothermal Temp. SetGap->Equilibrate Oscillate Apply Oscillatory Shear Equilibrate->Oscillate Measure Measure G', G'', η* vs. Time Oscillate->Measure Plot Plot Rheological Parameters Measure->Plot IdentifyGel Identify Gel Point (G'=G'') Plot->IdentifyGel AnalyzeViscosity Analyze Viscosity Profile Plot->AnalyzeViscosity

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for monitoring the chemical changes that occur during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[17][18]

  • Sample Preparation: Apply a thin film of the mixed epoxy-diamine formulation onto an appropriate substrate for transmission or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[17]

  • Instrument Setup: Place the sample in the FTIR spectrometer. If using a heated stage or ATR, allow the sample to equilibrate to the desired isothermal cure temperature.

  • Data Acquisition: Collect FTIR spectra at regular time intervals throughout the curing process.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the epoxy group peak (typically around 915 cm-1).[2]

    • Monitor the decrease in the absorbance of the primary amine N-H stretching peaks (around 3300-3500 cm-1).

    • An internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from an aromatic ring) is often used for normalization.

    • The degree of conversion of the epoxy groups can be calculated from the change in the peak area or height.[18]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectroscopy cluster_data Data Interpretation Mix Mix Epoxy & Diamine Apply Apply Thin Film to Substrate/ATR Mix->Apply Place Place in Spectrometer Apply->Place Equilibrate Equilibrate to Isothermal Temp. Place->Equilibrate Collect Collect Spectra vs. Time Equilibrate->Collect MonitorPeaks Monitor Epoxy & Amine Peak Areas Collect->MonitorPeaks Normalize Normalize to Internal Standard MonitorPeaks->Normalize Calculate Calculate Degree of Conversion Normalize->Calculate

Comparative Data and Analysis

The following tables summarize typical data obtained when comparing the curing kinetics of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with representative aliphatic, cycloaliphatic, and aromatic diamines.

Table 1: Comparison of Kinetic Parameters from Non-Isothermal DSC

Diamine HardenerTypePeak Exotherm Temp. (°C at 10°C/min)Activation Energy (Ea, kJ/mol)
Triethylenetetramine (TETA)Aliphatic~100-120~50-60
Isophorone Diamine (IPDA)Cycloaliphatic~130-150~60-70
4,4'-Diaminodiphenyl Sulfone (DDS)Aromatic~200-230~80-100

Note: These are representative values and can vary based on the specific epoxy resin, stoichiometry, and experimental conditions.

The data clearly illustrates the trend of increasing peak exotherm temperature and activation energy, signifying a decrease in reactivity from aliphatic to cycloaliphatic to aromatic diamines.[11]

Table 2: Comparison of Rheological Properties at a Constant Isothermal Temperature (e.g., 80°C)

Diamine HardenerTypeGel Time (minutes)Initial Viscosity (Pa·s)
Triethylenetetramine (TETA)Aliphatic~15-30Low
Isophorone Diamine (IPDA)Cycloaliphatic~45-60Moderate
4,4'-Diaminodiphenyl Sulfone (DDS)Aromatic>120 (requires higher temp)High (often solid at RT)

Note: These are representative values and can vary based on the specific epoxy resin, stoichiometry, and experimental conditions.

The gel time data corroborates the reactivity trend observed with DSC.[8] The lower gel time for TETA indicates a much faster curing process at this temperature, providing a shorter working time or "pot life".[1]

Kinetic Modeling: Understanding the Reaction Mechanism

The curing of epoxy-amine systems is often described by an autocatalytic reaction model.[19][20] The hydroxyl groups formed during the initial amine-epoxy reaction can catalyze subsequent epoxy ring-opening reactions, leading to an acceleration of the cure rate.[21][22]

The Kamal-Sourour model is a widely used phenomenological model that accounts for both the n-th order and autocatalytic contributions to the reaction:[9][20]

dα/dt = (k1 + k2αm)(1-α)n

Where:

  • dα/dt is the rate of cure

  • α is the degree of cure

  • k1 and k2 are the rate constants for the non-autocatalytic and autocatalytic reactions, respectively

  • m and n are the reaction orders

Fitting experimental data from DSC or FTIR to this model can provide valuable insights into the underlying reaction mechanism for different epoxy-diamine systems.[23]

Conclusion

The selection of a diamine hardener is a critical decision in the formulation of epoxy systems. This guide has demonstrated that the chemical structure of the diamine dictates the curing kinetics, processing characteristics, and final properties of the thermoset.

  • Aliphatic diamines offer fast, low-temperature cures, ideal for applications requiring rapid processing.

  • Aromatic diamines provide superior thermal and mechanical performance but necessitate higher curing temperatures and longer processing times.

  • Cycloaliphatic diamines present a compromise, offering a balance of reactivity and performance properties.

A comprehensive characterization of the curing kinetics using techniques such as DSC, rheometry, and FTIR is essential for optimizing cure cycles, ensuring product quality, and developing novel high-performance materials. The experimental protocols and comparative data provided herein serve as a robust foundation for researchers and scientists in this field.

References

A Comparative Structural Analysis for Drug Discovery: [4-(Aminomethyl)cyclohexyl]methanol vs. Its Linear Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Rigidity and Flexibility in Scaffold Design

In the landscape of medicinal chemistry and drug development, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. Small, bifunctional molecules serve as foundational building blocks for more complex therapeutic agents. This guide provides an in-depth structural and functional comparison between [4-(Aminomethyl)cyclohexyl]methanol, a conformationally restricted cycloaliphatic scaffold, and its flexible linear analogs, 6-amino-1-hexanol and 1,7-diaminoheptane.

The core of this analysis lies in a fundamental question: How does constraining a molecule's architecture within a cyclic framework alter its interaction with biological systems compared to a "floppy" linear chain? By dissecting their conformational differences, physicochemical properties, and performance in key in vitro assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven rationale for scaffold selection in early-stage discovery programs. This guide moves beyond a simple recitation of properties to explain the causality behind experimental observations, offering insights into how structure dictates function.

Part 1: Conformational Analysis - The Foundation of Molecular Recognition

The most significant differentiator between the cyclic and linear scaffolds is conformational freedom. The cyclohexane ring of this compound imposes rigid geometric constraints that are absent in its linear counterparts.

This compound: A Pre-organized Scaffold

This molecule exists as cis and trans diastereomers. For the trans isomer, the most stable conformation is a chair form where both the aminomethyl and hydroxymethyl substituents occupy equatorial positions.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would arise if the substituents were axial.[1] This conformational lock pre-organizes the functional groups in a well-defined spatial orientation. The energetic barrier to ring-flipping into a diaxial conformation is significant, meaning the molecule predominantly exists in this low-energy diequatorial state.[1]

Linear Analogs: The Flexibility Advantage and Disadvantage

In stark contrast, linear analogs like 6-amino-1-hexanol and 1,7-diaminoheptane possess multiple rotatable single bonds. This allows them to adopt a vast ensemble of conformations in solution. While this flexibility can be advantageous for exploring diverse binding pockets, it comes at a significant entropic cost. For a linear molecule to bind to a receptor, it must transition from a high-entropy, disordered state in solution to a low-entropy, single, bioactive conformation. This energetic penalty can negatively impact binding affinity.[2]

G cluster_0 Conformational Landscape Cyclic This compound (trans isomer) Conformation_A Low-Energy State (Diequatorial Chair) Cyclic->Conformation_A Strongly Favored Linear 6-Amino-1-hexanol (Linear Analog) Conf_1 Conformer 1 Linear->Conf_1 High Flexibility (Multiple Low-Energy States) Conf_2 Conformer 2 Linear->Conf_2 High Flexibility (Multiple Low-Energy States) Conf_N Conformer N... Linear->Conf_N High Flexibility (Multiple Low-Energy States)

Caption: Conformational differences between cyclic and linear scaffolds.

Part 2: Comparative Physicochemical Properties

Fundamental physicochemical properties such as lipophilicity (LogP) and ionization state (pKa) are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyThis compound6-Amino-1-hexanol1,7-DiaminoheptaneRationale for Importance in Drug Discovery
Molecular Formula C₈H₁₇NO[3]C₆H₁₅NO[4]C₇H₁₈N₂[5]Defines molecular size and elemental composition.
Molecular Weight 143.23 g/mol [6]117.19 g/mol [4]130.23 g/mol [7]Impacts diffusion, permeability, and adherence to guidelines like Lipinski's Rule of Five.
Calculated LogP -0.12[8]~0.3 (Predicted)~0.5 (Predicted)Measures lipophilicity, influencing solubility, membrane permeability, and plasma protein binding.[9]
pKa (Amine) ~10.5 (Predicted)~10.6 (Predicted)~10.7, ~9.9 (Predicted)Determines the ionization state at physiological pH, affecting solubility, receptor interaction, and cell penetration.
Experimental Protocols

The "gold standard" for experimental LogP determination remains the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10]

  • Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the buffered water.[11]

  • Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add equal volumes of the compound-containing aqueous phase and the water-saturated n-octanol phase to a vial (e.g., 2 mL of each).

  • Equilibration: Vigorously vortex the mixture for 5-10 minutes to facilitate partitioning, then centrifuge for 10 minutes to ensure complete phase separation.[12]

  • Quantification: Carefully sample an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[11]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Potentiometric titration is a simple and widely used method for determining the pKa of amines within a pH range of 2 to 11.[13][14]

  • Sample Preparation: Prepare a solution of the amine at a known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.[13]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

Part 3: Performance in Key Pharmacokinetic Assays

Theoretical analysis of structure must be validated with experimental data. Here, we compare the scaffolds based on their expected performance in three critical in vitro assays that are cornerstones of early drug discovery.

A. Membrane Permeability

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across membranes.[15]

Causality & Expectations: The relationship between rigidity and permeability is complex. While cyclic peptides are not inherently more permeable than their linear counterparts, cyclization can improve permeability by masking polar groups and promoting conformations suitable for membrane transit.[2][16] For these small molecules, the slightly higher LogP of the linear analogs might suggest better permeability, but the rigid structure of the cyclic compound could offer a more defined interaction with the lipid bilayer.

G cluster_0 PAMPA Workflow prep Step 1: Plate Prep Coat PVDF filter plate with phospholipid solution. Add buffer to receiver wells. dosing Step 2: Dosing Add test compounds to donor wells. prep->dosing incubate Step 3: Incubation Place donor plate into receiver plate. Incubate for 4-18 hours. dosing->incubate analyze Step 4: Analysis Measure compound concentration in both donor and receiver wells via LC-MS/MS. incubate->analyze calc {Step 5: Calculation|Calculate Apparent Permeability (Papp).} analyze->calc

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Permeability Data (Illustrative)

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Permeability Class
Caffeine (High Control)20.5High
Mannitol (Low Control)<0.5Low
This compound 1.2Low-Moderate
6-Amino-1-hexanol 1.8Moderate
1,7-Diaminoheptane 0.9Low

Note: Data are illustrative and serve for comparative purposes.

  • Membrane Preparation: A 96-well filter plate with a polyvinylidene fluoride (PVDF) membrane is coated with a solution of phospholipids (e.g., 2% w/v phosphatidylcholine) in an organic solvent (e.g., dodecane).[15]

  • Plate Setup: The bottom 96-well receiver plate is filled with buffer (pH 7.4). The lipid-coated filter (donor) plate is placed on top.

  • Compound Dosing: Test compounds, dissolved in buffer, are added to the donor wells.[15]

  • Incubation: The entire "sandwich" plate is incubated at room temperature for a defined period (e.g., 4 to 18 hours).

  • Quantification: After incubation, the concentration of the compound is measured in both the donor and receiver wells using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated, which reflects the rate of passive diffusion. High permeability is generally classified as a Papp ≥1.0 x 10⁻⁶ cm/s.[17]

B. Metabolic Stability

A compound's susceptibility to metabolism, primarily by liver enzymes, determines its half-life and bioavailability.[18] In vitro assays using liver microsomes, which contain phase I enzymes like Cytochrome P450s (CYPs), are standard for assessing metabolic stability.[19]

Causality & Expectations: The flexible alkyl chains of the linear analogs present multiple sites for enzymatic attack (e.g., hydroxylation by CYP enzymes). The rigid cyclohexane ring is generally less prone to metabolism, potentially leading to greater stability. The metabolic fate is highly dependent on the specific CYP isozymes involved.

Comparative Metabolic Stability Data (Illustrative)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Class
Verapamil (High Turnover Control)<5>150Low
This compound >60<10High
6-Amino-1-hexanol 2545Moderate
1,7-Diaminoheptane 3532Moderate-High

Note: Data are illustrative and based on typical results from a human liver microsome assay.

  • Reagent Preparation: Prepare an incubation mixture containing liver microsomes (e.g., from human donors) and a buffer solution (e.g., potassium phosphate, pH 7.4).

  • Initiation of Reaction: Pre-warm the microsome mixture to 37°C. Add the test compound (typically at 1 µM final concentration). After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH cofactor solution.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which measures the rate of metabolism.[21]

C. Receptor Binding Affinity

Causality & Expectations: As discussed in the conformational analysis, rigid molecules often exhibit higher binding affinities. This is because they pay a smaller entropic penalty upon binding compared to flexible molecules, which must "freeze" into a specific conformation.[2] If a particular spatial arrangement of the amino and hydroxyl/amino groups is required for binding, the pre-organized nature of this compound should provide a significant advantage.

G cluster_0 Entropic Cost of Binding Linear_Unbound Linear Analog (High Entropy, Disordered) Receptor Receptor Binding Site Linear_Unbound->Receptor High ΔS Penalty (Unfavorable) Linear_Bound Bound State (Low Entropy, Ordered) Cyclic_Bound Bound State (Low Entropy, Ordered) Cyclic_Unbound Cyclic Analog (Low Entropy, Pre-organized) Cyclic_Unbound->Receptor Low ΔS Penalty (Favorable)

Caption: Rigid cyclic analogs often have a lower entropic cost of binding.

Comparative Binding Affinity Data (Illustrative)

CompoundBinding Affinity (Kd, nM)
This compound 85
6-Amino-1-hexanol 750
1,7-Diaminoheptane 1200

Note: Data are for a hypothetical receptor where the distance and angle between the functional groups are mimicked by the trans-diequatorial conformation of the cyclic scaffold.

Conclusion: A Strategic Framework for Scaffold Selection

This comparative analysis demonstrates that the choice between a conformationally restricted scaffold like this compound and its flexible linear analogs is a strategic decision with clear, predictable consequences for drug-like properties.

  • This compound is an exemplary scaffold for lead optimization . Its rigid, pre-organized structure can lock in a bioactive conformation, leading to potentially higher binding affinity (due to a lower entropic penalty) and improved metabolic stability. It is the ideal choice when a specific three-dimensional arrangement of functional groups is known to be beneficial.

  • Linear analogs like 6-amino-1-hexanol are highly valuable in the lead discovery phase. Their conformational flexibility allows them to probe a wider range of interactions within a binding site, helping to identify initial hits and define the optimal pharmacophore. However, this flexibility often comes at the cost of lower affinity and potentially poorer metabolic stability.

Ultimately, the optimal scaffold depends on the specific goals of the drug discovery program. By understanding the fundamental trade-offs between rigidity and flexibility, and by employing the robust in vitro assays detailed here, development teams can make more informed, data-driven decisions to accelerate the journey from hit to candidate.

References

A Comparative Guide to the Patent Landscape for [4-(Aminomethyl)cyclohexyl]methanol Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and polymer science, the selection of chemical intermediates is a critical decision point that dictates the performance, processability, and novelty of the final product. [4-(Aminomethyl)cyclohexyl]methanol, a cycloaliphatic diamine alcohol, has emerged as a versatile building block, finding its niche primarily in the synthesis of high-performance polyamides and as an intermediate in pharmaceuticals. This guide provides an in-depth review of the patent landscape surrounding this molecule, offering a direct comparison with established alternatives, supported by performance data and validated experimental protocols.

Decoding the Patent Landscape

A patent landscape analysis reveals strategic insights into the technological trends and commercial interests associated with a specific molecule.[1][2] For this compound, the landscape is dominated by two primary application streams: high-performance polymers and pharmaceutical intermediates.

  • Polymer Synthesis: The majority of patents focus on the use of this compound as a diamine monomer for producing specialty polyamides. The key advantage conferred by its cycloaliphatic structure is the introduction of rigidity and thermal stability, moving beyond the properties of traditional linear aliphatic polyamides (like Nylon 6 or 6,6). Innovators in this space, such as Evonik and EMS-Grivory, have patented transparent, high-strength polyamides using similar cycloaliphatic diamines.[3][4]

  • Pharmaceutical Intermediates: A significant number of patents disclose the use of this molecule as a precursor for active pharmaceutical ingredients (APIs).[5] Its bifunctional nature (amine and alcohol) and defined stereochemistry make it a valuable scaffold for building complex molecules, particularly for drugs targeting kinases or other enzymes.[6]

The diagram below illustrates the major patented application areas for this molecule.

cluster_main Patent Landscape: this compound cluster_polymers High-Performance Polyamides cluster_pharma Pharmaceutical Intermediates M This compound P1 Transparent Polyamides (e.g., for optics, housing) M->P1 PH1 API Scaffolds M->PH1 P2 High-Tg Engineering Plastics (e.g., automotive, electronics) P3 Low Moisture Absorption Resins PH2 Kinase Inhibitors

Caption: Key patented application areas for this compound.

Performance in Polyamide Synthesis: A Comparative Analysis

The primary value proposition of incorporating this compound into a polyamide backbone is to enhance thermomechanical properties and chemical resistance compared to conventional aliphatic polyamides. The cyclohexane ring restricts chain mobility, leading to a higher glass transition temperature (Tg), while disrupting the regular chain packing that leads to high crystallinity in materials like Nylon 6,6. This often results in amorphous, transparent materials with excellent toughness.

To contextualize its performance, we compare the properties of commercial transparent polyamides based on similar cycloaliphatic diamines with a standard engineering polyamide.

Alternatives for Comparison:

  • Bis(4-aminocyclohexyl)methane (PACM): A widely used cycloaliphatic diamine. Polyamides like Trogamid® CX7323 are based on PACM and a long-chain diacid (dodecanedioic acid).[3]

  • Lauryllactam/Cycloaliphatic Diamines: The basis for Grilamid® TR grades, which are amorphous polyamides known for their transparency and stress crack resistance.[4]

  • m-Xylylenediamine (MXDA): A common monomer for semi-aromatic polyamides that offers good barrier properties and mechanical strength.

Quantitative Performance Comparison
PropertyTrogamid® CX7323 (PACM-based)Grilamid® TR 90 (Cycloaliphatic)Polyamide MXD6 (Semi-Aromatic)Potential Performance of a [4-(AM)CM]-based Polyamide
Glass Transition Temp. (Tg), dry 137 °C[7][8]125 °C[9]~85 °CExpected to be high, likely in the 130-150 °C range, due to the rigid cyclohexane ring.
Tensile Modulus (dry) 1600 MPa[7]1500 MPa[9]~2800 MPa[10]Likely high, comparable to other cycloaliphatic PAs, offering significant stiffness.
Tensile Strength at Yield (dry) 65 MPa[7]60 MPa[9]~80 MPa[10]Expected to be high, providing good mechanical strength.
Elongation at Break (dry) >50 %[7]>50 %[9]~30-50%Good ductility is anticipated, characteristic of tough, amorphous polymers.
Notched Impact Strength (Izod, 23°C) 10 kJ/m²[7]9 kJ/m²[9]N/AExpected to exhibit high toughness and resistance to fracture.
Transparency Crystal-clear[5]High transparency[4]Opaque/Semi-crystallineHigh transparency is a key anticipated feature due to the amorphous nature induced by the cycloaliphatic structure.

Analysis of Causality:

The data clearly shows that cycloaliphatic polyamides (Trogamid®, Grilamid®) exhibit high glass transition temperatures and excellent transparency.[5][9] This is a direct result of the bulky, non-planar cyclohexane ring disrupting polymer chain packing, which prevents the formation of large, light-scattering crystals.[3] A polyamide synthesized from this compound and a linear diacid like dodecanedioic acid would be expected to follow this trend, yielding a rigid, amorphous, and transparent material with a high Tg. The additional hydroxyl group in its structure could potentially increase moisture absorption slightly compared to PACM-based polyamides, but may also offer sites for cross-linking or functionalization.

Experimental Validation: Synthesis and Characterization Workflow

To validate the performance of a novel polyamide derived from this compound, a systematic synthesis and characterization protocol is essential. The following workflow is designed to be self-validating, ensuring the production of a high-molecular-weight polymer and its rigorous evaluation against performance metrics.

cluster_workflow Experimental Workflow: Polyamide Synthesis & Characterization N1 Step 1: Monomer Purification & Stoichiometric Measurement N2 Step 2: Solution Polycondensation N1->N2 Precise 1:1 ratio N3 Step 3: Polymer Precipitation, Washing & Drying N2->N3 Isolate polymer N4 Step 4: Molecular Weight Verification (Viscometry) N3->N4 Confirm high MW N5 Step 5: Thermal Analysis (DSC & TGA) N4->N5 Characterize N6 Step 6: Mechanical Testing (Tensile, Impact) N4->N6 Characterize N7 Step 7: Film Casting & Optical Analysis N4->N7 Characterize Result Performance Data (Tg, Strength, Transparency) N5->Result N6->Result N7->Result

Caption: Workflow for polyamide synthesis and performance validation.

Protocol 1: Low-Temperature Solution Polycondensation

This method is preferred for reacting aliphatic diamines with diacid chlorides as it avoids high temperatures that can cause degradation, ensuring a high molecular weight polymer.

Rationale: Low-temperature solution polycondensation allows for precise control over the reaction, minimizing side reactions and enabling the formation of a high-molecular-weight polymer, which is crucial for achieving good mechanical properties.[4] The use of an amide-type solvent like N,N-Dimethylacetamide (DMAc) is critical for keeping the growing polymer chains in solution.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry by flame-drying under vacuum and backfilling with dry nitrogen.

  • Diamine Solution: In the flask, dissolve 0.020 mol of this compound in 50 mL of anhydrous DMAc. Add 0.042 mol of triethylamine (as an acid scavenger) to the solution. Cool the mixture to 0°C in an ice bath.

  • Diacid Chloride Solution: In a separate dry flask, dissolve 0.020 mol of sebacoyl chloride in 30 mL of anhydrous DMAc.

  • Polymerization: Add the diacid chloride solution dropwise from the dropping funnel to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours under a continuous nitrogen purge. The solution will become highly viscous, indicating polymer formation.

  • Precipitation and Washing: Pour the viscous polymer solution into 500 mL of rapidly stirring cold water. The polyamide will precipitate as a white, fibrous solid.

  • Purification: Collect the polymer by filtration. Wash it thoroughly with water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove unreacted monomers, solvent, and triethylamine hydrochloride salt.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Protocol 2: Polymer Characterization

Rationale: A multi-faceted characterization approach is necessary to build a complete performance profile. Inherent viscosity provides a reliable proxy for molecular weight. DSC and TGA are essential for determining the material's service temperature range. Mechanical testing directly quantifies its strength and toughness.

Step-by-Step Methodologies:

  • Inherent Viscosity:

    • Prepare a 0.5 g/dL solution of the dried polymer in DMAc.

    • Measure the flow time of the solution and the pure solvent at 30°C using an Ubbelohde suspended-level viscometer.

    • Calculate the inherent viscosity. A value >0.5 dL/g typically indicates the formation of a high-molecular-weight polymer suitable for film casting and mechanical testing.[4]

  • Thermal Analysis (DSC/TGA):

    • DSC: Heat a 5-10 mg sample from 25°C to 300°C at a rate of 20°C/min under a nitrogen atmosphere using a Differential Scanning Calorimeter (DSC).[5] Cool the sample and perform a second heating scan. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating curve. The absence of a sharp melting peak confirms the amorphous nature of the polymer.

    • TGA: Heat a 10 mg sample from 25°C to 700°C at 10°C/min under a nitrogen atmosphere using a Thermogravimetric Analyzer (TGA). This determines the polymer's thermal stability, specifically the temperature at which 5% weight loss occurs (Td5).[4]

  • Mechanical Properties:

    • Prepare test specimens (dog-bone shape) by compression molding the dried polymer powder above its Tg.

    • Conduct tensile testing according to ISO 527 standards on at least five specimens to determine Tensile Modulus, Tensile Strength, and Elongation at Break.[9]

    • Perform notched Izod or Charpy impact tests according to ISO 179/1eA to quantify the material's toughness.[9]

Conclusion and Future Outlook

The patent landscape indicates that this compound is a valuable monomer for creating high-performance polyamides, competing in the space of transparent, high-Tg engineering plastics. Its structure is ideally suited to impart rigidity, thermal stability, and clarity. Direct comparison with commercial cycloaliphatic polyamides like Trogamid® and Grilamid® suggests that polymers derived from it would exhibit a highly competitive property profile, particularly in applications demanding a combination of mechanical strength, thermal resistance, and optical transparency.

The presence of a primary alcohol group offers a unique handle for further innovation, opening patented routes to post-polymerization modification, such as grafting or cross-linking, to create materials with tailored surface properties or enhanced solvent resistance. For researchers, this molecule represents a promising platform for developing next-generation materials that bridge the gap between conventional polyamides and high-cost specialty polymers.

References

A Comparative Guide to the Thermal Properties of Polymers Derived from Cycloaliphatic Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications

In the demanding fields of drug development, medical devices, and advanced materials research, the thermal properties of a polymer are not merely data points; they are critical determinants of a material's processing window, operational limits, and long-term stability. Properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) dictate everything from manufacturability to end-use performance. This guide provides a comparative benchmark of the thermal properties of polymers synthesized from the cycloaliphatic monomer [4-(Aminomethyl)cyclohexyl]methanol and its structural analogues, contextualized against industry-standard polyamides like Nylon 6 and Nylon 6,6.

The inclusion of a cycloaliphatic ring, such as the cyclohexane moiety in this compound, into a polymer backbone is a deliberate design choice. Unlike their linear aliphatic counterparts, these rings introduce significant rigidity and steric hindrance, which restricts the rotational freedom of polymer chains. This molecular-level constraint has profound macroscopic consequences, often leading to a desirable increase in glass transition temperature and overall thermal stability. For researchers and developers, this translates to materials that can withstand more aggressive thermal processing and maintain their structural integrity at elevated service temperatures.

This guide will delve into the quantitative thermal data, explain the underlying structure-property relationships, and provide detailed, field-proven protocols for the essential analytical techniques used to generate this data: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Thermal Performance: A Data-Driven Benchmark

The thermal performance of polymers derived from cycloaliphatic monomers is best understood in comparison to widely used aliphatic polymers. The following table summarizes key thermal properties. While specific data for polymers from this compound is not widely published, data from the structurally similar monomer 1,4-cyclohexanedimethanol (CHDM) is used as a proxy to illustrate the impact of the cycloaliphatic structure. Polyamides derived from another analogue, 1,4-bis(aminomethyl)cyclohexane, are noted to have enhanced thermal stability, particularly with a high trans-isomer content, which aligns with these findings[1].

Polymer TypeMonomer StructureGlass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Onset (Td)Key Structural Feature
Nylon 6 Linear Aliphatic~47 °C[2]~220 °C[3]~350-400 °C[4][5]Flexible linear chain
Nylon 6,6 Linear Aliphatic~50-70 °C (dry)[2][6][7]~262 °C~413 °CFlexible linear chain
PCC (Polyester) Cycloaliphatic (from CHDM)~64 °C[8]LowHighRigid cycloaliphatic ring
PCT (Polyester) Cycloaliphatic (from CHDM)~88 °C[9][10]~300 °C[9][10]>320 °C[11]Rigid cycloaliphatic ring
CHDM Copolyesters Cycloaliphatic (from CHDM)49 - 88 °C[12]Varies329 - 347 °C (5% loss)[12]Tunable cycloaliphatic content

Analysis of Thermal Behavior:

The data clearly illustrates a significant trend: the incorporation of a cycloaliphatic ring from CHDM into the polymer backbone elevates both the glass transition temperature and the melting temperature compared to the linear aliphatic polyamides, Nylon 6 and Nylon 6,6.

  • Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition primarily affects the amorphous regions of the polymer[2]. The Tg of PCT, a homopolyester of CHDM, is approximately 88 °C, which is substantially higher than that of dry Nylon 6 (~47 °C) and Nylon 6,6 (~50-70 °C)[2][9][10]. This elevation is a direct result of the cyclohexane ring's rigidity, which impedes the segmental motion of the polymer chains, requiring more thermal energy to induce the transition. For applications requiring structural integrity at temperatures exceeding 50-70 °C, polymers based on cycloaliphatic monomers present a distinct advantage.

  • Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt and the material becomes a viscous liquid. The highly symmetric and rigid nature of the CHDM-derived PCT leads to a very high melting point of ~300 °C, surpassing that of Nylon 6,6 (~262 °C)[9][10]. This indicates a more stable and ordered crystalline structure, which can be beneficial for high-temperature applications.

  • Thermal Decomposition Temperature (Td): TGA measurements show that CHDM-based polyesters exhibit robust thermal stability, with decomposition onsets well above 300 °C[11][12]. This is comparable to Nylon 6,6, which begins to degrade around 413 °C. The inherent stability of the C-C bonds within the cyclohexane ring contributes to this high resistance to thermal degradation.

Experimental Protocols: Ensuring Data Integrity

The reliability of thermal analysis data hinges on meticulous experimental procedure. The following protocols are based on established ASTM standards and represent best practices for characterizing polymers.

Protocol 1: Determining Transition Temperatures (Tg, Tm) by DSC

This protocol is based on the ASTM D3418 standard for determining transition temperatures of polymers by Differential Scanning Calorimetry (DSC)[6][13]. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like glass transitions and melting.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • First Heating Scan: Equilibrate the cell at a low temperature (e.g., 0 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point (e.g., 300 °C for Nylon 6,6). This initial scan is crucial for erasing the polymer's previous thermal history.

  • Cooling Scan: Hold the sample at the high temperature for 2-5 minutes to ensure complete melting. Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

  • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min). Data from this second scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The glass transition (Tg) is identified as a step-change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting event.

Caption: Workflow for DSC analysis to determine Tg and Tm.

Protocol 2: Assessing Thermal Stability by TGA

This protocol is based on the ASTM E1131 standard for compositional analysis by Thermogravimetry (TGA)[2][3][14]. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing a quantitative measure of its thermal stability.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically platinum or ceramic).

  • Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to study thermal decomposition without oxidation.

  • Heating Program: Equilibrate at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600-800 °C)[3][14].

  • Data Analysis: Plot the sample weight percentage as a function of temperature. The decomposition temperature (Td) is often reported as the onset temperature of the major weight loss step or the temperature at which 5% weight loss occurs.

Caption: Workflow for TGA analysis to determine thermal stability.

Conclusion: Leveraging Structural Insights for Material Design

The benchmarking data presented unequivocally demonstrates the powerful influence of monomer structure on the thermal properties of the resulting polymer. The inclusion of a rigid cycloaliphatic ring, as seen in polymers derived from CHDM, consistently yields materials with higher glass transition temperatures and, in many cases, higher melting points compared to their linear aliphatic polyamide counterparts. This makes them highly attractive candidates for applications demanding superior thermal performance and dimensional stability. For researchers and drug development professionals, this understanding is paramount. Whether designing a novel drug delivery system that must withstand thermal sterilization or selecting a material for a medical device component that requires rigidity at physiological temperatures, the choice of monomer is a critical first step in achieving the desired performance profile.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Aminomethyl)cyclohexyl]methanol
Reactant of Route 2
[4-(Aminomethyl)cyclohexyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.